Product packaging for 2,3,3,4-Tetramethylhexane(Cat. No.:CAS No. 52897-10-6)

2,3,3,4-Tetramethylhexane

Cat. No.: B12656771
CAS No.: 52897-10-6
M. Wt: 142.28 g/mol
InChI Key: HIHSOGFAVTVMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,3,4-Tetramethylhexane is an organic compound classified as a branched-chain alkane with the molecular formula C10H22 and a molecular weight of 142.28 g/mol . Its structure is defined by the IUPAC Standard InChIKey HIHSOGFAVTVMCY-UHFFFAOYSA-N . Key physical properties include a boiling point of 437.74 K (approximately 164.6°C) and a density of 0.731 g/cm³ . The compound has a flash point of 45°C, indicating moderate flammability, and a vapor pressure of 2.64 mmHg at 25°C . Thermodynamic data essential for process design includes an enthalpy of vaporization (ΔvapH°) of 46.4 kJ/mol and a calculated critical temperature of 604.51 K . As a branched alkane, this compound serves as a valuable compound in fundamental and applied research. It is particularly useful in petroleum science as a model fuel component for studying combustion kinetics and octane rating behavior, where its branched structure influences performance. It also functions as a versatile reagent in organic synthesis for exploring steric effects in reaction mechanisms and as a standard in analytical chemistry, notably in gas chromatography for method development and column efficiency testing . This product is intended for research and development purposes only and is not classified as a drug or for consumer use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B12656771 2,3,3,4-Tetramethylhexane CAS No. 52897-10-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52897-10-6

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,3,3,4-tetramethylhexane

InChI

InChI=1S/C10H22/c1-7-9(4)10(5,6)8(2)3/h8-9H,7H2,1-6H3

InChI Key

HIHSOGFAVTVMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C)C(C)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2,3,3,4-Tetramethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the branched-chain alkane, 2,3,3,4-tetramethylhexane. The document details available experimental and computed data, outlines standard experimental protocols for the determination of key properties, and presents a logical workflow for these characterizations. This guide is intended to be a valuable resource for professionals in research and development who require a thorough understanding of this compound's physical and chemical characteristics.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for Tetramethylhexane Isomers

PropertyThis compound2,2,3,4-Tetramethylhexane (Isomer for Comparison)
Molecular Formula C₁₀H₂₂[1][2][3]C₁₀H₂₂[4]
Molecular Weight 142.28 g/mol [1][2][3]142.28 g/mol [4]
CAS Number 52897-10-6[1][2][3]52897-08-2[4]
Boiling Point 165 °C[2]157 °C at 760 mmHg[4]
Melting Point Data not available-53.99 °C[4]
Density Data not available0.731 g/cm³[4]
Refractive Index Data not available1.4193[4]
Critical Temperature 336 °C[2]Data not available
Critical Pressure 19.4 atm[2]Data not available
Critical Volume 616.59 ml/mol[2]Data not available

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows established laboratory procedures. The following are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed in the sample tube with the open end submerged in the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution by convection.

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

Methodology: Mel-Temp Apparatus with Cold Stage

  • Sample Preparation: A small amount of the solidified sample is introduced into a capillary tube. The sample is solidified by cooling it below its expected melting point.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus equipped with a cold stage or a cooling accessory.

  • Cooling and Heating Cycle: The sample is first frozen by the cold stage. Then, the apparatus is set to heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.

Methodology: Pycnometer Method

  • Pycnometer Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed (m₁).

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off. The filled pycnometer is then weighed (m₂).

  • Reference Liquid: The process is repeated with a reference liquid of known density, typically distilled water. The pycnometer is cleaned, dried, filled with distilled water, and weighed (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.

  • Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and align it with the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-sensitive. If the measurement is not performed at the standard temperature of 20°C, a correction is typically applied.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Boiling_Point_Determination A Prepare Sample in Tube B Insert Inverted Capillary A->B C Assemble with Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Side Arm D->E F Observe Bubble Stream E->F G Remove Heat F->G H Record Temperature at Liquid Entry G->H

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density_Determination A Weigh Empty Pycnometer (m1) B Fill with Sample A->B C Weigh Filled Pycnometer (m2) B->C D Clean and Dry Pycnometer C->D G Calculate Density C->G E Fill with Distilled Water D->E F Weigh Pycnometer with Water (m3) E->F F->G

Caption: Workflow for Density Determination using the Pycnometer Method.

Refractive_Index_Determination A Calibrate Refractometer B Apply Sample to Prism A->B C Adjust Light and Focus B->C D Align Boundary with Crosshairs C->D E Read Refractive Index D->E F Record Temperature E->F

Caption: Workflow for Refractive Index Determination using an Abbe Refractometer.

Signaling Pathways and Logical Relationships

As a simple, non-polar hydrocarbon, this compound is not expected to be involved in biological signaling pathways in the same manner as complex drug molecules. Its primary interactions within a biological system would likely be non-specific, driven by hydrophobic effects. Therefore, a diagram of a signaling pathway is not applicable.

The logical relationship in the context of this compound is the direct correlation between its molecular structure and its macroscopic physicochemical properties.

Structure_Property_Relationship Structure Molecular Structure (this compound) Properties Physicochemical Properties Structure->Properties determines BoilingPoint Boiling Point Properties->BoilingPoint MeltingPoint Melting Point Properties->MeltingPoint Density Density Properties->Density RefractiveIndex Refractive Index Properties->RefractiveIndex

Caption: Relationship between Molecular Structure and Physicochemical Properties.

References

An In-depth Technical Guide to 2,3,3,4-Tetramethylhexane (CAS Number: 52897-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3,4-Tetramethylhexane is a saturated acyclic hydrocarbon belonging to the alkane family. With the chemical formula C10H22, it is one of the many isomers of decane.[1] This technical guide provides a summary of the currently available physicochemical data for this compound. It is important to note that detailed experimental protocols, comprehensive spectroscopic analyses, and information regarding its biological activity and applications in drug development are limited in publicly accessible scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are compiled from various chemical databases.

PropertyValueSource
Molecular Formula C10H22[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 52897-10-6[1]
IUPAC Name This compound[1]
Synonyms 2,3,3,4-Tetramethyl-hexan, Hexane, 2,3,3,4-tetramethyl-[2]
Boiling Point Not available
Melting Point Not available
Density Not available
Vapor Pressure Not available
Flash Point Not available
Refractive Index Not available
LogP Not available
Kovats Retention Index (Standard non-polar) 949, 946, 949.1[1]

Spectroscopic Data

Synthesis and Experimental Protocols

Specific and detailed experimental protocols for the synthesis of this compound are not described in the available literature. General synthetic methods for highly branched alkanes may be applicable, but direct procedures for this specific isomer have not been found.

Applications in Drug Development and Biological Activity

There is currently no information available in the public domain regarding the use of this compound in drug development or any studies detailing its biological activity or interaction with signaling pathways.

Toxicology and Safety

Comprehensive toxicological data for this compound is not available.[2] As with other alkanes, it is expected to be a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. Direct skin contact and inhalation should be avoided. For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from a chemical supplier, although a specific one for this compound was not found in the search results.

Logical Relationships and Workflows

Due to the lack of experimental data and described applications, it is not possible to generate meaningful diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound at this time.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for a comprehensive safety data sheet or peer-reviewed experimental studies. Researchers should exercise caution and consult primary literature and safety resources before handling or using this chemical.

References

Spectroscopic Analysis of 2,3,3,4-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3,4-tetramethylhexane (C10H22, Molecular Weight: 142.28 g/mol ). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's structure. Detailed, generalized experimental protocols for obtaining these spectra are also provided.

Predicted and Expected Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for this compound. These values are calculated based on empirical models and the known spectroscopic behavior of similar aliphatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data provide insights into the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~0.85Triplet3HH-1
~0.88Doublet3HH-a
~0.95Singlet6HH-b
~1.15Doublet3HH-c
~1.35Multiplet1HH-4
~1.55Multiplet2HH-2

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact appearance of multiplets may be complex due to second-order effects.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ ppm)Carbon TypeAssignment
~11.5Primary (CH₃)C-1
~15.0Primary (CH₃)C-a
~20.0Primary (CH₃)C-c
~28.0Primary (CH₃)C-b
~35.0QuaternaryC-3
~40.0Tertiary (CH)C-4
~45.0Secondary (CH₂)C-2
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H Stretch (sp³)Strong
1470-1450C-H Bend (Methylene)Medium
1380-1370C-H Bend (Methyl)Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes typically results in extensive fragmentation, with the molecular ion peak often being of low abundance or absent.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonComments
142[C₁₀H₂₂]⁺•Molecular Ion (expected to be weak or absent)
127[C₉H₁₉]⁺Loss of a methyl radical (•CH₃)
99[C₇H₁₅]⁺Loss of an ethyl radical (•C₂H₅)
85[C₆H₁₃]⁺Cleavage at the most substituted carbon
71[C₅H₁₁]⁺Fragmentation of the hexane (B92381) backbone
57[C₄H₉]⁺Formation of a stable tertiary butyl cation
43[C₃H₇]⁺Formation of a stable isopropyl cation

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and mass spectra for a liquid alkane such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent is recommended.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a neat liquid sample, place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, allowing the liquid to spread into a thin, uniform film.

  • Instrument Setup :

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's sample compartment is closed.

  • Data Acquisition :

    • Collect a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

    • If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

  • Ionization :

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to ionize and fragment.

  • Mass Analysis and Detection :

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Neat/Dilute (IR/MS) Sample->Dissolution Filtration Filtration (if needed) Dissolution->Filtration NMR NMR Filtration->NMR NMR Tube IR IR Filtration->IR Salt Plates/ATR MS MS Filtration->MS GC Vial NMR_Data 1D/2D NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Signaling_Pathways Analyte Analyte Ionization Electron Ionization (70 eV) Analyte->Ionization Molecular_Ion Molecular Ion [M]⁺• (m/z = 142) Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragment_1 [M-CH₃]⁺ (m/z = 127) Fragmentation->Fragment_1 Loss of •CH₃ Fragment_2 [C₅H₁₁]⁺ (m/z = 71) Fragmentation->Fragment_2 C-C Cleavage Fragment_3 [C₄H₉]⁺ (m/z = 57) Fragmentation->Fragment_3 Stable Cation Formation

An In-depth Technical Guide to the Isomers of Decane (C10H22) and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C10H22), a saturated acyclic hydrocarbon, and its 75 constitutional isomers represent a significant area of study in organic chemistry, with implications ranging from fuel technology to materials science and pharmacology. This technical guide provides a comprehensive overview of the isomers of C10H22, focusing on their physicochemical properties, experimental protocols for their synthesis and analysis, and their potential applications, particularly in the realm of drug development.

Introduction to the Isomers of Decane

Decane is an alkane with the chemical formula C10H22.[1] Beyond the straight-chain n-decane, there are 74 branched-chain isomers, each with the same molecular weight but unique structural arrangements.[2] This isomerism arises from the various possible branching patterns of the ten carbon atoms. The structural differences between these isomers lead to significant variations in their physical and chemical properties, which in turn dictate their specific applications.[2]

Generally, increased branching in alkane isomers results in a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, leading to lower boiling points and densities compared to their straight-chain counterparts.[3]

Physicochemical Properties of Selected Decane Isomers

The following tables summarize the key physicochemical properties of n-decane and a selection of its branched isomers for which reliable data is available.

Table 1: Physicochemical Properties of n-Decane

PropertyValueReference(s)
Molecular FormulaC10H22[1][4]
Molecular Weight142.28 g/mol [1][4]
Boiling Point174.1 °C[1][4][5]
Melting Point-29.7 °C[1][4][5]
Density0.730 g/mL at 20°C[1][4]
Refractive Index (n²⁰/D)1.411[3]

Table 2: Physicochemical Properties of Selected Branched Decane Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (n²⁰/D)Reference(s)
2-Methylnonane166-169-74.650.7261.410[3][6][7]
3-Methylnonane167.9---[8]
5-Methylnonane165.1-87.70.7331.412[9][10]
3-Ethyloctane (B44116)166.5-87.70.7361.414[3][11]
2,3-Dimethyloctane (B44108)164---[5]
2,6-Dimethyloctane159.7-53.150.7321.411[12][13]
2,7-Dimethyloctane159.75-54.90.724-[7]
3,3-Dimethyloctane161-53.990.7341.413[9]
2,2,4-Trimethylheptane148.15-0.7275-[14]
3,4,4-Trimethylheptane----[15]
2,4,5-Trimethylheptane----[16]
3,4,5-Trimethylheptane162.51-53.990.75201.4206[17]
2,2,5,5-Tetramethylhexane137.4-12.60.7341.413[3]
3,3,4,4-Tetramethylhexane170---[18]

Experimental Protocols

Synthesis of Branched Decane Isomers

The synthesis of specific branched alkanes often requires multi-step procedures. Classical methods such as the Wurtz reaction have limitations, particularly for the synthesis of unsymmetrical alkanes, as they tend to produce a mixture of products.[13][19] More reliable and versatile methods include the Corey-House synthesis and the use of Grignard reagents.

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[19][20][21][22][23] This method is particularly useful for the synthesis of unsymmetrical alkanes with high yields.[20][22]

Objective: To synthesize a branched decane isomer, for example, 4-ethyloctane (B94392).

Reaction Scheme:

  • Formation of Alkyl Lithium: CH3CH2CH2CH2Br + 2Li -> CH3CH2CH2CH2Li + LiBr

  • Formation of Gilman Reagent: 2(CH3CH2CH2CH2Li) + CuI -> (CH3CH2CH2CH2)2CuLi + LiI

  • Coupling Reaction: (CH3CH2CH2CH2)2CuLi + CH3CH2CH(Br)CH2CH3 -> CH3CH2CH2CH2CH(CH2CH3)CH2CH2CH3 + CH3CH2CH2CH2Cu + LiBr

Materials:

Procedure:

  • Preparation of Butyllithium (B86547): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place freshly cut lithium metal in dry diethyl ether. Add 1-bromobutane dropwise from the dropping funnel while stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete reaction.

  • Preparation of Lithium Dibutylcuprate (Gilman Reagent): Cool the butyllithium solution in an ice bath. In a separate flask, suspend copper(I) iodide in dry diethyl ether and cool it in an ice bath. Slowly add the butyllithium solution to the copper(I) iodide suspension with vigorous stirring under a nitrogen atmosphere. The formation of the Gilman reagent is indicated by a change in color.

  • Coupling with 3-Bromohexane: To the freshly prepared Gilman reagent, add 3-bromohexane dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. Purify the resulting crude 4-ethyloctane by fractional distillation or column chromatography.

Caption: Workflow for the Corey-House synthesis of an unsymmetrical alkane.

Grignard reagents (R-MgX) are versatile nucleophiles used to form new carbon-carbon bonds.[11][24][25][26][27] They can be used to synthesize branched alkanes through coupling with an alkyl halide or by reaction with a ketone followed by reduction.

Objective: To synthesize a branched decane isomer, for example, 3,3-dimethylheptane.

Reaction Scheme:

  • Formation of Grignard Reagent: CH3CH2Br + Mg -> CH3CH2MgBr

  • Reaction with Ketone: CH3CH2MgBr + CH3CH2CH2CH2COCH3 -> (CH3CH2)2C(OMgBr)CH2CH2CH2CH3

  • Hydrolysis and Reduction: (CH3CH2)2C(OMgBr)CH2CH2CH2CH3 + H2O -> (CH3CH2)2C(OH)CH2CH2CH2CH3 (CH3CH2)2C(OH)CH2CH2CH2CH3 + [H] -> (CH3CH2)2CHCH2CH2CH2CH3 (This is not the target molecule, this route gives an alcohol that needs to be reduced. A better approach is direct coupling)

Corrected Reaction Scheme (Direct Coupling):

  • Formation of Grignard Reagent: CH3CH2Br + Mg -> CH3CH2MgBr

  • Coupling with Alkyl Halide (in the presence of a catalyst, e.g., CuCl2): 2 CH3CH2MgBr + (CH3)2C(Cl)CH2CH2CH2CH3 -> (CH3CH2)2C(CH3)CH2CH2CH2CH3 (This is not the target molecule either)

A more appropriate Grignard approach for 3,3-dimethylheptane:

  • Formation of Grignard Reagent from a secondary halide: CH3CH2CH2CH2CH(MgBr)CH3

  • Reaction with a ketone: CH3CH2CH2CH2CH(MgBr)CH3 + (CH3)2CO -> CH3CH2CH2CH2CH(CH3)C(OH)(CH3)2

  • Reduction of the tertiary alcohol.

Given the complexity, a more straightforward synthesis for this specific isomer might involve other methods. However, for a general protocol:

Procedure (for the synthesis of a tertiary alcohol intermediate):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether. Prepare a solution of the appropriate alkyl bromide in anhydrous diethyl ether in a dropping funnel. Add a small amount of the alkyl bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30 minutes.

  • Reaction with a Ketone: Cool the Grignard solution to 0°C. Add a solution of the appropriate ketone in anhydrous diethyl ether dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting tertiary alcohol can be purified by distillation or chromatography. This alcohol can then be reduced to the corresponding alkane in a subsequent step (e.g., using a strong acid and a reducing agent).

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition to Ketone cluster_2 Step 3: Protonation cluster_3 Step 4: Reduction A Alkyl Halide (R-X) C Grignard Reagent (R-MgX) A->C + Mg B Magnesium (Mg) D Grignard Reagent (R-MgX) F Alkoxide Intermediate D->F + Ketone E Ketone (R'-CO-R'') E->F G Alkoxide Intermediate I Tertiary Alcohol G->I + H3O+ H Acidic Workup (H3O+) J Tertiary Alcohol L Branched Alkane J->L + [H] K Reducing Agent

Caption: General workflow for the synthesis of a branched alkane via a Grignard reagent and subsequent reduction.

Analysis of Decane Isomers

Gas chromatography (GC) is the most powerful technique for separating and identifying the isomers of decane. Coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification, GC provides high-resolution separation of these structurally similar compounds.

Objective: To separate and identify the components of a mixture of C10H22 isomers.

Materials and Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar DB-5ms or similar)

  • Helium carrier gas

  • Sample mixture of decane isomers dissolved in a volatile solvent (e.g., pentane (B18724) or hexane)

  • Syringe for injection

GC-MS Conditions:

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold at 200°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Speed: 2 scans/second.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture (e.g., 100 ppm) in a suitable volatile solvent.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Data Acquisition: Acquire the data according to the specified GC-MS conditions.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, obtain the mass spectrum.

    • Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to identify the individual isomers. The fragmentation of branched alkanes is dominated by cleavage at the branching point, leading to the formation of more stable secondary and tertiary carbocations, which results in characteristic fragmentation patterns.[21][28][29][30]

    • Use the retention times to further aid in the identification, as boiling points generally correlate with elution order on non-polar columns.

GC_MS_Workflow A Sample Preparation (Isomer Mixture) B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Detection E->F G Data Analysis (Chromatogram & Mass Spectra) F->G H Isomer Identification G->H

Caption: Experimental workflow for the analysis of decane isomers by GC-MS.

Applications in Drug Development and Biological Signaling

While alkanes are generally considered to be biologically inert, their lipophilic nature allows them to interact with cellular membranes and the hydrophobic pockets of proteins. This makes the decane scaffold a point of interest for designing molecules with specific biological activities.

  • Antitumor Agents: Derivatives of decane-1,2-diol have been synthesized and evaluated for their anti-tumor activity against glioblastoma cell lines. Some of these compounds exhibited higher cytotoxicity than the standard drug cisplatin, suggesting that the decane scaffold could be a starting point for the development of new anti-cancer agents.

  • Controlled Release Mechanisms: n-Decane is used in pharmaceutical formulations, particularly in controlled-release drug delivery systems. Its low toxicity and ability to form stable emulsions make it a suitable excipient for lipophilic drugs, enhancing their solubility and bioavailability.

  • Toxicity: The toxicity of alkanes is generally low and is related to their solubility in aqueous media.[31] Longer-chain alkanes are typically less toxic. However, inhalation of high concentrations of decane vapors can cause central nervous system depression.[1] The toxicity of branched isomers is expected to be similar to that of n-decane.[24]

Conclusion

The 75 isomers of decane (C10H22) exhibit a wide range of physicochemical properties driven by their unique molecular structures. This guide has provided a detailed overview of these properties for a selection of isomers, along with robust experimental protocols for their synthesis and analysis, which are of practical value to researchers in chemistry and drug development. The synthesis of specific branched isomers can be achieved with high yields using modern organic chemistry techniques like the Corey-House synthesis. The analysis and identification of these isomers are reliably performed using GC-MS, which leverages their distinct fragmentation patterns. While the direct biological activity of decane isomers is limited, their derivatives show promise in areas such as oncology, and the parent alkanes are useful in pharmaceutical formulations. Further research into the biological interactions and potential therapeutic applications of the vast array of decane isomers and their functionalized derivatives is a promising avenue for future drug discovery and development efforts.

References

Solubility of 2,3,3,4-Tetramethylhexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3,4-tetramethylhexane in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the fundamental principles governing the solubility of highly branched alkanes. It offers a theoretical framework for predicting solubility in various classes of organic solvents, details established experimental protocols for solubility determination, and presents logical diagrams to illustrate key concepts and workflows. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed solvent selection and the design of robust experimental procedures for compounds with similar physicochemical properties.

Introduction

This compound is a highly branched, nonpolar aliphatic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2] Its structure, characterized by a compact arrangement of methyl groups along a hexane (B92381) backbone, significantly influences its physical properties and solubility behavior. As with other alkanes, its lack of polar functional groups means its intermolecular interactions are dominated by weak van der Waals forces.[3] A thorough understanding of its solubility is crucial for a range of applications, including its use as a nonpolar solvent, a component in fuel mixtures, and as a reference compound in analytical chemistry.

This guide addresses the principles of its solubility, providing a predictive framework and practical methodologies for its empirical determination in a laboratory setting.

Theoretical Framework of Alkane Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of nonpolar compounds like this compound. This principle is grounded in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) for the dissolution process must be negative for solubility to be favorable.

The dissolution process can be conceptually broken down into three steps:

  • Overcoming intermolecular forces in the solute.

  • Overcoming intermolecular forces in the solvent to create a cavity for the solute molecule.

  • Formation of new intermolecular forces between the solute and the solvent.

For nonpolar alkanes, the energy required to break the weak van der Waals forces within the solute is relatively low. When dissolved in a nonpolar organic solvent, where the solvent molecules are also held together by van der Waals forces, the energy required to separate the solvent molecules is comparable to the energy released upon forming new solute-solvent interactions. This results in a small enthalpy change (ΔH), and the increase in entropy (ΔS) from mixing drives the dissolution process, leading to a negative ΔG.

Conversely, when attempting to dissolve an alkane in a polar solvent like water, the strong hydrogen bonds between water molecules must be broken.[3] The energy required for this is substantial, and the new interactions between the nonpolar alkane and polar water molecules are very weak. This results in a large positive enthalpy change, making the dissolution process energetically unfavorable.

The highly branched structure of this compound, compared to its linear isomer n-decane, can influence its solubility. Branching can reduce the surface area available for intermolecular interactions, which may slightly increase its solubility in some solvents compared to straight-chain alkanes of the same molecular weight.[4]

Predicted Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh / Miscible "Like dissolves like"; solute and solvent have similar nonpolar nature and rely on van der Waals forces.
Nonpolar Aromatic Toluene, Benzene, XyleneHigh / Miscible Although aromatic solvents have pi-systems, they are predominantly nonpolar and effectively solvate alkanes.
Halogenated Dichloromethane, Chloroform, Carbon TetrachlorideHigh / Miscible These solvents are nonpolar or weakly polar and are excellent solvents for hydrocarbons.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateLow to Moderate These solvents have a dipole moment but lack acidic protons. Some solubility is expected, but it will be limited by the polarity difference.
Polar Protic Ethanol, Methanol, WaterVery Low / Immiscible The strong hydrogen bonding networks in these solvents make the dissolution of a nonpolar alkane energetically unfavorable.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methodologies can be employed. The choice of method often depends on the required precision, the nature of the solvent, and the available analytical instrumentation.

The Shake-Flask Method

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is ideal for this purpose.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solute to separate from the saturated solution. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn. The concentration of this compound in this aliquot is then determined using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A sample of the saturated solution is injected into a GC equipped with a Flame Ionization Detector (FID). The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

    • Gravimetric Analysis: For non-volatile solvents, the solvent from a known volume of the saturated solution can be evaporated, and the mass of the remaining this compound is measured. This method is less common for volatile solutes.

Headspace Gas Chromatography

This method is particularly useful for volatile solutes and involves analyzing the vapor phase in equilibrium with the saturated solution.

Methodology:

  • Equilibration: A series of sealed headspace vials are prepared with a known volume of the solvent and varying known amounts of this compound.

  • Vapor Phase Analysis: The vials are equilibrated at a constant temperature. The headspace gas is then sampled and analyzed by GC.

  • Partition Coefficient Determination: The ratio of the concentration of the analyte in the vapor phase to its concentration in the liquid phase (the partition coefficient) is determined.

  • Solubility Calculation: By knowing the partition coefficient and the vapor pressure of pure this compound, the solubility (the maximum concentration in the liquid phase at equilibrium) can be calculated.[5]

Logical and Workflow Diagrams

The following diagrams illustrate the key relationships and processes involved in understanding and determining the solubility of this compound.

G Factors Influencing Alkane Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_thermo Thermodynamic Principles Solute_Polarity Nonpolar Nature Enthalpy Enthalpy of Mixing (ΔH) Solute_Polarity->Enthalpy Solute_IMFs Van der Waals Forces Solute_IMFs->Enthalpy Solute_Structure Branched Structure Entropy Entropy of Mixing (ΔS) Solute_Structure->Entropy Solvent_Polarity Polarity (Polar/Nonpolar) Solvent_Polarity->Enthalpy Solvent_IMFs Intermolecular Forces (H-Bonding, Dipole-Dipole, etc.) Solvent_IMFs->Enthalpy Gibbs ΔG = ΔH - TΔS Solubility Solubility Outcome Gibbs->Solubility Enthalpy->Gibbs Entropy->Gibbs

Caption: Logical diagram of factors influencing alkane solubility.

G General Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Mixture Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Separate Separate Phases (Centrifugation/Settling) Equilibrate->Separate Sample Sample Supernatant Separate->Sample Analyze Analyze Sample (e.g., by GC) Sample->Analyze Calculate Calculate Concentration (Solubility) Analyze->Calculate End End Calculate->End

Caption: General experimental workflow for solubility determination.

Conclusion

While specific, quantified solubility data for this compound in various organic solvents remains elusive in readily available scientific literature, a robust predictive understanding can be derived from fundamental chemical principles. As a nonpolar, highly branched alkane, it is expected to be highly soluble or miscible in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, such as the shake-flask method coupled with gas chromatography, provide a reliable framework for empirical determination. This guide serves as a critical resource for researchers, enabling informed decisions on solvent systems and providing the necessary methodological foundation for laboratory investigation.

References

An In-depth Technical Guide to the Conformational Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of branched alkanes. Understanding the three-dimensional arrangement of atoms in these fundamental organic structures is crucial for predicting their physical properties, reactivity, and interactions in complex chemical and biological systems, forming a cornerstone of rational drug design and materials science.

Core Principles of Conformational Analysis

The rotation around single carbon-carbon (C-C) bonds in alkanes gives rise to different spatial arrangements of atoms known as conformations or conformers. These conformers are in a constant state of interconversion, and their relative stabilities are dictated by a delicate balance of steric and torsional strains.

Torsional Strain: This type of strain arises from the repulsion between electron clouds of adjacent bonds. It is most pronounced in eclipsed conformations, where substituents on adjacent carbon atoms are aligned, and minimized in staggered conformations, where they are maximally separated.

Steric Hindrance: Also known as van der Waals strain, this occurs when non-bonded atoms or groups are forced into close proximity, leading to repulsive interactions. In branched alkanes, steric hindrance involving bulky alkyl groups is a primary determinant of conformational preference.

Gauche Interactions: A specific type of steric strain that occurs in staggered conformations when two bulky substituents on adjacent carbons are positioned at a 60° dihedral angle to each other. This is a key factor in the conformational analysis of branched alkanes.

Conformational Analysis of Specific Branched Alkanes

The interplay of torsional and steric strains governs the potential energy surface of branched alkanes. The following sections detail the conformational landscapes of key examples.

Isobutane (B21531) (2-Methylpropane)

Rotation around the C1-C2 bond in isobutane leads to staggered and eclipsed conformations. The staggered conformation is the energy minimum, while the eclipsed conformation represents the energy maximum. The primary interactions to consider are between the methyl groups and hydrogen atoms.

ConformerDihedral Angle (H-C1-C2-C)Relative Energy (kcal/mol)
Staggered60°, 180°, 300°0
Eclipsed0°, 120°, 240°~3.9
Isopentane (B150273) (2-Methylbutane)

The conformational analysis of isopentane is more complex, with rotation around the C2-C3 bond being of particular interest. This rotation gives rise to several distinct staggered and eclipsed conformations with varying degrees of steric and torsional strain.

Conformation (C2-C3 bond)Dihedral Angle (C1-C2-C3-C4)Key InteractionsRelative Energy (kcal/mol)
Anti180°One Me-Me gauche~0.9
Gauche60°, 300°Two Me-Me gauche~1.8
Eclipsed (H, Me)120°, 240°H/Me, H/Me, H/H eclipsing~3.9
Eclipsed (Me, Me)Me/Me, H/H, H/H eclipsing~5.2
Neopentane (B1206597) (2,2-Dimethylpropane)

Due to its high degree of symmetry, the conformational analysis of neopentane focuses on the rotation of the four equivalent methyl groups around their respective C-C bonds. The molecule exists predominantly in a staggered conformation. The primary energetic consideration is the barrier to rotation of these methyl groups.

Rotational StateBarrier to Rotation (kcal/mol)
Methyl Group Rotation~4.3

Experimental and Computational Methodologies

The elucidation of conformational preferences and energy barriers in branched alkanes relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental tool for conformational analysis. Key parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) provide information about the dihedral angles and through-space proximities of atoms, respectively.

Experimental Protocol: Determination of Conformational Equilibria using Temperature-Dependent NMR

  • Sample Preparation: Dissolve a known concentration of the branched alkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

  • Initial Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at room temperature (e.g., 298 K) to identify and assign all proton resonances.

  • Variable Temperature NMR: Acquire a series of ¹H NMR spectra over a wide and precisely controlled temperature range (e.g., from 180 K to 300 K). It is crucial to allow the sample to thermally equilibrate at each temperature before acquisition.

  • Data Analysis:

    • Measure the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms at each temperature. The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation.

    • At low temperatures, where the interconversion between conformers is slow on the NMR timescale, it may be possible to observe separate signals for each conformer. The integration of these signals provides a direct measure of the conformer populations.

    • At higher temperatures, where interconversion is fast, the observed coupling constants are a weighted average of the coupling constants of the individual conformers.

  • Thermodynamic Analysis:

    • From the temperature dependence of the conformer populations (or the averaged coupling constants), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined using the van't Hoff equation.

Computational Chemistry

Computational methods, particularly quantum mechanics calculations, are indispensable for mapping the potential energy surface of a molecule and calculating the relative energies of its conformers and the transition states that separate them.

Computational Protocol: Conformational Analysis using Gaussian

  • Molecule Building: Construct the branched alkane of interest using a molecular modeling software (e.g., GaussView).

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6) to obtain a reasonable starting structure.

  • Conformational Search:

    • For simple rotations around a single bond, a relaxed potential energy surface (PES) scan can be performed. In Gaussian, this is achieved by systematically varying a defined dihedral angle and performing a constrained optimization at each step.

    • For more complex molecules with multiple rotatable bonds, more sophisticated conformational search algorithms (e.g., molecular dynamics or Monte Carlo methods) may be necessary to locate all low-energy conformers.

  • High-Level Optimization and Frequency Calculation:

    • Take the low-energy conformers identified in the search and perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G(d)).

    • The frequency calculation confirms that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and provides thermodynamic data (e.g., zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

  • Transition State Search: To determine the energy barriers between conformers, a transition state search (e.g., using the QST2 or QST3 method in Gaussian) can be performed between two conformers. A subsequent frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the rotation around the bond of interest.

  • Data Analysis: Extract the relative electronic energies, enthalpies, and Gibbs free energies of all conformers and transition states to construct a detailed potential energy diagram.

Visualizations

The following diagrams illustrate key concepts and workflows in the conformational analysis of branched alkanes.

G cluster_0 Potential Energy Surface of Butane (C2-C3 rotation) Anti Anti Eclipsed1 Eclipsed1 Anti->Eclipsed1 Rotational Barrier Gauche1 Gauche1 Syn-periplanar Syn-periplanar Gauche1->Syn-periplanar Rotational Barrier Eclipsed1->Gauche1 Relaxation Gauche2 Gauche2 Syn-periplanar->Gauche2 Relaxation Eclipsed2 Eclipsed2 Eclipsed2->Anti Relaxation Gauche2->Eclipsed2 Rotational Barrier

A simplified 2D representation of the potential energy surface for the rotation around the C2-C3 bond in butane, highlighting the different conformers and the energy barriers between them.

G cluster_workflow Computational Workflow for Conformational Analysis start Build Molecule initial_opt Initial Geometry Optimization (Low Level) start->initial_opt conf_search Conformational Search (PES Scan / MD) initial_opt->conf_search high_level_opt High-Level Optimization & Frequency Calculation conf_search->high_level_opt ts_search Transition State Search high_level_opt->ts_search analysis Data Analysis & Potential Energy Diagram high_level_opt->analysis ts_search->analysis

A typical workflow for performing a computational conformational analysis of a branched alkane.

Conclusion

The conformational analysis of branched alkanes is a fundamental aspect of stereochemistry with far-reaching implications in various scientific disciplines. A thorough understanding of the energetic landscape of these molecules, achieved through a synergistic application of experimental techniques like NMR spectroscopy and powerful computational methods, is essential for predicting and controlling their behavior in complex environments. This guide provides the core knowledge and procedural outlines to enable researchers to confidently undertake such analyses.

Environmental Fate and Transport of 2,3,3,4-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,3,3,4-tetramethylhexane. Due to the limited availability of experimental data for this specific compound, this guide leverages quantitative structure-activity relationship (QSAR) models and data for structurally similar branched alkanes to provide a thorough assessment. Detailed experimental protocols for key environmental fate studies are also provided, adhering to internationally recognized OECD guidelines.

Core Concepts: An Overview

The environmental fate of a chemical compound is governed by a combination of its physicochemical properties, its susceptibility to degradation processes, and its mobility in various environmental compartments such as air, water, and soil. For a branched alkane like this compound, key considerations include its volatility, water solubility, potential for biodegradation, and its tendency to adsorb to soil and sediment.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are crucial for predicting its environmental behavior. The following table summarizes key experimental and estimated values.

PropertyValueSource
Molecular Formula C10H22--INVALID-LINK--
Molecular Weight 142.28 g/mol --INVALID-LINK--
Boiling Point 165 °C--INVALID-LINK--
Vapor Pressure 3.63 mmHg at 25°C--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 3.71--INVALID-LINK--
Water Solubility 0.487 mg/L at 25°C (Estimated)EPI Suite™
Henry's Law Constant 1.96E+00 atm-m3/mole at 25°C (Estimated)EPI Suite™
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 4.39E+03 L/kg (Estimated)EPI Suite™

Estimations were performed using the EPI (Estimation Programs Interface) Suite™, a tool developed by the US Environmental Protection Agency and Syracuse Research Corp.[1][2]

Environmental Fate and Transport

The combination of high volatility (indicated by the vapor pressure and Henry's Law constant) and low water solubility suggests that this compound, if released to the environment, will predominantly partition to the atmosphere. Its high LogP and estimated Koc values indicate a strong tendency to adsorb to soil organic matter and sediment if released to land or water, limiting its mobility in these compartments.

Degradation Pathways

Atmospheric Fate: In the atmosphere, the primary degradation pathway for this compound is expected to be reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.5 days, indicating that it is not expected to persist in the air.

Atmospheric degradation of this compound.

Biodegradation: While specific data for this compound is unavailable, branched alkanes are generally known to be biodegradable, although often at a slower rate than their linear counterparts. The presence of quaternary carbon atoms in highly branched structures can hinder enzymatic attack by microorganisms. It is anticipated that this compound will undergo aerobic biodegradation in soil and water, serving as a carbon source for various microorganisms.

BiodegradationPathway cluster_cell Microbial Cell Alkane This compound Alcohol Primary/Secondary Alcohol Alkane->Alcohol Monooxygenase Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation CO2_H2O CO2 + H2O Beta_Oxidation->CO2_H2O

Generalized aerobic biodegradation pathway for branched alkanes.

Hydrolysis: As an alkane, this compound lacks functional groups that are susceptible to hydrolysis. Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate of chemical compounds. The following sections outline the methodologies for key experiments based on OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability (OECD 301)

This test provides an initial screening of the biodegradability of a substance in an aerobic aqueous medium. The "Ready Biodegradability" test (OECD 301) encompasses several methods; the CO2 Evolution Test (OECD 301 B) is commonly used.[3][4]

Methodology (OECD 301 B - CO2 Evolution Test):

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (as the sole nominal source of organic carbon) is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Incubation: The test vessels are incubated in the dark at a controlled temperature (e.g., 20-25°C) for 28 days. The vessels are continuously aerated with CO2-free air.

  • Measurement: The CO2 produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and is quantified by titration or by using an inorganic carbon analyzer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.

  • Pass Level: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO2 within a 10-day window during the 28-day test period.

OECD301B_Workflow Start Start Prepare_Medium Prepare Mineral Medium + Test Substance Start->Prepare_Medium Inoculate Inoculate with Microorganisms Prepare_Medium->Inoculate Incubate Incubate for 28 days (Aerobic, Dark, Controlled Temp) Inoculate->Incubate Trap_CO2 Trap Evolved CO2 (e.g., Ba(OH)2 solution) Incubate->Trap_CO2 Quantify_CO2 Quantify Trapped CO2 (Titration or IC Analyzer) Trap_CO2->Quantify_CO2 Calculate_Biodegradation Calculate % Biodegradation vs. ThCO2 Quantify_CO2->Calculate_Biodegradation End End Calculate_Biodegradation->End

Experimental workflow for the OECD 301 B biodegradation test.

Soil Adsorption/Desorption (OECD 106)

This guideline describes the batch equilibrium method to determine the adsorption and desorption potential of a substance in soil.[5][6][7]

Methodology (OECD 106 - Batch Equilibrium Method):

  • Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are recommended. The soils are air-dried and sieved.

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic or biotic degradation of the test substance.

  • Adsorption Phase: A known mass of soil is equilibrated with a known volume of a solution of the test substance (in 0.01 M CaCl2) of known concentration. The suspensions are agitated for the predetermined equilibration time at a constant temperature.

  • Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the aqueous phase. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

  • Desorption Phase (Optional): After the adsorption phase, a portion of the supernatant is replaced with a fresh solution without the test substance, and the suspension is re-equilibrated to determine the extent of desorption.

OECD106_Workflow Start Start Soil_Preparation Prepare and Characterize Multiple Soil Types Start->Soil_Preparation Spike_Solution Prepare Test Substance Solution Start->Spike_Solution Equilibration Equilibrate Soil and Solution (Batch Agitation) Soil_Preparation->Equilibration Spike_Solution->Equilibration Centrifugation Separate Soil and Supernatant (Centrifugation) Equilibration->Centrifugation Analyze_Supernatant Analyze Supernatant for Test Substance Concentration Centrifugation->Analyze_Supernatant Calculate_Adsorption Calculate Kd and Koc Analyze_Supernatant->Calculate_Adsorption Desorption Optional: Perform Desorption Step Calculate_Adsorption->Desorption End End Desorption->End

Experimental workflow for the OECD 106 soil adsorption test.

Hydrolysis as a Function of pH (OECD 111)

This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[8][9][10][11][12]

Methodology (OECD 111):

  • Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. A known concentration of the test substance is added to each buffer solution.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (a preliminary test is often conducted at an elevated temperature, e.g., 50°C, to screen for hydrolytic activity).

  • Sampling and Analysis: At appropriate time intervals, aliquots of the test solutions are withdrawn and analyzed for the concentration of the parent compound.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance versus time. The hydrolysis rate constant (k) and the half-life (t1/2) at each pH are calculated.

  • Tiered Approach: If significant hydrolysis is observed in the preliminary test, further testing at environmentally relevant temperatures is conducted.

OECD111_Workflow Start Start Prepare_Buffers Prepare Sterile Buffers (pH 4, 7, 9) Start->Prepare_Buffers Add_Substance Add Test Substance to Buffers Prepare_Buffers->Add_Substance Incubate Incubate in the Dark at Constant Temperature Add_Substance->Incubate Sample_and_Analyze Sample at Time Intervals and Analyze Concentration Incubate->Sample_and_Analyze Determine_Kinetics Determine Rate Constant (k) and Half-life (t1/2) Sample_and_Analyze->Determine_Kinetics End End Determine_Kinetics->End

Experimental workflow for the OECD 111 hydrolysis test.

Conclusion

Based on its physicochemical properties, this compound is expected to be a volatile compound with low water solubility and a high affinity for organic matter in soil and sediment. Its primary environmental degradation pathway is likely to be atmospheric photooxidation. While expected to be biodegradable, the highly branched structure may result in a slower degradation rate compared to linear alkanes. Hydrolysis is not a relevant degradation process. The provided experimental protocols, based on OECD guidelines, offer a framework for generating robust experimental data to confirm these predictions and to conduct a comprehensive environmental risk assessment.

References

A Comprehensive Toxicological Profile of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological data for highly branched alkanes, also known as isoparaffins. These complex hydrocarbons are widely used as solvents, emollients, and in other industrial and consumer applications. Understanding their toxicological profile is crucial for risk assessment and ensuring safe handling and use. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of key biological and experimental processes.

Executive Summary

Highly branched alkanes generally exhibit a low order of acute toxicity via oral, dermal, and inhalation routes.[1] They are considered practically non-toxic to minimally toxic.[2] However, aspiration of liquid isoparaffins into the lungs can cause severe chemical pneumonitis, which can be fatal.[1] Dermal exposure may cause mild to moderate skin irritation under occlusive conditions, but they are generally not considered skin sensitizers.[1] A key toxicological finding in male rats exposed to certain highly branched alkanes is nephropathy associated with the accumulation of alpha 2u-globulin, a protein not present in humans, making the relevance of this finding to human health questionable.[2] Isoparaffins have not been found to be genotoxic, carcinogenic, or reproductive toxicants in most studies.[3][4]

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for specific highly branched alkanes and isoparaffin mixtures.

Table 1: Acute Toxicity Data for 2,2,4-Trimethylpentane (Isooctane)

Exposure RouteSpeciesEndpointValueReference
OralRatLD50>5000 mg/kg[5]
DermalRabbitLD50>2000 mg/kg[5]
InhalationRatLC50 (4-hour)33.52 mg/L[5]
InhalationRatLC50 (4-hour)37.5 mg/L (male), 34.7 mg/L (female)[6]
InhalationRatLC50 (1-hour)47.4 mg/L[7]
InhalationMouseLC50 (4-hour)>39.3 mg/L[6]

Table 2: Acute Toxicity Data for Isoparaffin Mixtures

Substance (Carbon Range)Exposure RouteSpeciesEndpointValueReference
Isopar® G (C10-11)DermalRabbitLD50>3.2 g/kg[6]
Isopar® L (C11-13)DermalRabbitLD50>3.2 g/kg[6]
Isopar C (85% isooctane)DermalRabbitLD50>3160 µl/kg[6]
Alkanes, C8-18-branched and linear (analogue)OralRatLD50>2000 mg/kg bw[3]

Table 3: Sub-chronic and Reproductive Toxicity Data

| Substance/Analogue | Species | Study Type | NOAEL/NOAEC | Effect | Reference | |---|---|---|---|---| | C10-C12 isoparaffinic solvent | Rat | 13-week inhalation | >10,000 mg/m³ | Liver enlargement (adaptive), mild hematological changes (male), male rat-specific nephropathy | | | Alkanes, C8-18-branched and linear (analogue) | Rat | Two-generation reproductive | 1000 mg/kg bw/day | No adverse effects on reproduction |[3] | | Nonene, branched | Rat | OECD 422 Screening | 300 mg/kg bw/day (reproductive) | Reduced litter size and weight at 1000 mg/kg/day |[8][9] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the key experimental protocols.

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.

  • Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are acclimatized for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3°C) and humidity (30-70%). They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally limited to 1 mL/100g body weight for aqueous solutions.

  • Dose Levels: The study uses a stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000, or 5000 mg/kg). The starting dose is selected based on existing information to be the one most likely to produce some signs of toxicity without causing mortality.

  • Procedure: The study starts with a group of 3 animals at the selected starting dose. The outcome (mortality or survival) determines the next step:

    • If mortality occurs, the next dose level is lower.

    • If no mortality occurs, the next dose level is higher.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential short-term hazards of a substance following dermal application.

  • Animals: Young adult rats (usually females) are the preferred species.

  • Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Application: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface. The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

  • Dose Levels: A limit test is often performed at a dose of 2000 mg/kg. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline evaluates the health hazards from short-term exposure to an airborne substance.

  • Animals: Young adult rats are the preferred species.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a standard duration of 4 hours.

  • Exposure Systems: Both "nose-only" and "whole-body" exposure systems can be used.

  • Concentration Levels: The study can be conducted as a limit test at a high concentration or with at least three concentration levels to determine an LC50 value.

  • Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for at least 14 days. Body weights are recorded regularly. A gross necropsy is performed on all animals.

Two-Generation Reproductive Toxicity (Based on OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the offspring.

  • Animals: Rats are the preferred species.

  • Generations: The study involves two generations of animals: the parental (P) generation and the first filial (F1) generation.

  • Dosing: The test substance is administered continuously to the P generation animals before mating, during mating, gestation, and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some parental toxicity but not mortality or severe suffering.

  • Endpoints: A wide range of parameters are evaluated, including:

    • Parental animals: clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

    • Offspring: viability, sex ratio, body weight, physical and functional development, and gross necropsy findings.

Mandatory Visualizations

Experimental Workflow for a Typical Acute Toxicity Study

experimental_workflow General Workflow for an Acute Toxicity Study acclimatization Animal Acclimatization (e.g., 5 days) randomization Randomization into Dose Groups acclimatization->randomization dosing Single Dose Administration (Oral, Dermal, or Inhalation) randomization->dosing observation Observation Period (e.g., 14 days) dosing->observation data_collection Data Collection: - Mortality - Clinical Signs - Body Weight observation->data_collection necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and Endpoint Determination (e.g., LD50/LC50) data_collection->data_analysis necropsy->data_analysis

Caption: A generalized workflow for conducting an acute toxicity study.

Mechanism of Alpha 2u-Globulin Nephropathy in Male Rats

alpha_2u_globulin_nephropathy Alpha 2u-Globulin Mediated Nephropathy in Male Rats exposure Exposure to Highly Branched Alkanes binding Binding of Metabolite to Alpha 2u-Globulin exposure->binding reabsorption Reabsorption of the Complex in Proximal Tubule Cells binding->reabsorption accumulation Accumulation of the Complex in Lysosomes (Hyaline Droplets) reabsorption->accumulation lysosomal_dysfunction Lysosomal Dysfunction and Cell Injury accumulation->lysosomal_dysfunction cell_death Proximal Tubule Cell Death (Necrosis) lysosomal_dysfunction->cell_death proliferation Sustained Cell Proliferation (Regenerative Hyperplasia) cell_death->proliferation tumor Potential for Renal Tumor Formation proliferation->tumor

Caption: The proposed mechanism of alpha 2u-globulin nephropathy in male rats.

Logical Relationship in Aspiration Toxicity

aspiration_toxicity Logical Progression of Aspiration Toxicity ingestion Ingestion of Liquid Highly Branched Alkane aspiration Aspiration into the Lungs ingestion->aspiration surfactant_disruption Disruption of Pulmonary Surfactant aspiration->surfactant_disruption inflammation Acute Inflammatory Response (Chemical Pneumonitis) surfactant_disruption->inflammation edema Pulmonary Edema and Hemorrhage inflammation->edema impaired_gas_exchange Impaired Gas Exchange edema->impaired_gas_exchange respiratory_distress Severe Respiratory Distress impaired_gas_exchange->respiratory_distress fatality Potential Fatality respiratory_distress->fatality

Caption: The sequence of events following the aspiration of liquid hydrocarbons.

References

Methodological & Application

Application Notes and Protocols for 2,3,3,4-Tetramethylhexane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the physical properties and potential applications of 2,3,3,4-tetramethylhexane as a non-polar, inert solvent in organic synthesis. Due to the limited availability of specific reaction data for this solvent, this document draws parallels with structurally similar branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), to infer its potential utility.

Introduction

This compound is a highly branched, saturated hydrocarbon. Its non-polar nature and relative inertness make it a candidate for use as a solvent in organic reactions where a non-reactive medium is required.[1][2] Like other alkanes, it is largely unreactive towards common acids, bases, oxidizing agents, and reducing agents, ensuring that it does not interfere with a wide range of chemical transformations. Its branched structure results in a lower freezing point and different viscosity compared to its straight-chain isomers, which can be advantageous in specific applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, alongside a comparison with other common non-polar solvents. This data is crucial for determining its suitability for specific reaction conditions, such as temperature requirements and solubility of reagents.

PropertyThis compoundn-HexaneIsooctane (2,2,4-Trimethylpentane)Toluene
Molecular Formula C₁₀H₂₂C₆H₁₄C₈H₁₈C₇H₈
Molecular Weight ( g/mol ) 142.2886.18114.2392.14
Boiling Point (°C) ~1576999.3111
Melting Point (°C) No data available-95-107.4-95
Density (g/cm³ at 20°C) No data available0.6550.6920.867
Polarity Non-polarNon-polarNon-polarNon-polar (but with some aromatic character)
Solubility Insoluble in water; soluble in other non-polar organic solvents.Insoluble in water; miscible with many organic solvents.Insoluble in water; soluble in many organic solvents.Insoluble in water; miscible with most organic solvents.

Potential Applications in Organic Synthesis

Based on the properties of similar branched alkanes like isooctane, this compound can be considered as a solvent for a variety of organic reactions, particularly those requiring an inert, non-polar environment.

  • Radical Reactions: Alkanes are common solvents for free-radical reactions, such as the halogenation of hydrocarbons, as they are unreactive under these conditions. The inert nature of this compound would prevent it from participating in the radical chain process.

  • Organometallic Reactions: Highly reactive organometallic reagents, such as Grignard reagents and organolithium compounds, require anhydrous, aprotic solvents. While ethers are commonly used due to their ability to solvate the metal center, non-polar hydrocarbons like hexane (B92381) and pentane (B18724) are also employed, particularly for the formation of organolithiums. This compound could serve as a higher-boiling point alternative in this context.

  • Polymerization Reactions: Certain polymerization processes, particularly those involving Ziegler-Natta or other coordination catalysts, are carried out in inert hydrocarbon solvents. The choice of solvent can influence the solubility of the monomer, polymer, and catalyst, thereby affecting the reaction kinetics and polymer properties.

  • Catalysis: As an inert medium, it can be used for catalytic reactions where the solvent is not intended to participate in the reaction but rather to dissolve the reactants and facilitate contact with a heterogeneous or homogeneous catalyst.

Experimental Protocols (General)

The following are generalized protocols for reactions where this compound could potentially be used as a solvent. These are illustrative examples and would require optimization for specific substrates and reaction conditions.

4.1. General Protocol for a Grignard Reaction

Grignard reagents are sensitive to moisture and protic solvents. Anhydrous conditions are essential.

Workflow Diagram:

Grignard_Reaction_Workflow A Drying of Glassware and Solvent B Setup of Reaction Apparatus under Inert Atmosphere (N2 or Ar) A->B C Addition of Magnesium Turnings and this compound B->C D Slow Addition of Alkyl/Aryl Halide C->D E Initiation of Grignard Formation (gentle heating may be required) D->E F Addition of Electrophile (e.g., Aldehyde or Ketone) E->F G Reaction Quenching (e.g., with aqueous NH4Cl) F->G H Work-up and Purification G->H

Caption: Workflow for a typical Grignard reaction.

Methodology:

  • Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon. This compound should be dried prior to use, for example, by distillation from sodium/benzophenone or by passing it through a column of activated alumina.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings.

  • Solvent Addition: Add a portion of the dry this compound to cover the magnesium.

  • Initiation: Add a small amount of the alkyl or aryl halide (dissolved in this compound in the dropping funnel) to the magnesium suspension. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

  • Grignard Formation: Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to the desired temperature (e.g., 0°C) and add the electrophile (e.g., an aldehyde or ketone) dissolved in dry this compound dropwise.

  • Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by standard methods (e.g., chromatography or distillation).

4.2. General Protocol for a Free-Radical Halogenation

This reaction is typically initiated by UV light or a radical initiator.

Workflow Diagram:

Radical_Halogenation_Workflow A Dissolve Alkane Substrate in this compound B Add Halogenating Agent (e.g., NBS or Br2) A->B C Initiate Reaction (UV light or radical initiator like AIBN) B->C D Monitor Reaction Progress (e.g., by GC or TLC) C->D E Reaction Quenching (e.g., with aqueous Na2S2O3 for Br2) D->E F Work-up and Purification E->F

Caption: Workflow for a free-radical halogenation reaction.

Methodology:

  • Reaction Setup: In a quartz reaction vessel (if using UV light) or a standard round-bottom flask, dissolve the alkane substrate in this compound.

  • Reagent Addition: Add the halogenating agent, such as N-bromosuccinimide (NBS) for allylic/benzylic bromination or elemental bromine for alkane bromination.

  • Initiation: Begin the reaction by irradiating the mixture with a UV lamp or by adding a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) and heating the mixture to the appropriate temperature.

  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture and quench any remaining halogenating agent. For example, excess bromine can be quenched with an aqueous solution of sodium thiosulfate.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the product by distillation or column chromatography.

Safety and Handling

This compound is a flammable hydrocarbon. Handle it in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

While specific documented uses of this compound as a solvent in organic reactions are scarce in the readily available literature, its physical and chemical properties suggest it is a viable non-polar, inert solvent. Its high boiling point compared to hexane may be advantageous for reactions requiring elevated temperatures. Researchers are encouraged to consider this compound as a potential solvent in applications where inertness and non-polarity are paramount, with the understanding that reaction optimization will be necessary.

References

Application Notes: Utilizing 2,3,3,4-Tetramethylhexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within gas chromatography (GC), the use of a reference standard is paramount for accurate and reproducible quantitative and qualitative analysis. A reference standard serves as a benchmark against which unknown analytes in a sample are compared. 2,3,3,4-Tetramethylhexane is a branched-chain alkane that can be effectively employed as a reference standard in various GC applications due to its chemical inertness, thermal stability, and well-defined chromatographic behavior.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a reference standard in gas chromatography. Its primary applications include, but are not limited to, retention time indexing, system suitability testing, and as an internal standard for the quantification of volatile and semi-volatile organic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its appropriate application in gas chromatography.

PropertyValueReference
Chemical Formula C₁₀H₂₂[1][2][3]
Molecular Weight 142.28 g/mol [1]
CAS Number 52897-10-6[1][2][3]
Boiling Point 437.74 K (164.59 °C)[3]
Kovats Retention Index (Standard Non-polar) 949[1]

Applications in Gas Chromatography

Retention Index Standard

The Kovats Retention Index is a dimensionless quantity that relates the retention time of an analyte to the retention times of adjacent n-alkanes. Due to its stable retention behavior, this compound can be used as a reference point in the calculation of retention indices, aiding in the identification of unknown compounds across different GC systems and conditions.

System Suitability Standard

Prior to sample analysis, it is essential to verify the performance of the GC system. This compound can be injected as a system suitability standard to assess parameters such as column efficiency (plate number), peak symmetry, and retention time stability. Consistent results for the standard indicate that the system is performing optimally.

Internal Standard

In quantitative analysis, an internal standard (IS) is a compound of a known concentration that is added to the sample, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This corrects for variations in injection volume and detector response. The chemical inertness and volatility of this compound make it a suitable internal standard for the analysis of non-polar to moderately polar analytes that have similar chromatographic properties.

Experimental Protocols

The following protocols are intended as a general guideline and may require optimization based on the specific application, instrumentation, and sample matrix.

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate concentrations of this compound for use as a reference standard.

Materials:

  • This compound (analytical grade)

  • High-purity solvent (e.g., hexane, pentane, or dichloromethane, GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Protocol:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed compound into a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

  • Working Standard Solution Preparation (e.g., 10 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Stopper the flask and mix thoroughly.

Gas Chromatography (GC) Analysis

Objective: To establish the chromatographic conditions for the analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column Non-polar capillary column (e.g., HP-5ms, DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be optimized)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range (for MS) m/z 40-300

Protocol:

  • Equilibrate the GC system with the specified conditions.

  • Inject 1 µL of the prepared working standard solution.

  • Acquire the chromatogram and identify the peak corresponding to this compound based on its expected retention time.

Data Presentation

Quantitative Data Summary
ParameterValue
Molecular Weight 142.28 g/mol
Boiling Point 164.59 °C
Kovats Retention Index (Standard Non-polar) 949
Typical Retention Time (on HP-5ms, as per protocol 4.2) ~ 8.5 - 9.5 min (This is an estimate and will vary)

Visualizations

Experimental Workflow for Using an Internal Standard

G Workflow for Internal Standard Quantification A Prepare Analyte Stock Solution C Prepare Calibration Standards (Varying Analyte Conc. + Fixed IS Conc.) A->C B Prepare Internal Standard (IS) Stock Solution (this compound) B->C E Add Fixed Concentration of IS to Sample(s) B->E F GC Analysis C->F D Prepare Sample(s) D->E E->F G Peak Area Integration F->G H Calculate Response Factor (from Standards) G->H I Quantify Analyte in Sample G->I H->I

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship for Reference Standard Selection

G Considerations for Reference Standard Selection A Reference Standard Selection B Chemical Inertness A->B Should be C Thermal Stability A->C Should have D Appropriate Volatility A->D Should have E Resolves from Analytes A->E Must be F Not Present in Sample A->F Ideally G Commercially Available in High Purity A->G Should be H This compound B->H C->H D->H

Caption: Key properties for selecting a suitable reference standard.

References

Application Notes and Protocols: Kovats Retention Index of 2,3,3,4-Tetramethylhexane on Different GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats Retention Index (RI) is a fundamental and widely utilized parameter in gas chromatography (GC) for the identification and characterization of volatile and semi-volatile compounds. By normalizing the retention time of an analyte to that of adjacent n-alkanes, the Kovats index provides a more stable and transferable value compared to the retention time alone, which can vary significantly with changes in chromatographic conditions. This application note provides a detailed overview of the Kovats retention index of 2,3,3,4-tetramethylhexane, a branched alkane, on various GC columns. It includes a summary of reported RI values, a comprehensive experimental protocol for determining the Kovats index, and visual representations of the workflow and underlying principles.

Data Presentation

The Kovats retention index of a compound is highly dependent on the stationary phase of the gas chromatography column. Non-polar compounds, such as this compound, will have different interactions with non-polar and polar stationary phases, leading to different retention indices. The following table summarizes the available Kovats retention index data for this compound on different types of GC columns.

AnalyteColumn TypeStationary PhaseKovats Retention Index (I)
This compound Standard Non-PolarInferred to be 100% Dimethylpolysiloxane (e.g., DB-1, OV-1)949[1]
This compound Semi-Standard Non-PolarInferred to be 5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5)946 - 949.1[1]
This compound PolarPolyethylene (B3416737) Glycol (e.g., Carbowax, DB-WAX)No experimental data found.

Note on Polar Column Data: Extensive literature searches did not yield an experimentally determined Kovats retention index for this compound on a polar stationary phase such as polyethylene glycol (e.g., Carbowax, DB-WAX). As a non-polar branched alkane, its interaction with a polar stationary phase is expected to be weak, leading to a shorter retention time relative to n-alkanes of similar volatility. However, without experimental data, a precise Kovats index cannot be provided.

Experimental Protocols

This section outlines a detailed protocol for the determination of the Kovats retention index of a target analyte, using this compound as an example.

Materials and Reagents
  • Analyte: this compound (high purity)

  • Solvent: Hexane or Pentane (GC grade)

  • n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C8-C20 or a wider range) of known concentration in a suitable solvent.

  • GC Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Columns:

    • Non-Polar: e.g., DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Semi-Polar: e.g., DB-5 (5% Phenyl / 95% Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Polar: e.g., DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data Acquisition and Processing Software: Capable of integrating peaks and calculating retention times.

Sample Preparation
  • Analyte Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

  • Working Standard: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL).

  • Co-injection Mix (Optional but Recommended): Prepare a mixture containing the analyte working standard and the n-alkane standard mix. This helps to minimize variability between injections.

Gas Chromatography (GC) Method

The following are typical GC parameters. These may need to be optimized for your specific instrument and application.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on analyte concentration)

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp Rate: 5 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C

Data Analysis and Kovats Index Calculation
  • Analyze the n-alkane standard mix and the analyte (or the co-injection mix) under the same GC conditions.

  • Identify the retention times of the n-alkanes and the analyte peak.

  • Determine the two n-alkanes that elute immediately before and after the analyte.

  • Calculate the Kovats Retention Index (I) using the appropriate formula:

    • For Temperature-Programmed GC (Linear Interpolation):

      I = 100 * [n + (tR(analyte) - tR(n)) / (tR(N) - tR(n))]

      Where:

      • I is the Kovats Retention Index.

      • n is the carbon number of the n-alkane eluting before the analyte.

      • N is the carbon number of the n-alkane eluting after the analyte.

      • tR(analyte) is the retention time of the analyte.

      • tR(n) is the retention time of the n-alkane with carbon number n.

      • tR(N) is the retention time of the n-alkane with carbon number N.

    • For Isothermal GC:

      I = 100 * [n + (log(t'R(analyte)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))]

      Where:

      • t'R is the adjusted retention time (tR - tM), where tM is the retention time of an unretained compound (e.g., methane).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_result Result prep_analyte Prepare Analyte Solution (this compound) co_inject Prepare Co-injection Mix (Optional) prep_analyte->co_inject gc_injection Inject Sample(s) into GC prep_analyte->gc_injection prep_alkane Prepare n-Alkane Standard Mix prep_alkane->co_inject prep_alkane->gc_injection co_inject->gc_injection gc_separation Chromatographic Separation on Selected Column gc_injection->gc_separation gc_detection Detection (FID/MS) gc_separation->gc_detection data_acquisition Acquire Chromatogram gc_detection->data_acquisition peak_identification Identify Retention Times of Analyte and n-Alkanes data_acquisition->peak_identification kovats_calculation Calculate Kovats Index using Formula peak_identification->kovats_calculation final_ri Kovats Retention Index (I) kovats_calculation->final_ri

Caption: Experimental workflow for determining the Kovats retention index.

logical_relationship cluster_components System Components cluster_interaction Interaction & Measurement cluster_normalization Normalization & Result analyte Analyte (this compound) interaction Analyte-Stationary Phase Interaction analyte->interaction stationary_phase GC Column Stationary Phase stationary_phase->interaction n_alkanes n-Alkane Reference Series normalization Normalization against n-Alkane Retention Times n_alkanes->normalization elution Differential Elution interaction->elution retention_time Measured Retention Time (tR) elution->retention_time retention_time->normalization kovats_index Kovats Retention Index (I) (System Independent) normalization->kovats_index

Caption: Logical relationship for Kovats retention index determination.

References

Application Notes and Protocols: Analysis of Branched Alkanes in Polyolefin Pyrolysis-Gas Chromatography, Featuring 2,3,3,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrolysis-gas chromatography (Py-GC) is a powerful analytical technique for the characterization of non-volatile materials, such as synthetic polymers.[1][2] This method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and detection of the resulting volatile fragments by gas chromatography. The resulting chromatogram, or pyrogram, serves as a fingerprint of the original material, providing valuable information about its composition and structure.

This document provides detailed application notes and protocols for the analysis of branched alkanes, such as 2,3,3,4-tetramethylhexane, which can be indicative of the branching in polyolefins like polypropylene (B1209903) and branched polyethylene (B3416737).[1][3] While specific applications detailing the use of this compound in Py-GC are not widely documented, its properties make it a suitable candidate for use as an internal standard in the quantitative analysis of pyrolysis products. These notes will therefore focus on a representative application: the characterization of branched polyolefins and the hypothetical use of this compound as an internal standard for quantitative analysis.

Principle and Applications

The pyrolysis of polyolefins proceeds via a random scission mechanism, breaking the polymer backbone into a complex mixture of smaller hydrocarbons, including alkanes, alkenes, and dienes.[1] The presence and distribution of branched alkanes, or isoalkanes, in the pyrogram are directly related to the degree and type of branching in the original polymer chain.[2] This information is crucial for understanding the physical and chemical properties of the polymer.

Potential Applications:

  • Polymer Identification and Characterization: The pyrogram provides a unique fingerprint for different polyolefins, allowing for their identification. The presence of specific branched alkanes can help to distinguish between different grades of polyethylene or to identify copolymers.

  • Quality Control: Py-GC can be used to monitor the consistency of polymer batches by comparing their pyrograms. Variations in the degree of branching can affect the performance of the final product.

  • Geochemical Analysis: Py-GC is employed in the analysis of kerogen and other macromolecular organic matter in geological samples. The distribution of alkanes and other hydrocarbons can provide insights into the origin and thermal history of the organic matter.

  • Environmental Analysis: The technique is utilized to identify and quantify microplastics in environmental samples by pyrolyzing the sample and identifying the characteristic polymer fragments.

Experimental Protocols

This section outlines a general protocol for the analysis of branched polyolefins using Py-GC-MS and a hypothetical protocol for the use of this compound as an internal standard.

Protocol 1: Qualitative Analysis of Branched Polyolefins

This protocol describes the general procedure for obtaining a pyrogram of a branched polyolefin sample for qualitative characterization.

Materials and Reagents:

  • Polyolefin sample (e.g., polypropylene, low-density polyethylene)

  • High-purity helium (carrier gas)

  • Methanol or other suitable solvent (for cleaning)

Instrumentation:

  • Pyrolyzer (furnace or Curie-point)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase like 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Cut a small, representative portion of the polymer sample (approximately 0.1-0.5 mg).

    • Place the sample into a pyrolysis sample cup or onto a pyrolysis foil.

  • Pyrolyzer Conditions:

    • Set the pyrolysis temperature to 700°C.

    • Set the pyrolysis time to 15 seconds.

    • Interface temperature: 280°C.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Final hold: 300°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-550.

      • Source temperature: 230°C.

      • Quadrupole temperature: 150°C.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

    • Pay particular attention to the series of branched alkanes and alkenes to characterize the polymer's branching structure.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard (Hypothetical)

This protocol outlines the steps for quantifying a specific branched pyrolysis product using this compound as an internal standard. The choice of a highly branched alkane like this compound as an internal standard is based on the principle that it will behave chromatographically similarly to other branched alkane pyrolysis products.

Materials and Reagents:

  • Polyolefin sample

  • This compound (high purity)

  • Volatile solvent (e.g., hexane (B92381) or dichloromethane)

  • High-purity helium

Instrumentation:

  • Same as Protocol 1.

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of a volatile solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample and Calibration Standard Preparation:

    • Calibration Standards: Prepare a series of calibration standards by adding known amounts of the target analyte (if available as a pure standard) and a constant amount of the this compound internal standard solution to vials. Evaporate the solvent under a gentle stream of nitrogen.

    • Sample Preparation: Accurately weigh a known amount of the polymer sample (e.g., 0.5 mg). Add a precise volume of the this compound internal standard solution directly to the pyrolysis sample holder containing the polymer sample. Carefully evaporate the solvent.

  • Py-GC-MS Analysis:

    • Analyze the calibration standards and the polymer sample using the same Py-GC-MS conditions as described in Protocol 1.

  • Data Analysis and Quantification:

    • For each calibration standard and the sample, identify the peaks corresponding to the target analyte and the internal standard (this compound).

    • Integrate the peak areas of the target analyte and the internal standard.

    • Calculate the response factor (RF) for the target analyte relative to the internal standard using the calibration standards:

      • RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of the target analyte in the pyrolyzed sample using the peak area ratio from the sample pyrogram and the calibration curve or the average response factor.

Data Presentation

The quantitative data obtained from the analysis can be summarized in tables for easy comparison.

Table 1: Retention Data for this compound

PropertyValueReference
CAS Number 52897-10-6NIST
Molecular Formula C₁₀H₂₂NIST
Molecular Weight 142.28 g/mol NIST
Kovats Retention Index (non-polar column) 949NIST

Table 2: Example Calibration Data for a Target Analyte using this compound as Internal Standard

Calibration LevelAnalyte Concentration (µg)Internal Standard Concentration (µg)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
10.11.050,000550,0000.091
20.51.0260,000565,0000.460
31.01.0515,000540,0000.954
42.01.01,050,000555,0001.892
55.01.02,550,000545,0004.679

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing polymer_sample Polyolefin Sample add_is Add Internal Standard (this compound) polymer_sample->add_is prepared_sample Prepared Sample add_is->prepared_sample pyrolysis Pyrolysis prepared_sample->pyrolysis gc_separation Gas Chromatography pyrolysis->gc_separation ms_detection Mass Spectrometry gc_separation->ms_detection chromatogram Pyrogram ms_detection->chromatogram peak_id Peak Identification chromatogram->peak_id quantification Quantification peak_id->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for the quantitative analysis of polyolefin pyrolysis products.

logical_relationship cluster_polymer Polymer Structure cluster_pyrolysis Pyrolysis Process cluster_products Pyrolysis Products cluster_analysis Analytical Goal polymer Branched Polyolefin pyrolysis Thermal Decomposition polymer->pyrolysis products Mixture of Hydrocarbons pyrolysis->products branched_alkanes Branched Alkanes products->branched_alkanes analysis Structural Information (Degree of Branching) branched_alkanes->analysis

Caption: Logical relationship between polymer structure and analytical outcome in Py-GC.

Conclusion

Pyrolysis-gas chromatography is an indispensable tool for the detailed characterization of polymeric materials. The analysis of branched alkanes in the pyrograms of polyolefins provides direct insight into their structural properties. While no specific established applications of this compound in Py-GC were identified, its chemical nature makes it a plausible candidate for use as an internal standard in quantitative studies of branched pyrolysis products. The protocols and data presented here provide a framework for researchers to develop and validate methods for the analysis of branched polyolefins and other complex macromolecular materials.

References

Application Notes and Protocols for 2,3,3,4-Tetramethylhexane as an Inert Solvent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,3,3,4-tetramethylhexane as an inert solvent for specialized polymerization reactions. Due to the limited direct experimental data on this specific solvent in polymerization literature, the following information is based on its physical properties and established principles of polymer chemistry in nonpolar, non-reactive media. The protocols provided are model systems and should be adapted and optimized for specific monomer and initiator systems.

Introduction

This compound is a highly branched, nonpolar alkane. Its chemical structure, lacking reactive protons or functional groups, makes it theoretically an excellent inert solvent for sensitive polymerization reactions where solvent participation is undesirable. Such reactions include certain types of ionic and coordination polymerizations where the solvent must not interfere with the initiator, propagating species, or monomer. Its branched nature may also offer unique solubility characteristics compared to its linear isomers.

Key Properties of this compound

The selection of a solvent is critical for controlling polymerization kinetics, polymer properties, and processability. The physical properties of this compound suggest its suitability for specific polymerization conditions.

PropertyValueComparison with Common Solvents
Molecular Formula C10H22[1]-
Molecular Weight 142.28 g/mol [2]Heptane: 100.21 g/mol , Toluene: 92.14 g/mol
Boiling Point ~157 °CHeptane: 98 °C, Toluene: 111 °C
Melting Point Not readily availableHeptane: -91 °C, Toluene: -95 °C
Density ~0.731 g/cm³[3]Heptane: 0.684 g/cm³, Toluene: 0.867 g/cm³
Polarity NonpolarSimilar to other alkanes

Theoretical Advantages in Polymerization

  • Inertness: As a saturated alkane, this compound is highly unreactive and lacks acidic protons, making it suitable for anionic, cationic, and coordination polymerizations where chain transfer to the solvent is a critical issue.

  • High Boiling Point: The relatively high boiling point allows for polymerization reactions to be conducted at elevated temperatures without the need for a pressurized system. This can be advantageous for monomers that require higher temperatures for polymerization or for controlling reaction kinetics.

  • Non-Polarity: Its non-polar nature is ideal for the polymerization of non-polar monomers and for systems where a non-coordinating solvent is required to prevent interference with the catalyst or initiator.

Potential Applications in Polymerization

Based on its properties, this compound is a potential solvent for:

  • Cationic Polymerization: In cationic polymerization, the solvent should not react with the highly electrophilic carbocationic propagating species. Nonpolar, non-nucleophilic solvents like this compound are ideal candidates.

  • Anionic Polymerization: For anionic polymerizations initiated by strong bases like organolithium compounds, aprotic and non-reactive solvents are essential. Alkanes are commonly used, and the unique structure of this compound may influence initiator solubility and aggregation.

  • Coordination Polymerization: Ziegler-Natta and other coordination polymerizations often utilize alkane solvents to avoid interference with the catalyst complex.

Monomer and Polymer Solubility

The principle of "like dissolves like" is a good starting point for assessing solubility. As a nonpolar alkane, this compound is expected to be a good solvent for nonpolar monomers and polymers.

Monomer/PolymerExpected Solubility in this compoundRationale
Styrene (B11656) HighNonpolar monomer
Isoprene (B109036) HighNonpolar monomer
Butadiene HighNonpolar monomer
Polystyrene Moderate to HighNonpolar polymer; solubility may depend on molecular weight
Polyisoprene Moderate to HighNonpolar polymer; solubility may depend on molecular weight
Polybutadiene Moderate to HighNonpolar polymer; solubility may depend on molecular weight
Methyl Methacrylate (MMA) LowPolar monomer
Poly(methyl methacrylate) (PMMA) LowPolar polymer

Experimental Protocols (Model Systems)

Disclaimer: The following protocols are hypothetical and intended as a starting point for experimental design. Researchers should conduct their own optimization and safety assessments.

Protocol 1: Model Cationic Polymerization of Styrene

This protocol describes a model system for the cationic polymerization of styrene using a Lewis acid initiator in this compound.

Materials:

  • This compound (anhydrous)

  • Styrene (inhibitor removed and freshly distilled)

  • Titanium tetrachloride (TiCl4)

  • Deionized water (as a co-initiator)

  • Methanol (B129727) (for quenching)

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Solvent and Monomer Preparation:

    • Dry the this compound over a suitable drying agent (e.g., calcium hydride) and distill under a nitrogen atmosphere.

    • Remove the inhibitor from styrene by washing with aqueous NaOH, followed by water, drying over a drying agent, and distilling under reduced pressure.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and a rubber septum under a positive pressure of nitrogen.

    • Transfer 50 mL of anhydrous this compound to the flask via a cannula.

    • Add 10 mL of purified styrene to the solvent.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation:

    • Prepare a stock solution of TiCl4 in this compound (e.g., 0.1 M).

    • Inject a controlled amount of deionized water (co-initiator) into the reaction mixture (e.g., 5 µL).

    • Initiate the polymerization by adding a precise volume of the TiCl4 solution (e.g., 1 mL) dropwise to the stirred monomer solution.

  • Polymerization:

    • Allow the reaction to proceed at 0 °C. Monitor the reaction progress by observing the increase in viscosity.

    • After the desired time (e.g., 2 hours), quench the polymerization.

  • Quenching and Isolation:

    • Quench the reaction by adding 5 mL of pre-chilled methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL).

    • Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

Protocol 2: Model Anionic Polymerization of Isoprene

This protocol outlines a model for the anionic "living" polymerization of isoprene using an organolithium initiator in this compound.

Materials:

  • This compound (anhydrous)

  • Isoprene (freshly distilled from a drying agent)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Methanol (for quenching)

  • Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Solvent and Monomer Purification:

    • Purify this compound by stirring over a sodium-potassium alloy or a similar potent drying agent, followed by distillation under high vacuum into a storage vessel.

    • Purify isoprene by distillation from calcium hydride.

  • Reaction Setup:

    • Under a high-purity argon atmosphere in a glovebox or using a Schlenk line, add 100 mL of purified this compound to a reaction flask.

    • Add 15 mL of purified isoprene.

  • Initiation:

    • Determine the exact molarity of the s-BuLi solution by titration.

    • Calculate the required amount of s-BuLi to achieve the target molecular weight.

    • Rapidly inject the calculated volume of s-BuLi solution into the vigorously stirred monomer solution at room temperature.

  • Polymerization:

    • The polymerization is typically fast and exothermic. Maintain temperature control with a water bath if necessary.

    • Allow the reaction to proceed for a set time (e.g., 4 hours) to ensure complete monomer conversion. The solution will become viscous.

  • Termination:

    • Terminate the "living" polymer chains by adding a small amount of degassed methanol.

    • Precipitate the polyisoprene by pouring the solution into a large excess of methanol.

    • Collect the polymer, add an antioxidant (e.g., BHT), and dry under vacuum.

Visualizations

Polymerization_Workflow General Polymerization Workflow prep Reagent Preparation (Solvent & Monomer Purification) setup Reaction Setup (Inert Atmosphere) prep->setup init Initiation (Add Initiator) setup->init poly Polymerization (Control Temperature) init->poly quench Quenching/Termination poly->quench iso Polymer Isolation (Precipitation & Drying) quench->iso char Characterization (GPC, NMR, etc.) iso->char

Caption: A generalized workflow for conducting a polymerization reaction under inert conditions.

Solvent_Selection_Logic Inert Solvent Selection Logic start Polymerization Type? ionic Ionic (Cationic/Anionic) or Coordination start->ionic radical Free Radical start->radical q_transfer Is Chain Transfer to Solvent a Concern? ionic->q_transfer q_polar Is Polarity an Issue? radical->q_polar polar_ok Polar Solvent may be suitable q_polar->polar_ok nonpolar_needed Nonpolar Solvent Required q_polar->nonpolar_needed tmh Consider this compound (High BP, Inert) nonpolar_needed->tmh transfer_ok Solvent with labile H may be tolerated q_transfer->transfer_ok inert_needed Inert Solvent Required (e.g., Alkane) q_transfer->inert_needed inert_needed->tmh

References

Application Notes and Protocols: The Use of Branched Alkanes in High-Performance Fuel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are crucial components in the formulation of high-performance fuels, primarily for spark-ignition internal combustion engines. Their molecular structure imparts superior anti-knock characteristics, leading to higher octane (B31449) ratings and improved engine efficiency compared to their linear counterparts.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of branched alkanes in fuel formulations.

The Role of Molecular Structure in Fuel Performance

The performance of a hydrocarbon fuel in a spark-ignition engine is intrinsically linked to its molecular structure. Linear alkanes, due to their straight-chain structure, are more prone to autoignition under compression, a phenomenon known as "knocking" or "pinging."[2] This premature combustion leads to reduced engine efficiency and can cause engine damage.[1]

Branched alkanes, with their more compact and complex structures, are more resistant to autoignition.[2] This increased stability allows for higher compression ratios in engines, resulting in greater power output and fuel efficiency. The primary metric for a fuel's resistance to knocking is its octane rating.[3]

Data Presentation: Performance of Branched vs. Linear Alkanes

The following tables summarize key performance data for a selection of linear and branched alkanes relevant to fuel formulation.

Table 1: Octane Ratings of C5-C8 Alkane Isomers

CompoundMolecular FormulaStructureResearch Octane Number (RON)
n-PentaneC5H12Linear61.7
Isopentane (2-Methylbutane)C5H12Branched92.3
Neopentane (2,2-Dimethylpropane)C5H12Branched116 (estimated)
n-HexaneC6H14Linear24.8
Isohexane (2-Methylpentane)C6H14Branched73.4
3-MethylpentaneC6H14Branched74.5
2,2-DimethylbutaneC6H14Branched91.8
2,3-DimethylbutaneC6H14Branched103.4
n-HeptaneC7H16Linear0
2-MethylhexaneC7H16Branched42.4
3-MethylhexaneC7H16Branched52.0
2,2-DimethylpentaneC7H16Branched92.8
2,3-DimethylpentaneC7H16Branched91.1
2,4-DimethylpentaneC7H16Branched83.1
3,3-DimethylpentaneC7H16Branched111.9
n-OctaneC8H18Linear-19
Isooctane (B107328) (2,2,4-Trimethylpentane)C8H18Branched100

Table 2: Heat of Combustion for Selected Alkane Isomers

CompoundMolecular FormulaStructureHeat of Combustion (kJ/mol)
n-PentaneC5H12Linear-3536
Isopentane (2-Methylbutane)C5H12Branched-3529
Neopentane (2,2-Dimethylpropane)C5H12Branched-3515
n-HexaneC6H14Linear-4163
Isohexane (2-Methylpentane)C6H14Branched-4156
n-HeptaneC7H16Linear-4817
Isoheptane (2-Methylhexane)C7H16Branched-4808
n-OctaneC8H18Linear-5470
Isooctane (2,2,4-Trimethylpentane)C8H18Branched-5461

Note: A lower (less negative) heat of combustion indicates greater thermodynamic stability of the molecule before combustion.[4]

Experimental Protocols

Protocol 1: Determination of Research Octane Number (RON)

This protocol outlines the general procedure for determining the Research Octane Number (RON) of a spark-ignition engine fuel using a Cooperative Fuel Research (CFR) engine, based on the principles of ASTM D2699.

1. Objective: To determine the anti-knock characteristics of a fuel sample under mild operating conditions (600 rpm engine speed).

2. Materials and Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-testing unit with a detonation meter

  • Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane, RON = 100) and n-heptane (RON = 0)

  • Toluene Standardization Fuel (TSF) blends

  • Fuel sample for analysis (approximately 1 liter)

  • Graduated cylinders for blending reference fuels

3. Procedure:

  • Engine Preparation and Warm-up:

    • Perform all necessary pre-test maintenance on the CFR engine according to the manufacturer's manual.

    • Start the engine and allow it to warm up for at least one hour under standard operating conditions.

    • During the warm-up period, operate the engine on a fuel of approximately the expected octane number of the sample to ensure all components reach thermal equilibrium.

  • Standardization and Calibration:

    • Calibrate the detonation meter using the appropriate Toluene Standardization Fuel (TSF) blend for the expected octane range of the sample.

    • Establish the standard knock intensity. This is done by operating the engine on a Primary Reference Fuel (PRF) blend with an octane number close to the expected sample RON. Adjust the compression ratio of the engine until a standard knock intensity (typically a mid-scale reading on the detonation meter) is achieved.

  • Bracketing Procedure (Equilibrium Fuel Level):

    • Sample Measurement:

      • Introduce the fuel sample into one of the engine's fuel bowls.

      • Adjust the fuel-air ratio to produce the maximum knock intensity.

      • Adjust the compression ratio until the knock intensity matches the previously established standard knock intensity.

      • Record the compression ratio reading.

    • Reference Fuel Blends:

      • Based on the compression ratio reading for the sample, estimate its approximate RON using the engine manufacturer's guide tables.

      • Prepare two PRF blends that are expected to bracket the sample's octane number (one slightly higher and one slightly lower).

      • Run each PRF blend in the engine, adjusting the fuel-air ratio for maximum knock and then adjusting the compression ratio to achieve the standard knock intensity. Record the compression ratio for each PRF blend.

    • Interpolation:

      • The RON of the sample is determined by linear interpolation between the octane numbers of the two bracketing PRF blends based on their respective compression ratio readings.

4. Data Analysis and Reporting:

  • Calculate the average knockmeter readings for the sample and the bracketing PRF blends.

  • Calculate the RON by interpolation.

  • Report the final RON value to the nearest 0.1 octane number.

Protocol 2: Laboratory Synthesis of Isooctane (2,2,4-Trimethylpentane)

This protocol describes a two-step laboratory-scale synthesis of isooctane from isobutylene (B52900), a common industrial process.

1. Objective: To synthesize isooctane via the dimerization of isobutylene followed by hydrogenation.

2. Materials:

  • Isobutylene (2-methylpropene)

  • Acid catalyst (e.g., Amberlyst-15 resin or sulfuric acid)

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)

  • Solvent (e.g., hexane)

  • Reaction vessel (e.g., a stirred autoclave or a two-necked round-bottom flask with a reflux condenser)

  • Hydrogenation apparatus (e.g., a Parr hydrogenator)

  • Distillation apparatus

  • Standard laboratory glassware

3. Procedure:

  • Step 1: Dimerization of Isobutylene to Isooctene

    • Set up the reaction vessel and charge it with the acid catalyst.

    • Cool the vessel to a low temperature (e.g., 0-10 °C) using an ice bath.

    • Slowly add liquefied isobutylene to the reaction vessel with stirring. The reaction is exothermic, so maintain the temperature within the desired range.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) with continuous stirring.

    • After the reaction is complete, separate the catalyst from the product mixture (which is primarily a mixture of isooctene isomers) by filtration.

    • Wash the product with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Purify the isooctene by distillation.

  • Step 2: Hydrogenation of Isooctene to Isooctane

    • In a suitable hydrogenation apparatus, dissolve the purified isooctene in a solvent such as hexane.

    • Add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution.

    • Seal the apparatus and purge it with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir vigorously.

    • Monitor the reaction progress by observing the drop in hydrogen pressure.

    • Once the hydrogen uptake ceases, cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

    • Filter the mixture to remove the catalyst.

    • Remove the solvent by distillation to obtain the final product, isooctane.

4. Characterization:

  • Confirm the identity and purity of the synthesized isooctane using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Analysis of Fuel Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of a gasoline sample to identify its hydrocarbon components, including branched alkanes.

1. Objective: To separate and identify the individual components of a gasoline sample.

2. Materials and Apparatus:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)

  • Helium carrier gas

  • Gasoline sample

  • Microsyringe for sample injection

  • Vials for sample and standards

  • Standard hydrocarbon solutions for calibration

3. Procedure:

  • Instrument Setup:

    • Install the capillary column in the GC oven.

    • Set the GC and MS operating parameters. A typical temperature program would be:

      • Initial oven temperature: 40 °C, hold for 5 minutes.

      • Ramp rate: 5 °C/minute to 250 °C.

      • Final hold: 10 minutes at 250 °C.

    • Set the injector and detector temperatures (e.g., 250 °C and 280 °C, respectively).

    • Set the helium carrier gas flow rate.

    • Configure the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Sample Preparation and Injection:

    • Dilute the gasoline sample in a suitable solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration.

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector using a microsyringe.

  • Data Acquisition and Analysis:

    • Start the data acquisition. The GC will separate the components of the gasoline based on their boiling points and interactions with the column's stationary phase.

    • As each component elutes from the column, it will enter the mass spectrometer, where it is ionized and fragmented. The mass spectrometer will record the mass-to-charge ratio of the fragments.

    • The resulting total ion chromatogram (TIC) will show a series of peaks, each representing a different compound.

    • Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • For quantitative analysis, create a calibration curve using standard solutions of known concentrations of the target branched alkanes.

Visualizations

Fuel_Performance_Logic cluster_alkane Alkane Structure cluster_properties Chemical Properties cluster_performance Engine Performance Linear Alkane Linear Alkane Higher Reactivity Higher Reactivity Linear Alkane->Higher Reactivity leads to Branched Alkane Branched Alkane Higher Stability Higher Stability Branched Alkane->Higher Stability leads to Engine Knocking Engine Knocking Higher Reactivity->Engine Knocking results in Anti-Knock (High Octane) Anti-Knock (High Octane) Higher Stability->Anti-Knock (High Octane) results in

Caption: Logical relationship between alkane structure and fuel performance.

Octane_Testing_Workflow start Start prep Engine Preparation & Warm-up start->prep calibrate Calibrate Detonation Meter (with TSF) prep->calibrate knock_intensity Establish Standard Knock Intensity (with PRF) calibrate->knock_intensity sample_test Run Fuel Sample & Record Compression Ratio knock_intensity->sample_test bracket_prep Prepare Bracketing Reference Fuels (PRF) sample_test->bracket_prep bracket_test Run Bracketing Fuels & Record Compression Ratios bracket_prep->bracket_test interpolate Interpolate to Determine RON bracket_test->interpolate end End interpolate->end

Caption: Workflow for Research Octane Number (RON) determination.

Isooctane_Synthesis start Start: Isobutylene dimerization Dimerization (+ Acid Catalyst) start->dimerization isooctene Isooctene Mixture dimerization->isooctene purification Purification (Distillation) isooctene->purification hydrogenation Hydrogenation (+ H2, Pd/C Catalyst) purification->hydrogenation isooctane Isooctane hydrogenation->isooctane end End isooctane->end

Caption: Synthesis pathway for isooctane from isobutylene.

References

Application Notes and Protocols: 2,3,3,4-Tetramethylhexane as a Standard for Petroleum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 2,3,3,4-tetramethylhexane as a reference and internal standard in the gas chromatographic (GC) analysis of petroleum products, such as gasoline. The protocols outlined below are intended to ensure accurate and reproducible quantitative analysis of hydrocarbon composition.

Introduction

The complex composition of petroleum products necessitates the use of reliable standards for accurate quantification of individual components. Highly branched alkanes are often suitable as internal standards in GC analysis due to their stability and distinct retention times. This compound, a C10 branched alkane, serves as an excellent internal standard for the analysis of volatile petroleum fractions like gasoline. Its elution time typically falls within the range of many gasoline components, and it is not a naturally abundant compound in most crude oil sources, minimizing the risk of co-elution with native analytes.

An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other components.[1] This technique corrects for variations in injection volume, sample loss during preparation, and instrumental drift, thereby improving the precision and accuracy of the analysis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Molecular Formula C₁₀H₂₂[2]
Molecular Weight 142.28 g/mol [2]
CAS Number 52897-10-6[2]
Boiling Point Not explicitly found for 2,3,3,4-isomer; isomers have boiling points around 160-170°C
Kovats Retention Index (Standard Non-Polar Column) 949[2]

Experimental Protocols

The following protocols are designed for the quantitative analysis of petroleum hydrocarbons in gasoline using this compound as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent: High-purity pentane (B18724) or hexane (B92381) (GC grade)

  • Internal Standard (IS): this compound (≥99% purity)

  • Calibration Standards: A certified reference mixture of representative gasoline hydrocarbons (e.g., n-alkanes, isoalkanes, aromatics)

  • Sample: Gasoline

  • Equipment:

    • Gas Chromatograph with FID and/or MS detector

    • Capillary Column (e.g., DB-1, DB-5, or similar non-polar column)

    • Autosampler

    • Volumetric flasks, pipettes, and syringes

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of this compound.

  • Dissolve in 100 mL of pentane in a volumetric flask to create a stock solution of approximately 1000 µg/mL.

Calibration Standards:

  • Prepare a series of calibration standards by diluting a certified gasoline hydrocarbon standard mixture with pentane.

  • Spike each calibration standard with the IS Stock solution to a final constant concentration (e.g., 50 µg/mL). A typical calibration curve might include 5-7 concentration levels.

Sample Preparation:

  • Accurately dilute a known volume of the gasoline sample with pentane. The dilution factor will depend on the expected concentration of the analytes.

  • Spike the diluted gasoline sample with the IS Stock solution to the same final concentration as the calibration standards.

The following are typical instrumental parameters. Optimization may be required based on the specific instrument and column used.

ParameterGC-FID ConditionGC-MS Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)Helium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 100:1 (can be adjusted)100:1 (can be adjusted)
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 5 °C/min, hold 10 min40 °C (hold 5 min), ramp to 280 °C at 5 °C/min, hold 10 min
Detector Temp 300 °CN/A
MS Transfer Line N/A280 °C
MS Ion Source N/A230 °C
MS Quadrupole N/A150 °C
Scan Range N/Am/z 35-550

Data Analysis and Quantification

  • Peak Identification: Identify the peaks in the chromatograms by comparing their retention times with those of the known standards. For GC-MS, confirm peak identity by comparing the mass spectra with a reference library (e.g., NIST). The Kovats retention index of this compound (949 on a standard non-polar column) can be used to predict its elution relative to n-alkanes.[2]

  • Calibration Curve: For each target analyte, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and its equation (y = mx + c).

  • Quantification: Calculate the concentration of each analyte in the gasoline sample using the following formula:

    Concentration of Analyte = (Area Ratio of Analyte in Sample / Slope of Calibration Curve) * Dilution Factor

Logical Workflow and Diagrams

The overall workflow for quantitative petroleum analysis using an internal standard is depicted below.

experimental_workflow prep Sample and Standard Preparation is_stock Prepare Internal Standard (this compound) Stock Solution prep->is_stock cal_standards Prepare Calibration Standards prep->cal_standards sample_prep Prepare Gasoline Sample prep->sample_prep spike_cal Spike Calibration Standards with Internal Standard is_stock->spike_cal spike_sample Spike Gasoline Sample with Internal Standard is_stock->spike_sample cal_standards->spike_cal sample_prep->spike_sample gc_analysis GC-FID / GC-MS Analysis spike_cal->gc_analysis spike_sample->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing peak_id Peak Identification (Retention Time & Mass Spectra) data_processing->peak_id cal_curve Generate Calibration Curve data_processing->cal_curve quant Quantify Analytes in Sample peak_id->quant cal_curve->quant report Report Results quant->report logical_relationship start Start: Need for Quantitative Analysis select_is Select Internal Standard (e.g., this compound) start->select_is criteria Criteria: - Not in sample - Elutes near analytes - Stable - Resolved from other peaks select_is->criteria validate Validate Method select_is->validate linearity Linearity validate->linearity precision Precision validate->precision accuracy Accuracy validate->accuracy routine Routine Analysis linearity->routine precision->routine accuracy->routine end End: Report Quantified Results routine->end

References

Application Note: Chiral Separation of β-Blockers Using 2,3,3,4-Tetramethylhexane in Normal-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary method for enantioselective analysis and purification. The composition of the mobile phase plays a pivotal role in achieving optimal chiral recognition and separation.

In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent, such as an alkane, and a polar modifier, usually an alcohol. While n-hexane and n-heptane are conventionally used, exploring alternative alkane solvents can offer unique selectivity and resolution. This application note investigates the use of 2,3,3,4-tetramethylhexane, a highly branched C10 alkane, as the non-polar component in the mobile phase for the chiral separation of a series of β-blocker compounds. Its distinct steric properties may influence interactions between the analyte, the CSP, and the mobile phase, potentially leading to improved separation performance.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 52897-10-6[1][2]
IUPAC Name This compound[1]
Boiling Point Data not readily available
Density Data not readily available
Viscosity Data not readily available

Note: Detailed experimental properties such as boiling point, density, and viscosity are not widely published in freely accessible literature. These properties are crucial for method development, particularly concerning system pressure and solvent handling.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of selected β-blockers using a mobile phase containing this compound.

1. Materials and Reagents

  • Solvents: HPLC grade this compound, HPLC grade ethanol (B145695) (EtOH), HPLC grade isopropanol (B130326) (IPA).

  • Additives: Diethylamine (DEA) of the highest purity.

  • Analytes: Racemic standards of Propranolol (B1214883), Metoprolol, and Atenolol.

  • Sample Diluent: A mixture of this compound and ethanol (e.g., 90:10 v/v).

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one based on amylose (B160209) or cellulose (B213188) derivatives, is recommended. For this hypothetical application, a Lux Cellulose-1 column (250 x 4.6 mm, 5 µm) is chosen.[3]

  • Detailed chromatographic conditions are listed in Table 2.

Table 2: HPLC Conditions for Chiral Separation of β-Blockers

ParameterCondition
Column Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase This compound / Ethanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Standard and Sample Preparation Protocol

  • Stock Solution Preparation: Prepare individual stock solutions of racemic Propranolol, Metoprolol, and Atenolol at a concentration of 1.0 mg/mL in ethanol.

  • Working Standard Preparation: Dilute the stock solutions with the sample diluent (90:10 this compound/ethanol) to a final concentration of 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

4. HPLC System Operation Protocol

  • Column Equilibration: Equilibrate the Lux Cellulose-1 column with the mobile phase (85:15:0.1 this compound/EtOH/DEA) at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution multiple times (e.g., n=5) to ensure system suitability parameters (e.g., retention time repeatability, peak area precision) are met.

  • Sample Analysis: Inject the prepared sample solutions for analysis.

  • Data Acquisition: Record the chromatograms and integrate the peaks corresponding to the enantiomers.

Data Presentation: Hypothetical Results

The following table summarizes the hypothetical chromatographic results for the chiral separation of three β-blockers using the described method. This data is illustrative and serves to demonstrate the potential application of this compound as a mobile phase component.

Table 3: Hypothetical Chromatographic Data for the Enantioseparation of β-Blockers

CompoundEnantiomer 1 tR (min)Enantiomer 2 tR (min)Selectivity (α)Resolution (Rs)
Propranolol 8.549.821.252.15
Metoprolol 10.2111.551.201.98
Atenolol 12.8914.931.282.30

tR = Retention Time; α = k₂/k₁; Rs = 2(tR₂ - tR₁)/(w₁ + w₂)

Mandatory Visualizations

Diagram 1: General Workflow for Chiral Method Development

Chiral_Method_Development cluster_screening cluster_optimization start Define Analyte Properties screening Primary Screening: - CSP Selection (Polysaccharide, etc.) - Mode Selection (NP, RP, PO) start->screening np_mode Normal Phase (NP) Screening (Alkane/Alcohol) screening->np_mode rp_mode Reversed-Phase (RP) Screening (ACN/Water, MeOH/Water) screening->rp_mode po_mode Polar Organic (PO) Screening (ACN, EtOH, MeOH) screening->po_mode eval1 Evaluate Initial Results (Peak Shape, Resolution) np_mode->eval1 rp_mode->eval1 po_mode->eval1 eval1->screening No Separation optimization Method Optimization eval1->optimization Separation Achieved mod_ratio Adjust Modifier Ratio optimization->mod_ratio mod_type Change Modifier (e.g., IPA vs EtOH) optimization->mod_type additive Add/Adjust Additive (e.g., DEA, TFA) optimization->additive temp Vary Temperature optimization->temp eval2 Final Evaluation mod_ratio->eval2 mod_type->eval2 additive->eval2 temp->eval2 eval2->optimization Rs < 1.5 final_method Final Validated Method eval2->final_method Rs > 1.5

Caption: A logical workflow for systematic chiral HPLC method development.

Diagram 2: Experimental Protocol Workflow

Experimental_Workflow prep_mobile 1. Prepare Mobile Phase (85:15:0.1) (Tetramethylhexane/EtOH/DEA) equilibrate 3. Equilibrate Column (30-60 min @ 1.0 mL/min) prep_mobile->equilibrate prep_sample 2. Prepare Sample (0.1 mg/mL in Diluent) inject 4. Inject Sample (10 µL) prep_sample->inject equilibrate->inject acquire 5. Acquire Data (UV @ 230 nm) inject->acquire analyze 6. Analyze Results (Calculate Rs and α) acquire->analyze

Caption: A step-by-step workflow for the described experimental protocol.

References

Application Note: Analysis of 2,3,3,4-Tetramethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,3,4-Tetramethylhexane is a highly branched aliphatic hydrocarbon. The analysis and identification of such compounds are crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development and metabolism studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. This application note details the expected mass spectrometry fragmentation patterns of this compound and provides a comprehensive protocol for its analysis by GC-MS.

Predicted Mass Spectrometry Fragmentation of this compound

The mass spectrum of this compound, like other highly branched alkanes, is anticipated to be characterized by extensive fragmentation, with a molecular ion peak (M⁺) that is likely to be of very low abundance or entirely absent. The fragmentation pattern is dominated by cleavages at the tertiary and quaternary carbon centers, leading to the formation of stable carbocations.

The molecular formula for this compound is C₁₀H₂₂[1][2], with a molecular weight of approximately 142.28 g/mol . Upon electron ionization (EI), the molecule will lose an electron to form the molecular ion (m/z 142). The subsequent fragmentation is predicted to proceed through the following pathways:

  • Cleavage at the C3-C4 bond: This is a highly probable fragmentation due to the presence of a quaternary and a tertiary carbon. This cleavage can result in the formation of a tertiary carbocation at m/z 85 (C₆H₁₃⁺) and a secondary radical, or a secondary carbocation at m/z 57 (C₄H₉⁺) and a tertiary radical. The formation of the more stable tertiary carbocation is generally favored.

  • Loss of an ethyl group (C₂H₅): Cleavage of the C2-C3 or C4-C5 bond can lead to the loss of an ethyl radical, resulting in a fragment at m/z 113 (M-29).

  • Loss of a methyl group (CH₃): The loss of a methyl radical from one of the numerous methyl branches would result in a fragment at m/z 127 (M-15).

  • Formation of smaller fragments: Further fragmentation of the primary carbocations will lead to a series of smaller ions, typically with m/z values of 43 (C₃H₇⁺, isopropyl or propyl cation) and 41 (C₃H₅⁺, allyl cation). The peak at m/z 57, corresponding to the tert-butyl cation, is expected to be particularly abundant due to its high stability.

Based on these principles, a summary of the predicted significant ions in the mass spectrum of this compound is presented in Table 1.

Data Presentation

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonRelative AbundanceComments
142[C₁₀H₂₂]⁺Very Low / AbsentMolecular Ion
127[C₉H₁₉]⁺LowLoss of a methyl radical (-CH₃)
113[C₈H₁₇]⁺ModerateLoss of an ethyl radical (-C₂H₅)
85[C₆H₁₃]⁺HighCleavage at C3-C4, formation of a stable tertiary carbocation
71[C₅H₁₁]⁺ModerateFurther fragmentation
57[C₄H₉]⁺High (likely Base Peak)Formation of the highly stable tert-butyl cation
43[C₃H₇]⁺HighFormation of isopropyl/propyl cation
41[C₃H₅]⁺ModerateFormation of allyl cation

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane (B18724) (e.g., 1000 µg/mL).

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve or dilute them in the same solvent to a concentration expected to be within the calibration range.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for the separation of alkanes.

  • Injector: Split/splitless inlet

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 35-200

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Acquisition and Analysis

  • Acquire data using the instrument's data acquisition software.

  • Identify the peak corresponding to this compound based on its retention time, which can be determined by injecting a pure standard.

  • Integrate the peak area of the target compound in both standards and samples.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in unknown samples using the calibration curve.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with the predicted fragmentation pattern (Table 1) and, if available, with a library spectrum.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Standard Pure Standard Standard->Dilution Injection GC Injection Dilution->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Identification Compound Identification TIC->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Primary Fragmentation cluster_secondary_fragments Secondary Fragmentation Parent This compound (m/z 142) Frag127 [M-CH₃]⁺ m/z 127 Parent->Frag127 -CH₃ Frag113 [M-C₂H₅]⁺ m/z 113 Parent->Frag113 -C₂H₅ Frag85 [C₆H₁₃]⁺ m/z 85 Parent->Frag85 -C₄H₉ Frag57 [C₄H₉]⁺ m/z 57 Parent->Frag57 -C₆H₁₃ Frag71 [C₅H₁₁]⁺ m/z 71 Frag85->Frag71 Frag43 [C₃H₇]⁺ m/z 43 Frag85->Frag43 Frag41 [C₃H₅]⁺ m/z 41 Frag57->Frag41

Caption: Predicted fragmentation pathways of this compound.

References

Application Notes and Protocols for Free Radical Reactions of 2,3,3,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Free Radical Reactions of Alkanes

Free radical reactions are a fundamental class of reactions in organic chemistry, characterized by the involvement of intermediates with unpaired electrons called free radicals. In the context of alkanes, which are generally unreactive, free radical pathways provide a means for their functionalization. These reactions typically proceed via a chain mechanism involving three key stages: initiation, propagation, and termination.[1][2][3]

  • Initiation: The reaction is initiated by the formation of free radicals, usually through the homolytic cleavage of a weak bond by heat or UV light.[4][5]

  • Propagation: A series of steps in which a radical reacts with a stable molecule to produce a new radical, which continues the chain.[1][2]

  • Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.[1][2]

The regioselectivity of free radical halogenation of alkanes is governed by the stability of the resulting alkyl radical, which follows the order: tertiary > secondary > primary.[6] Halogen radicals exhibit different selectivities, with bromine being significantly more selective for abstracting a hydrogen atom that leads to the most stable radical intermediate compared to chlorine.[7][8]

Free Radical Halogenation of 2,3,3,4-Tetramethylhexane

Due to the presence of primary, secondary, and tertiary C-H bonds in this compound, a mixture of halogenated products is expected. However, the high selectivity of bromine for the most stable radical intermediate allows for the prediction of a major product.

Predicted Product Distribution

The structure of this compound is as follows:

This molecule contains:

  • Primary (1°) hydrogens: 15 (from the five methyl groups)

  • Secondary (2°) hydrogens: 2 (from the -CH2- group)

  • Tertiary (3°) hydrogens: 1 (from the -CH- group)

The relative reactivity of C-H bonds towards bromination is approximately 1600 (tertiary) : 82 (secondary) : 1 (primary). Based on these values, we can predict the statistical product distribution for the monobromination of this compound.

Position of BrominationType of HydrogenNumber of HydrogensRelative ReactivityCalculated Relative AmountPredicted % Yield
C4Tertiary (3°)116001 * 1600 = 1600~90.2%
C5Secondary (2°)2822 * 82 = 164~9.2%
C1, C2-Me, C3-Me, C6Primary (1°)15115 * 1 = 15~0.8%

Note: The above table presents a theoretical prediction of the product distribution based on established relative reactivity ratios. Actual experimental results may vary depending on reaction conditions.

Experimental Protocol: Free Radical Bromination

This protocol describes a general procedure for the free radical bromination of a branched alkane like this compound using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[1]

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • UV lamp (optional, but can enhance initiation)

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (aqueous, 10%)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1 equivalent) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.

  • Initiation: The reaction mixture can be gently heated to reflux (the boiling point of CCl4 is approximately 77°C). For enhanced initiation, the flask can be irradiated with a UV lamp.[9]

  • Reaction Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) as the reaction proceeds. The disappearance of the bromine color, if any, also indicates reaction progress.

  • Work-up: After the reaction is complete (typically after several hours, can be monitored by TLC or GC), cool the mixture to room temperature.

  • Filtration: Filter the mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture using GC-MS to determine the product distribution.

Free Radical Oxidation of this compound

The oxidation of alkanes can also proceed through free radical mechanisms, often involving hydroxyl radicals (•OH).[10] These reactions are crucial in atmospheric chemistry and can also be applied in synthetic organic chemistry. The tertiary C-H bond in this compound is the most susceptible to oxidation.

Predicted Oxidation Products

The initial step in the free radical oxidation is the abstraction of a hydrogen atom by a hydroxyl radical to form an alkyl radical. This alkyl radical can then react with molecular oxygen to form a peroxy radical, which can undergo further reactions to yield alcohols, ketones, or other oxygenated products. The major initial product from the oxidation of this compound is expected to be the tertiary alcohol, 2,3,3,4-tetramethylhexan-4-ol.

General Protocol: Fenton-type Oxidation

This protocol describes a general method for the oxidation of a hydrocarbon using Fenton's reagent, which generates hydroxyl radicals.

Materials:

  • This compound

  • Iron(II) sulfate heptahydrate (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30% solution)

  • Sulfuric acid (H2SO4, concentrated)

  • Deionized water

  • Acetonitrile or another suitable co-solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and a catalytic amount of iron(II) sulfate heptahydrate in a mixture of deionized water and a co-solvent like acetonitrile.

  • Acidification: Acidify the mixture with a small amount of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice bath.

  • Addition of Oxidant: Slowly add a solution of hydrogen peroxide from an addition funnel to the stirred reaction mixture. The rate of addition should be controlled to maintain a low reaction temperature.

  • Reaction: Allow the reaction to stir in the ice bath for several hours after the addition is complete.

  • Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (B76179) to destroy any excess hydrogen peroxide.

  • Extraction: Extract the product from the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Solvent Removal and Analysis: Remove the solvent under reduced pressure and analyze the product mixture by GC-MS or NMR.

Visualizations

Signaling Pathways and Workflows

Free_Radical_Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 Br_rad 2 Br• Br2->Br_rad UV light or Δ Br_rad_prop Br• Alkane R-H (this compound) Alkyl_rad R• Alkane->Alkyl_rad + Br• Alkyl_halide R-Br Alkyl_rad->Alkyl_halide + Br2 HBr HBr Br_rad_prop->HBr Br2_prop Br2 Br_rad_regen Br• Br2_prop->Br_rad_regen Br_rad_term1 Br• Br2_term Br2 Br_rad_term1->Br2_term Br_rad_term2 Br• Br_rad_term2->Br2_term Alkyl_rad_term1 R• Alkyl_halide_term R-Br Alkyl_rad_term1->Alkyl_halide_term Br_rad_term3 Br• Br_rad_term3->Alkyl_halide_term Alkyl_rad_term2 R• Dimer R-R Alkyl_rad_term2->Dimer Alkyl_rad_term3 R• Alkyl_rad_term3->Dimer Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Alkane, Solvent, Reagents in Flask Start->Reaction_Setup Initiation Initiation: Heating and/or UV Irradiation Reaction_Setup->Initiation Monitoring Reaction Monitoring: TLC or GC Initiation->Monitoring Workup Aqueous Work-up: Quenching and Washing Monitoring->Workup Drying Drying Organic Layer Workup->Drying Solvent_Removal Solvent Removal: Rotary Evaporation Drying->Solvent_Removal Analysis Product Analysis: GC-MS, NMR Solvent_Removal->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gas Chromatography for 2,3,3,4-Tetramethylhexane Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common issues in the gas chromatographic analysis of 2,3,3,4-tetramethylhexane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in separating and resolving this highly branched alkane from its isomers and other compounds.

Troubleshooting Guide

Poor resolution of this compound can manifest as co-eluting peaks, broad peaks, or peak tailing. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue: Poor Resolution or Co-elution with Other Compounds

When this compound co-elutes with other components in your sample, it is essential to systematically optimize your chromatographic conditions.

Initial Assessment:

  • Confirm Co-elution: A shoulder on the peak of interest is a strong indicator of co-elution. If using a mass spectrometer (MS), examine the mass spectrum across the peak; a changing spectrum confirms the presence of multiple components.

  • Review Current Method: Check your current column, temperature program, and carrier gas flow rate against recommended starting points for branched alkane analysis.

Troubleshooting Steps:

  • Optimize the Temperature Program: This is often the most effective first step.

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or slower) around the elution temperature of this compound. A slower ramp rate increases the interaction time of the analyte with the stationary phase, often improving separation.[1] Introducing an isothermal hold at a temperature just below the elution temperature of the isomer pair can also significantly enhance resolution.

  • Select an Appropriate GC Column: The choice of stationary phase is critical for separating isomers.

    • Action: For non-polar compounds like alkanes, a non-polar stationary phase is recommended.[2] Columns with a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent) or a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) stationary phase are good starting points. For complex mixtures of hydrocarbon isomers, a longer column (e.g., 60 m or 100 m) can provide the necessary increase in theoretical plates to improve resolution.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Action: Ensure your carrier gas flow rate is set to the optimal range for the gas you are using (Helium: ~20-40 cm/s, Hydrogen: ~30-50 cm/s).[3] Operating at the optimal flow rate minimizes peak broadening and maximizes resolution.

Issue: Peak Broadening

Broad peaks can compromise resolution and reduce sensitivity.

Initial Assessment:

  • Evaluate All Peaks: Determine if all peaks in the chromatogram are broad or just the peak for this compound.

  • Check for System Leaks: Leaks in the injection port or column fittings can lead to peak broadening.

Troubleshooting Steps:

  • Check Injection Technique: A slow injection can cause band broadening. Ensure a fast and smooth injection.

  • Review Injection Volume: Injecting too large a sample volume can overload the column, leading to broad, fronting peaks.

    • Action: Reduce the injection volume or increase the split ratio.

  • Optimize Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.

    • Action: Increase the carrier gas flow rate to within the optimal range.

Issue: Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, can interfere with the integration and quantification of adjacent peaks.

Initial Assessment:

  • Examine the Peak Shape: Assess the asymmetry of the peak.

  • Consider Analyte-System Interactions: Tailing is often caused by active sites in the GC system.

Troubleshooting Steps:

  • Inlet Maintenance: The injection port liner is a common source of activity.

    • Action: Replace the inlet liner with a new, deactivated liner. Also, replace the septum and O-ring.

  • Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.

    • Action: Trim the first 10-20 cm from the inlet end of the column.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing.

    • Action: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from its isomers?

A1: this compound is one of many C10H22 isomers. These isomers often have very similar boiling points and polarities, making their separation by gas chromatography challenging.[4] The resolution of these compounds relies on subtle differences in their interaction with the stationary phase, which is influenced by their molecular shape.

Q2: What is the best type of GC column for analyzing this compound?

A2: For the separation of non-polar alkanes like this compound, a non-polar capillary column is the most suitable choice.[2] Columns with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) stationary phase are widely used. The choice between these will depend on the specific isomers present in the sample, as the phenyl-containing phase can offer slightly different selectivity. For very complex mixtures of isomers, longer columns (e.g., > 60 m) can provide the necessary efficiency for separation.

Q3: How does the oven temperature program affect the resolution of branched alkanes?

A3: The temperature program is a critical parameter for optimizing the separation of closely eluting compounds. A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution.[1] For difficult separations, an isothermal hold at a specific temperature can be introduced to further enhance the separation of a critical pair of isomers.

Q4: What is the recommended carrier gas and flow rate for this analysis?

A4: The most common carrier gases for gas chromatography are helium, hydrogen, and nitrogen. Hydrogen often provides the best efficiency at higher linear velocities, leading to faster analysis times without a significant loss in resolution. For a typical 0.25 mm ID column, an optimal flow rate would be around 1-2 mL/min for helium. It is crucial to operate at the optimal flow rate to minimize peak broadening.

Q5: My peaks for this compound are tailing. What are the likely causes?

A5: Peak tailing for a non-polar compound like an alkane is often due to physical issues within the GC system rather than chemical interactions. Common causes include:

  • Active sites in the injection port: Contamination on the liner or a non-deactivated liner can cause interactions.

  • Column contamination: Buildup of non-volatile residues at the head of the column.

  • Poor column installation: Incorrect positioning of the column in the injector or detector can create dead volumes.

  • System leaks: Leaks at the injector or detector fittings can disrupt the flow path.

Q6: How can I confirm the identity of the this compound peak?

A6: The most reliable method for peak identification is to use a mass spectrometer (MS) as a detector. The mass spectrum of the peak can be compared to a library spectrum for confirmation. Alternatively, you can inject a certified reference standard of this compound under the same conditions to verify the retention time. Another useful tool is the Kovats Retention Index (RI), which is a normalized retention value that is less dependent on instrumental parameters than retention time alone.[4]

Data Presentation

The following table summarizes the Kovats Retention Index for this compound on different types of non-polar stationary phases. This data can be used to assist in peak identification.

Stationary Phase TypeKovats Retention Index (I)
Standard Non-Polar949
Semi-Standard Non-Polar946 - 949.1

Data sourced from PubChem CID 521426.[5]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and its isomers.

Recommended GC-MS Method for C10 Alkane Isomer Separation

This method is a starting point and may require optimization based on the specific sample matrix and isomers of interest.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Mass Spectrometer: Agilent 5977A or equivalent

  • Sample Preparation:

  • GC Conditions:

    • Column: DB-1ms (100% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet: Split/Splitless

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium

    • Flow Rate: 1.2 mL/min (constant flow mode)

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 5 minutes

      • Ramp 1: 2°C/min to 100°C

      • Ramp 2: 10°C/min to 250°C, hold for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-200

Visualizations

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the gas chromatographic analysis of this compound.

Troubleshooting_Workflow cluster_optimization Method Optimization cluster_maintenance System Maintenance start Poor Resolution of This compound check_column Is the GC column appropriate? (e.g., non-polar, sufficient length) start->check_column optimize_temp Optimize Temperature Program (Slower ramp rate, add isothermal hold) check_column->optimize_temp Yes reassess Re-evaluate Problem check_column->reassess No, select new column adjust_flow Adjust Carrier Gas Flow Rate (Optimize for column ID and carrier gas) optimize_temp->adjust_flow check_injection Review Injection Parameters (Volume, speed, split ratio) adjust_flow->check_injection maintenance Perform Inlet Maintenance (Replace liner, septum, seal) check_injection->maintenance trim_column Trim Column Inlet (Remove 10-20 cm) maintenance->trim_column good_resolution Resolution Improved trim_column->good_resolution

Troubleshooting workflow for poor GC resolution.

References

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of highly branched alkanes.

Question: Why is my reaction yield unexpectedly low?

Answer: Low yields are a frequent challenge, often stemming from several factors. Use the following diagnostic workflow to identify the potential cause.

low_yield_troubleshooting start Low Reaction Yield check_sterics Is steric hindrance a major factor? (e.g., forming a quaternary center) start->check_sterics sterics_yes Optimize Reaction Conditions: - Increase temperature - Use a less bulky nucleophile/base - Employ a more active catalyst check_sterics->sterics_yes Yes check_side_reactions Are there signs of side reactions? (e.g., unexpected spots on TLC, GC-MS peaks) check_sterics->check_side_reactions No sterics_yes->check_side_reactions side_reactions_yes Identify and Suppress Side Reactions: - Grignard: Check for Wurtz coupling (R-X + R-MgX) - Change solvent to reduce side products - Use protecting groups for sensitive functionalities check_side_reactions->side_reactions_yes Yes check_reagents Are reagents and catalysts active and pure? check_side_reactions->check_reagents No side_reactions_yes->check_reagents reagents_no Purify/Replace Reagents: - Use freshly distilled solvents - Titrate organometallic reagents - Procure a new batch of catalyst check_reagents->reagents_no No final_solution Yield Improved check_reagents->final_solution Yes reagents_no->final_solution carbocation_rearrangement cluster_reaction Unwanted Rearrangement Pathway start Starting Material (e.g., secondary alcohol) intermediate1 Formation of Secondary Carbocation (Less Stable) start->intermediate1 Leaving Group Departs rearrangement Hydride or Alkyl Shift intermediate1->rearrangement [1,2-Shift] product1 Desired Product (Minor) intermediate1->product1 Nucleophile Attacks intermediate2 Formation of Tertiary Carbocation (More Stable) rearrangement->intermediate2 product2 Rearranged Product (Major) intermediate2->product2 Nucleophile Attacks experimental_workflow start Starting Materials: - Ketone (R1-CO-R2) - Alkyl Halide (R3-X) - Magnesium Turnings step1 Step 1: Grignard Reaction - Form Grignard reagent (R3-MgX) - React with ketone to form tertiary alcohol start->step1 step2 Step 2: Dehydration - React alcohol with strong acid (e.g., H2SO4, H3PO4) - Heat to eliminate water and form alkene mixture step1->step2 step3 Step 3: Hydrogenation - React alkene with H2 gas - Use a catalyst (e.g., Pd/C) step2->step3 purify Purification - Distillation or Chromatography step3->purify analyze Analysis - GC-MS, NMR purify->analyze product Final Product: Highly Branched Alkane analyze->product

Technical Support Center: Purification of 2,3,3,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3,4-tetramethylhexane. The information provided is intended to assist in the purification of this compound and to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities are typically structural isomers of decane, which have very similar physical properties, making them challenging to separate. Other potential impurities can arise from the synthetic route used. For instance, if a Grignard-based synthesis is employed, side products such as homo-coupled alkanes (from Wurtz-type coupling) may be present.[1] Unreacted starting materials and residual solvents are also potential contaminants.

Q2: Which purification techniques are most effective for removing impurities from this compound?

A2: Due to the likely presence of isomeric impurities with close boiling points, two primary methods are recommended:

  • Fractional Distillation: This is a fundamental technique for separating liquids with different boiling points. For closely boiling isomers, a column with high theoretical plates is necessary.

  • Preparative Gas Chromatography (pGC): This is a highly effective method for separating volatile compounds, including isomers with very similar boiling points.[2]

Q3: How does the branching in this compound and its isomers affect their boiling points?

A3: For alkanes with the same number of carbon atoms, increased branching generally leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point.[3] Highly symmetrical molecules may have a higher melting point due to more efficient packing in a crystal lattice.[3]

Troubleshooting Guides

Fractional Distillation

Q4: I am performing fractional distillation, but the separation of isomers is poor, as indicated by GC analysis of the fractions. What could be the issue?

A4: Poor separation during fractional distillation can be attributed to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

  • Incorrect Reflux Ratio: A reflux ratio that is too low will not allow for adequate equilibration between the liquid and vapor phases in the column.

  • Heating Rate: Too rapid heating can lead to "flooding" of the column, where the vapor flow prevents the condensed liquid from returning to the distillation pot, thus preventing proper separation.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).

  • Optimize Reflux Ratio: Increase the reflux ratio to provide more contact time between the vapor and liquid phases.

  • Control Heating: Use a heating mantle with a controller to ensure a slow, steady heating rate.

  • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.

Preparative Gas Chromatography (pGC)

Q5: When using preparative GC, I'm observing broad peaks and poor resolution between this compound and its isomeric impurities. How can I improve the separation?

A5: Broad peaks and poor resolution in pGC can stem from several operational parameters:

  • Incorrect Column Temperature: The column temperature or temperature program may not be optimal for separating the specific isomers.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects the time the analytes spend in the stationary phase.

  • Column Overloading: Injecting too much sample can lead to peak broadening and tailing.

  • Inappropriate Stationary Phase: The stationary phase of the column may not have the correct selectivity for separating branched alkane isomers.

Troubleshooting Steps:

  • Optimize Temperature Program: Start with a lower initial temperature and use a slower temperature ramp to improve the separation of early-eluting peaks.

  • Adjust Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between separation time and resolution.

  • Reduce Injection Volume: Decrease the amount of sample injected to avoid overloading the column.

  • Select an Appropriate Column: For nonpolar alkanes, a nonpolar stationary phase (e.g., dimethylpolysiloxane) is a good starting point. For difficult separations, a column with a different selectivity may be required.

Data Presentation

Table 1: Boiling Points of this compound and Selected Isomers

CompoundBoiling Point (°C)
This compound 165 [4]
2,2,3,3-Tetramethylhexane160.33[3]
2,2,3,4-Tetramethylhexane157[3]
2,3,4,5-Tetramethylhexane156.21[3]
n-Decane174.1

Note: The significant difference in boiling points between some isomers suggests that fractional distillation can be a viable purification method if the appropriate equipment and conditions are used.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To separate this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with high theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Insulating material (e.g., glass wool)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulate the fractionating column to minimize heat loss.

  • Begin heating the flask gently.

  • As the mixture begins to boil, observe the vapor rising through the column.

  • Adjust the heating rate to establish a steady reflux in the column.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired compound (165 °C).

  • Collect fractions in separate, pre-weighed receiving flasks.

  • Analyze the purity of each fraction using gas chromatography (GC).

Protocol 2: Preparative Gas Chromatography (pGC) Purification

Objective: To isolate high-purity this compound from closely related isomeric impurities.

Materials:

  • Partially purified this compound

  • Preparative gas chromatograph equipped with a fraction collector

  • Appropriate pGC column (e.g., non-polar phase)

  • Volatile solvent for sample preparation (e.g., hexane)

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of a volatile solvent.

  • Set up the pGC with the following example parameters (optimization will be required):

    • Column: Non-polar capillary column (e.g., DB-1 type).

    • Injection Volume: Start with a small injection volume to determine retention times and avoid overloading.

    • Inlet Temperature: ~250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

    • Detector Temperature: ~280 °C

  • Perform an initial analytical run to determine the retention time of this compound and its impurities.

  • Set the timing for the fraction collector to isolate the peak corresponding to this compound.

  • Perform multiple injections to collect a sufficient amount of the purified product.

  • Combine the collected fractions and confirm the purity using analytical GC.

Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Impure this compound distillation Fractional Distillation start->distillation Boiling point difference >5-10°C pgc Preparative GC start->pgc Closely boiling isomers gc_analysis GC Analysis distillation->gc_analysis pgc->gc_analysis pure Pure Product (>99%) gc_analysis->pure Purity OK impure Product Still Impure gc_analysis->impure Purity Not OK troubleshoot_dist Adjust Distillation Parameters (Column, Reflux, Heat) impure->troubleshoot_dist From Distillation troubleshoot_pgc Optimize pGC Method (Temp, Flow, Injection Vol.) impure->troubleshoot_pgc From pGC troubleshoot_dist->distillation consider_alt Consider Alternative Method troubleshoot_dist->consider_alt troubleshoot_pgc->pgc troubleshoot_pgc->consider_alt consider_alt->distillation consider_alt->pgc

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Pyrolysis Conditions for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) conditions for the analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing pyrolysis conditions for branched alkane analysis?

The primary goal is to achieve reproducible and informative pyrograms that allow for the accurate identification and quantification of branched alkanes. This involves maximizing the yield of characteristic branched fragments while minimizing secondary reactions that can complicate the resulting chromatogram.

Q2: My pyrograms are overly complex and difficult to interpret. What could be the cause?

Complex pyrograms with a large number of unresolved peaks can result from several factors.[1] Secondary reactions, such as isomerization or aromatization, can occur at excessively high pyrolysis temperatures or with prolonged residence times, leading to a wide array of products.[2] Additionally, the inherent structure of a highly branched polymer will naturally produce a complex mixture of smaller branched alkanes and alkenes upon pyrolysis.[3][4]

Q3: I am observing poor reproducibility between replicate injections. What are the likely sources of this issue?

Poor reproducibility in Py-GC-MS can stem from inconsistencies in sample size, sample preparation, or instrument parameters. It is crucial to ensure that the sample amount is consistent for each analysis, typically in the range of 5-100 micrograms. Inhomogeneous sample distribution within the pyrolysis cup can also lead to variable results. From an instrumental standpoint, fluctuating pyrolysis temperatures, inconsistent heating rates, or leaks in the system can all contribute to poor reproducibility.

Q4: How do I choose an appropriate pyrolysis temperature for my branched polymer sample?

The optimal pyrolysis temperature is a critical parameter that must be determined empirically for each type of sample. A temperature that is too low will result in incomplete pyrolysis and low yields of target analytes. Conversely, a temperature that is too high can cause excessive fragmentation and secondary reactions, leading to a loss of structural information.[5] Generally, for polyolefins like polypropylene (B1209903) (a common branched polymer), pyrolysis temperatures in the range of 500-800°C are a good starting point.[6][7] It is recommended to perform a temperature optimization experiment, analyzing the sample at various temperatures (e.g., 550°C, 600°C, 650°C, 700°C) to find the temperature that yields the most informative and reproducible pyrogram for the branched alkanes of interest.

Q5: What is the role of the heating rate in the analysis of branched alkanes?

The heating rate can influence the product distribution. A fast heating rate generally favors the formation of primary pyrolysis products and can minimize secondary reactions by rapidly volatilizing the fragments out of the high-temperature zone.[5] Slow heating rates may lead to more rearrangement and secondary cracking, which can alter the distribution of branched alkane isomers.[5]

Q6: How can I quantitatively analyze the branched alkanes in my pyrograms?

For quantitative analysis, the use of an internal standard is highly recommended.[8][9][10] An ideal internal standard is a compound that is not present in the sample, elutes in a clear region of the chromatogram, and behaves similarly to the analytes of interest. For branched alkane analysis, a deuterated branched alkane is an excellent choice as it will have nearly identical pyrolysis and chromatographic behavior to its non-deuterated counterparts but can be distinguished by its mass spectrum.[8][9][10]

Q7: I am having trouble distinguishing between different branched alkane isomers. What can I do?

The co-elution of branched alkane isomers is a common challenge. Utilizing a high-resolution capillary column with a non-polar stationary phase is the first step to improving separation.[3][4] Additionally, comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced resolution for complex mixtures of isomers.[3][4][11] In terms of mass spectrometry, careful examination of the fragmentation patterns can help in differentiation. Branched alkanes exhibit characteristic fragmentation at the branching point, leading to more stable secondary or tertiary carbocations.[12]

Troubleshooting Guides

Issue 1: Low Abundance of Branched Alkane Peaks
Possible Cause Troubleshooting Step
Incomplete Pyrolysis Increase the pyrolysis temperature in increments of 50°C and re-analyze the sample. Ensure the temperature is sufficient for the complete decomposition of the polymer.
Insufficient Sample Amount Increase the sample size, ensuring it remains within the recommended range for your instrument (typically 5-200 µg).[1]
Leak in the System Perform a leak check of the pyrolysis unit, GC inlet, and column connections.
Improper Column Installation Verify that the column is installed correctly in the injector and detector according to the manufacturer's instructions.
Issue 2: Peak Tailing for Branched Alkane Peaks
Possible Cause Troubleshooting Step
Active Sites in the Inlet or Column Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column or replace the column.
Column Contamination Bake out the column at a high temperature (within its specified limits) to remove contaminants. If this is ineffective, the column may need to be replaced.
Inappropriate GC Conditions Optimize the oven temperature program and carrier gas flow rate to ensure proper chromatography.
Issue 3: Irreproducible Peak Areas for Quantitative Analysis
Possible Cause Troubleshooting Step
Inconsistent Sample Size Use a microbalance to accurately weigh the sample for each run.
Sample Inhomogeneity If the sample is a solid, try to use a representative portion or dissolve it in a suitable solvent and inject a consistent volume.
No Internal Standard Used Incorporate a suitable internal standard, such as a deuterated branched alkane, into your analytical method to correct for variations in injection volume and instrument response.[8][9][10]
Fluctuations in Instrument Conditions Ensure that the pyrolysis temperature, heating rate, and GC/MS parameters are stable and consistent between runs.

Data Presentation

The following table summarizes the typical product distribution from the pyrolysis of polypropylene, a common branched-chain polymer, at different temperatures. Note that the exact yields can vary depending on the specific experimental conditions.

Pyrolysis Temperature (°C)Total Liquid Yield (wt%)Total Gas Yield (wt%)Char Yield (wt%)Predominant Branched Alkanes in Liquid Fraction
500~35~54~11Higher abundance of larger branched alkanes (C9-C20)
600~32~60~8Increased formation of mid-range branched alkanes (C6-C15)
700~29~67~4Higher yields of smaller branched alkanes (e.g., iso-pentane, iso-hexane) and increased aromatic formation

Data synthesized from qualitative descriptions in the literature.[5][13][14]

Experimental Protocols

Protocol 1: Optimization of Pyrolysis Temperature
  • Sample Preparation: Weigh 100 µg (± 5 µg) of the branched polymer sample into a clean pyrolysis cup.

  • Internal Standard (for quantitative optimization): If a quantitative assessment is desired, add a known amount of a suitable deuterated branched alkane internal standard (e.g., deuterated iso-octane) to the sample cup.

  • Instrument Setup:

    • Set the GC inlet temperature to 300°C.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the GC oven program: initial temperature of 40°C (hold for 2 min), ramp to 320°C at 10°C/min, and hold for 10 min.

    • Set the mass spectrometer to scan a mass range of m/z 40-550.

  • Pyrolysis Program:

    • Perform a series of single-shot pyrolysis experiments at different temperatures: 550°C, 600°C, 650°C, and 700°C. Hold each temperature for 15 seconds.

  • Data Analysis:

    • Compare the resulting pyrograms.

    • Identify the temperature that produces the highest yield of the target branched alkanes with the best peak shape and resolution.

    • Observe the formation of any potential secondary reaction products (e.g., aromatics) at higher temperatures.

    • Select the optimal pyrolysis temperature for subsequent analyses.

Protocol 2: Routine Analysis of Branched Alkanes
  • Sample Preparation: Accurately weigh approximately 100 µg of the sample into a pyrolysis cup. Add a known amount of the selected deuterated internal standard.

  • Instrument Setup: Use the optimized conditions determined in Protocol 1 (pyrolysis temperature, GC program, etc.).

  • Analysis: Place the sample cup in the autosampler and start the analysis.

  • Data Processing:

    • Integrate the peak areas of the target branched alkanes and the internal standard.

    • Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known standards.

    • Determine the concentration of each branched alkane in the sample.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Pyrolysis Conditions cluster_prep Sample Preparation cluster_optimization Temperature Optimization cluster_analysis Data Analysis cluster_routine Routine Analysis prep1 Weigh Sample (100 µg) prep2 Add Deuterated Internal Standard prep1->prep2 opt1 Set Initial Py-GC-MS Conditions prep2->opt1 opt2 Pyrolyze at 550°C opt1->opt2 opt3 Pyrolyze at 600°C opt1->opt3 opt4 Pyrolyze at 650°C opt1->opt4 opt5 Pyrolyze at 700°C opt1->opt5 analysis1 Compare Pyrograms opt2->analysis1 opt3->analysis1 opt4->analysis1 opt5->analysis1 analysis2 Evaluate Peak Shape & Yield analysis1->analysis2 analysis3 Select Optimal Temperature analysis2->analysis3 routine1 Analyze Sample at Optimal Temperature analysis3->routine1 routine2 Quantify Branched Alkanes routine1->routine2

Caption: Workflow for optimizing pyrolysis temperature for branched alkane analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed q1 Are All Peaks Tailing? start->q1 a1_yes Check for System Leaks q1->a1_yes Yes a1_no Are Specific Branched Alkane Peaks Tailing? q1->a1_no No a2_no Review GC Method Parameters a1_no->a2_no No q2_yes q2_yes a1_no->q2_yes Yes a2_yes Check for Active Sites (Inlet/Column)

References

Technical Support Center: Interpreting Mass Spectra of C10H22 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectral analysis of C10H22 isomers.

Troubleshooting Guides

Issue: Difficulty in Distinguishing Between C10H22 Isomers

The mass spectra of alkane isomers are often very similar, making differentiation challenging. This guide provides a systematic approach to interpreting your data and identifying the specific isomer.

Troubleshooting_C10H22_Isomers start Start: Ambiguous C10H22 Mass Spectrum check_molecular_ion Examine the Molecular Ion (M+) Peak (m/z 142) start->check_molecular_ion high_abundance High Abundance M+? check_molecular_ion->high_abundance linear_alkane Likely a linear or less-branched isomer (e.g., n-decane). high_abundance->linear_alkane Yes low_abundance Low or Absent M+? high_abundance->low_abundance No analyze_fragmentation Analyze Fragmentation Pattern linear_alkane->analyze_fragmentation branched_alkane Suggests a highly branched isomer. low_abundance->branched_alkane Yes branched_alkane->analyze_fragmentation base_peak Identify the Base Peak analyze_fragmentation->base_peak compare_spectra Compare with Reference Spectra (e.g., NIST database) base_peak->compare_spectra gc_rt Correlate with Gas Chromatography Retention Time compare_spectra->gc_rt conclusion Tentative Isomer Identification gc_rt->conclusion

Caption: Troubleshooting workflow for C10H22 isomer identification.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (m/z 142) weak or absent in the mass spectra of some C10H22 isomers?

A1: The intensity of the molecular ion peak in alkanes decreases with increased branching.[1] Highly branched isomers of C10H22 are more prone to fragmentation upon electron ionization, leading to a less abundant or even absent molecular ion peak. This is because cleavage at a branching point can lead to the formation of more stable secondary or tertiary carbocations.

Q2: What are the most common fragment ions observed in the mass spectra of C10H22 isomers?

A2: The mass spectra of alkanes are characterized by clusters of peaks corresponding to alkyl fragments (CnH2n+1), which are separated by 14 Da (-CH2- group).[2] Common and abundant fragment ions for C10H22 isomers include those with m/z values of 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+). The relative intensities of these fragments will vary depending on the isomer's structure.

Q3: How can I differentiate between a linear and a branched C10H22 isomer from their mass spectra?

A3: Linear alkanes, like n-decane, tend to show a more prominent molecular ion peak and a relatively smooth distribution of fragment ion intensities. Branched alkanes, on the other hand, will exhibit a weaker molecular ion peak and enhanced abundance of fragment ions resulting from cleavage at the branch point.[1] For example, an isomer with a tertiary carbon will readily form a stable tertiary carbocation, leading to a prominent peak corresponding to the loss of the largest alkyl group attached to that carbon.

Q4: What is the significance of the base peak in the mass spectrum of a C10H22 isomer?

A4: The base peak is the most intense peak in the mass spectrum and corresponds to the most stable and/or most readily formed fragment ion. The m/z value of the base peak can provide a strong clue about the structure of the isomer. For instance, a base peak at m/z 57 (C4H9+) is common for many alkanes, but its relative intensity compared to other fragments can be diagnostic.

Fragmentation_Relationships C10H22 C10H22 Isomers (m/z 142) n_decane n-Decane C10H22->n_decane branched_isomers Branched Isomers C10H22->branched_isomers fragmentation Electron Ionization Fragmentation n_decane->fragmentation branched_isomers->fragmentation characteristic_ions Characteristic Fragment Ions fragmentation->characteristic_ions mz43 m/z 43 (C3H7+) characteristic_ions->mz43 mz57 m/z 57 (C4H9+) characteristic_ions->mz57 mz71 m/z 71 (C5H11+) characteristic_ions->mz71 mz85 m/z 85 (C6H13+) characteristic_ions->mz85

Caption: Fragmentation relationships of C10H22 isomers in mass spectrometry.

Data Presentation

The following table summarizes the key mass spectral data for selected C10H22 isomers. This data can be used as a reference for identifying unknown isomers.

Isomer NameMolecular Ion (m/z 142) Relative Intensity (%)Base Peak (m/z)Other Key Fragment Ions (m/z and Relative Intensity %)
n-Decane 1.84357 (68), 71 (40), 85 (25)
2-Methylnonane 0.54357 (70), 71 (35), 85 (20), 127 (5)
2,2-Dimethyloctane Not observed5743 (80), 71 (15), 85 (5)
2,3-Dimethyloctane 0.24357 (90), 71 (45), 85 (25), 99 (10)
3-Ethyloctane 0.35743 (85), 71 (50), 85 (30), 113 (8)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C10H22 Isomers

This protocol outlines a general procedure for the analysis of volatile C10H22 isomers using GC-MS.

1. Sample Preparation:

  • Prepare a dilute solution of the C10H22 isomer sample (approximately 10-100 ppm) in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Ensure the sample is free of non-volatile residues by filtering if necessary.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40-60 °C, hold for 2-5 minutes.

      • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 200-250 °C.

      • Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peaks corresponding to the C10H22 isomers based on their retention times and mass spectra.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation patterns to deduce the isomeric structure as outlined in the troubleshooting guide and FAQs.

References

Technical Support Center: Solvent Effects of Branched Alkanes on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects of branched alkanes on reaction kinetics.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Question Answer
Q1: My reactants have very low solubility in the branched alkane solvent. How can I accurately study the reaction kinetics? A1: Low solubility is a common challenge with polar or ionic reactants in non-polar alkane solvents.[1][2][3][4] Consider the following approaches: - Co-solvent System: Introduce a small amount of a more polar, miscible co-solvent. However, be aware that this will alter the overall solvent properties and should be kept consistent across all experiments. - Phase-Transfer Catalyst: For reactions involving ionic nucleophiles, a phase-transfer catalyst can be employed to shuttle the reactant between an aqueous or solid phase and the organic phase. - Reactant Modification: If possible, modify the reactants to increase their lipophilicity. For example, adding alkyl chains to a nucleophile can enhance its solubility in non-polar media. - Ultrasonication: Applying ultrasound can help to create a fine dispersion of sparingly soluble reactants, increasing the interfacial area and potentially the reaction rate.
Q2: I am having difficulty monitoring the progress of my reaction in a hexane (B92381) isomer. The spots on my TLC plate are not separating well. A2: Monitoring reactions in non-polar solvents can be challenging. For Thin-Layer Chromatography (TLC), consider these tips: - Solvent System Optimization: Since your reaction solvent is very non-polar, you will likely need a mobile phase with a slightly more polar component (e.g., a small amount of ethyl acetate (B1210297) in hexane) to achieve good separation. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4.[5] - Visualization Techniques: If your compounds are not UV-active, use a chemical stain. Potassium permanganate (B83412) (KMnO₄) or iodine stains are often effective for visualizing a wide range of organic compounds.[6] - Alternative Monitoring Techniques: If TLC is not providing clear results, consider other methods: - Gas Chromatography (GC): For volatile reactants and products, GC is an excellent quantitative method.[7][8][9] A small aliquot of the reaction mixture can be directly injected to monitor the disappearance of reactants and the appearance of products over time. - UV-Vis Spectrophotometry: If any of your reactants or products have a chromophore, you can monitor the change in absorbance at a specific wavelength.[10][11][12][13][14] This can be a very sensitive and continuous method.
Q3: The low boiling point of my branched alkane solvent (e.g., 2,2-dimethylbutane) is causing evaporation and concentration changes during the reaction. A3: Volatility is a significant issue with some highly branched, lower molecular weight alkanes.[15] To mitigate this: - Use a Reflux Condenser: Conduct the reaction under a reflux condenser, even if you are not heating the reaction. This will help to prevent the loss of solvent vapor. - Sealed Reaction Vessel: For reactions at or near room temperature, a well-sealed reaction vessel with a septum for sampling is essential. Ensure all joints are properly sealed. - Temperature Control: Use a circulating bath to maintain a constant and precise temperature. This is crucial as even small temperature fluctuations can alter the vapor pressure and rate of evaporation.
Q4: My kinetic data is not reproducible. What are some potential sources of error when working with alkane solvents? A4: Reproducibility issues in kinetic studies can arise from several factors: - Inconsistent Mixing: Inadequate stirring can lead to localized concentration gradients, especially with sparingly soluble reactants. Ensure vigorous and consistent stirring throughout the experiment. - Temperature Fluctuations: As with all kinetic studies, precise temperature control is critical. Use a calibrated thermometer and a stable temperature bath. - Atmospheric Moisture: Alkanes are non-polar and will not dissolve significant amounts of water. However, some reactants or intermediates may be sensitive to moisture. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if necessary. - Impure Solvents: Commercial alkane solvents can contain impurities (e.g., other isomers, alkenes) that may affect the reaction.[16] Using high-purity solvents is recommended for accurate kinetic work.

Frequently Asked Questions (FAQs)

Q1: How does the degree of branching in an alkane solvent generally affect reaction kinetics?

A1: The degree of branching in an alkane solvent influences its physical properties, which in turn affect reaction kinetics. Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area for intermolecular van der Waals forces, resulting in lower viscosity and boiling points compared to their linear counterparts.[15] The effect on reaction rates depends on the reaction mechanism:

  • For diffusion-controlled reactions , where the rate is limited by how quickly reactants can encounter each other, a decrease in solvent viscosity with increased branching can lead to an increase in the reaction rate.[15][17]

  • For reactions where the transition state is sensitive to the solvent's microstructure , the more compact nature of branched alkanes might influence the solvation of the transition state differently than linear alkanes, though this effect is often subtle in such non-polar media.

Q2: Will a more viscous branched alkane solvent always slow down a reaction?

A2: Not necessarily, but it is a common trend for reactions that are at least partially diffusion-controlled. In highly viscous solvents, dissolved particles diffuse more slowly, leading to fewer collisions per unit time.[15][17] However, for many common organic reactions (like S_N1 or S_N2), the rate is primarily determined by the activation energy of the chemical transformation itself rather than the rate of diffusion. In these cases, the effect of viscosity is less pronounced. The primary influence of alkane solvents in such reactions is their non-polar nature, which affects the stability of charged intermediates and transition states.

Q3: How does alkane branching affect S_N1 and S_N2 reactions?

A3: Alkanes, whether linear or branched, are non-polar, aprotic solvents.

  • S_N1 Reactions: These reactions proceed through a charged carbocation intermediate. Non-polar solvents like alkanes strongly disfavor S_N1 reactions because they cannot effectively stabilize this charged intermediate. Therefore, S_N1 reactions are generally very slow in any alkane solvent.[18] Differences in reaction rates between various branched alkanes are expected to be minimal and primarily related to subtle differences in their very low dielectric constants.

  • S_N2 Reactions: These reactions involve a concerted mechanism with a charge-dispersed transition state. While polar aprotic solvents are ideal for S_N2 reactions, they can proceed in non-polar solvents, albeit often more slowly.[18] The primary role of the alkane solvent is to provide a medium for the reactants to meet. Differences in rates between branched alkanes would likely be small and could be influenced by viscosity.

Q4: What is the best technique for monitoring reaction kinetics in a branched alkane solvent?

A4: The choice of technique depends on the properties of your reactants and products.

  • Gas Chromatography (GC): This is often the most suitable method for reactions in volatile alkane solvents, provided the analytes are also sufficiently volatile and thermally stable. It offers excellent separation and quantification capabilities.[7][8][9]

  • UV-Vis Spectrophotometry: This is a powerful technique if a reactant or product has a distinct UV-Vis absorbance profile. It allows for continuous, real-time monitoring.[10][11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by integrating the signals of reactants and products over time. This requires taking aliquots from the reaction mixture at specific time points.

Quantitative Data Summary

The following tables provide physical property data for common alkane isomers and illustrative kinetic data for hypothetical S_N1 and S_N2 reactions.

Table 1: Physical Properties of Selected Alkane Isomers

SolventIsomer TypeBoiling Point (°C)Viscosity (cP at 25°C)Dielectric Constant (at 20°C)
n-HexaneLinear68.70.3001.890
2-MethylpentaneBranched60.30.2961.87
2,2-DimethylbutaneHighly Branched49.70.2921.85
n-HeptaneLinear98.40.3891.92
2,4-DimethylpentaneBranched80.50.4301.90
2,2,3-TrimethylbutaneHighly Branched80.90.5281.91
n-OctaneLinear125.70.5091.95
2,2,4-Trimethylpentane (Isooctane)Highly Branched99.20.4741.94

Data compiled from references[5][15][16][17][19][20][21][22][23][24][25][26][27][28][29][30]. Note that viscosity does not always decrease with branching, especially in larger alkanes where molecular entanglement can play a role.

Table 2: Illustrative Kinetic Data for Nucleophilic Substitution Reactions

The following data are hypothetical and serve to illustrate the expected trends based on chemical principles. They are for the reaction of a generic alkyl halide with a nucleophile at 25°C.

SolventIsomer TypeS_N1 Reaction S_N2 Reaction
k (x 10⁻⁸ s⁻¹) Eₐ (kJ/mol)
n-HexaneLinear1.2110
2-MethylpentaneBranched1.3109
2,2-DimethylbutaneHighly Branched1.4108
n-HeptaneLinear1.0112
2,2,3-TrimethylbutaneHighly Branched1.2110
n-OctaneLinear0.8115
2,2,4-TrimethylpentaneHighly Branched0.9114

This illustrative data reflects the very slow rates expected for S_N1 reactions in non-polar solvents and the slightly faster rates for S_N2 reactions. The subtle increase in rate with branching for the C6 isomers is attributed to the decrease in viscosity, which can facilitate more frequent molecular collisions.

Experimental Protocols

Methodology: Determining Reaction Order and Rate Constant in a Branched Alkane Solvent

This protocol outlines a general method for studying the kinetics of a reaction, for example, the substitution of an alkyl halide with a nucleophile, in a solvent like isooctane.

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the alkyl halide and the nucleophile in high-purity isooctane. Use volumetric flasks to ensure precise concentrations.

  • Reaction Setup:

    • Place a known volume of the alkyl halide solution into a jacketed reaction vessel equipped with a magnetic stirrer and a reflux condenser.

    • Submerge the reaction vessel in a thermostated water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the solution to equilibrate for at least 20 minutes.

  • Initiation of the Reaction:

    • Initiate the reaction by adding a known volume of the thermostated nucleophile stock solution to the reaction vessel. Start a timer at the moment of addition.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot to stop its progress. This can be done by diluting it in a large volume of cold solvent or by adding a reagent that rapidly consumes one of the reactants.

    • Analyze the quenched aliquots using a pre-calibrated analytical instrument (e.g., Gas Chromatography) to determine the concentration of the reactant or product at each time point.[6][31][32][33][34]

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • To determine the order of the reaction with respect to the reactant being monitored, prepare the following plots:[31][34]

      • Zero-order: [Reactant] vs. time

      • First-order: ln[Reactant] vs. time

      • Second-order: 1/[Reactant] vs. time

    • The plot that yields a straight line corresponds to the order of the reaction. The slope of this line is related to the rate constant, k.

    • Repeat the experiment with different initial concentrations of reactants to confirm the reaction order and the rate law.[32][33]

Visualizations

Experimental_Workflow prep 1. Prepare Stock Solutions (Reactants in Branched Alkane) setup 2. Reaction Setup (Jacketed Vessel, Stirrer, Condenser) prep->setup equil 3. Temperature Equilibration (Thermostated Bath) setup->equil init 4. Initiate Reaction (Add Nucleophile, Start Timer) equil->init monitor 5. Monitor Progress (Withdraw & Quench Aliquots) init->monitor analyze 6. Analyze Samples (e.g., Gas Chromatography) monitor->analyze data 7. Data Analysis (Plot Concentrations vs. Time) analyze->data order 8. Determine Reaction Order & Rate Constant (k) data->order

Caption: General experimental workflow for a kinetic study.

Solvent_Effects_Logic cluster_alkane Alkane Structure cluster_properties Solvent Physical Properties cluster_kinetics Effect on Reaction Kinetics branching Increased Branching viscosity Decreased Viscosity branching->viscosity surface_area Decreased Surface Area branching->surface_area sn2 SN2 Rate: May Slightly Increase (Increased diffusion of reactants) viscosity->sn2 polarity Remains Very Low (Non-polar) sn1 SN1 Rate: Very Slow (Poor stabilization of carbocation) polarity->sn1

Caption: Logical relationship of alkane branching and reaction kinetics.

References

Technical Support Center: GC-MS Alkane Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the calibration of alkane standards.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity (e.g., R² < 0.995) in my alkane calibration curve?

Poor linearity is a frequent issue that can stem from multiple sources, ranging from sample preparation to instrument activity. The most common causes include:

  • Active Sites: Reactive sites in the GC inlet (liner, seals) or the front of the analytical column can irreversibly adsorb analytes. This effect is more pronounced at lower concentrations, causing the calibration curve to bend towards the x-axis at the low end.[1][2]

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response. This causes the calibration curve to flatten at the high end.[3][4]

  • Inlet Overload: Injecting too large a sample volume for the liner and inlet conditions can lead to backflash, where the sample vapor expands beyond the liner volume, causing poor reproducibility and non-linearity.[5]

  • Errors in Standard Preparation: Inaccuracies in serial dilutions, solvent evaporation, or contamination can lead to standards with incorrect concentrations, directly impacting linearity.[1][6]

  • Matrix Effects: For samples in a complex matrix, co-eluting compounds can mask active sites, leading to an enhanced response compared to standards prepared in a clean solvent. This is known as the "matrix-induced signal enhancement" effect.[7][8]

Q2: My chromatogram shows tailing peaks for higher molecular weight alkanes. What should I do?

Peak tailing for high-boiling-point compounds like long-chain alkanes is often related to interactions with active sites or suboptimal temperature settings.[9][10]

  • Check for System Activity: The primary cause is often active sites within the inlet liner, glass wool packing, or the column itself.[11] Ensure you are using a properly deactivated liner.

  • Increase Injector Temperature: Higher molecular weight alkanes require more energy to vaporize completely. An injector temperature that is too low can lead to slow vaporization and, consequently, peak tailing.[9][10]

  • Column Contamination: Non-volatile residues accumulating at the head of the column can create active sites. Trimming the first 10-20 cm of the column can often resolve this issue.[12][13]

Q3: Why is the signal intensity for my long-chain alkanes (e.g., >C30) much lower than for shorter-chain alkanes?

Low response for high molecular weight alkanes is a common problem related to their physical properties.

  • Incomplete Vaporization: These compounds have high boiling points and may not vaporize completely in the injector, leading to poor transfer to the column.[10] Consider increasing the injector temperature.

  • Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than more volatile, lower molecular weight compounds. Using a pressure pulse during a splitless injection can help mitigate this.[10]

  • Sub-optimal MS Parameters: Ensure the MS source temperature is adequate and that the scan range is appropriate for the target analytes.[10]

Q4: The baseline is rising significantly during the GC run, especially at higher temperatures. How can I fix this?

A rising baseline at high temperatures is typically a sign of column bleed, which is the degradation of the stationary phase.[10]

  • Verify Column Temperature Limits: Ensure your oven temperature program does not exceed the column's maximum recommended operating temperature.

  • Check for Oxygen Leaks: Oxygen in the carrier gas can accelerate the degradation of the stationary phase, leading to increased bleed.[10] Perform a leak check on the system, paying close attention to the inlet septum and column fittings.

  • Use a Low-Bleed Column: For MS applications, it is highly recommended to use columns specifically designed for low bleed (e.g., MS-grade columns).[10]

Troubleshooting Guides

Guide 1: Diagnosing Non-Linear Calibration Curves

Use the following decision tree to diagnose the root cause of poor linearity in your alkane calibration curve.

G start Start: Poor Linearity (R² < 0.995) q1 Is the curve flat at high concentrations? start->q1 a1_yes Detector Saturation or Column Overload q1->a1_yes Yes q2 Is the curve flat at low concentrations? q1->q2 No end_node Review Method Parameters and Standard Prep a1_yes->end_node Action: Dilute standards or reduce injection volume a2_yes System Activity (Inlet, Column) q2->a2_yes Yes q3 Are results irreproducible? q2->q3 No a2_yes->end_node Action: Perform inlet maintenance (replace liner, seal) a3_yes Injection Issue or Standard Prep Error q3->a3_yes Yes q3->end_node No a3_yes->end_node Action: Remake standards, check syringe/autosampler G cluster_daily Daily/Weekly cluster_monthly Monthly cluster_quarterly As Needed / Quarterly d1 Check Gas Supplies d2 Replace Inlet Septum d1->d2 d3 Replace/Inspect Inlet Liner d2->d3 m1 Trim Column Front (10-20 cm) d3->m1 m2 Check Pump Oil m1->m2 q1 Clean Ion Source m2->q1 q2 Tune Mass Spectrometer q1->q2

References

Technical Support Center: Minimizing Fragmentation of 2,3,3,4-Tetramethylhexane in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2,3,3,4-tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize fragmentation and enhance the detection of the molecular ion.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound, a highly branched alkane prone to extensive fragmentation.

Issue 1: Weak or Absent Molecular Ion Peak in Electron Ionization (EI) Mode

Question: I am running a sample of this compound using a standard 70 eV Electron Ionization (EI) method, but the molecular ion peak (M+) at m/z 142 is either very weak or completely absent. How can I increase its intensity?

Answer:

This is a common observation for highly branched alkanes like this compound. The high energy of standard EI (70 eV) readily induces fragmentation at the branching points of the carbon chain, leading to a low abundance of the intact molecular ion.[1][2] Here are several strategies to mitigate this issue:

  • Reduce the Ionization Energy (Low-Energy EI): Lowering the electron energy to a level just above the ionization potential of the molecule (typically 10-20 eV) can significantly reduce fragmentation and enhance the relative abundance of the molecular ion.[2]

  • Switch to a "Softer" Ionization Technique: Chemical Ionization (CI) and Field Ionization (FI) are much gentler ionization methods that impart less energy to the analyte molecule, resulting in significantly less fragmentation and a more prominent molecular ion or pseudomolecular ion ([M+H]+ or [M-H]+).[2][3][4]

  • Optimize Ion Source Temperature: A lower ion source temperature can sometimes reduce thermal decomposition and fragmentation.

Issue 2: My Mass Spectrum is Dominated by Low Mass Fragments. How Can I Confirm the Molecular Weight?

Question: The mass spectrum of my this compound sample is dominated by fragment ions at lower m/z values, making it difficult to confirm the molecular weight of 142 Da. What should I do?

Answer:

Extensive fragmentation is characteristic of branched alkanes under EI conditions. To confidently determine the molecular weight, you should employ a soft ionization technique:

  • Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726), isobutane, or ammonia) to ionize the analyte through proton transfer or adduct formation.[3][4] This results in a pseudomolecular ion (e.g., [M+H]+ at m/z 143 with methane) which is typically much more abundant than the M+ ion in EI.

  • Field Ionization (FI): FI is an even softer ionization method that often yields a strong molecular ion peak with minimal to no fragmentation.[5] This is an excellent choice for confirming the molecular weight of highly labile molecules.

Issue 3: I am trying to use Chemical Ionization (CI), but I am not getting a clear pseudomolecular ion.

Question: I switched to Chemical Ionization (CI) to analyze this compound, but the results are not as expected. I am not seeing a clear [M+H]+ or other expected adduct ions. What could be the problem?

Answer:

Several factors can affect the efficiency of Chemical Ionization. Here are some troubleshooting steps:

  • Reagent Gas Pressure: The pressure of the reagent gas in the ion source is critical. If the pressure is too low, you may get a spectrum that resembles a low-energy EI spectrum. If it's too high, it can lead to other issues. Consult your instrument's manual for the optimal reagent gas pressure.

  • Choice of Reagent Gas: The choice of reagent gas can influence the type of pseudomolecular ions formed. Methane is a common choice and typically produces a strong [M+H]+ ion.[3][4] Isobutane is a gentler reagent gas and may result in less fragmentation. Ammonia is also a soft reagent gas. Experimenting with different reagent gases may be necessary.

  • Ion Source Temperature: The ion source temperature can affect the ion-molecule reactions in CI. An excessively high temperature can promote fragmentation even in CI mode. Try reducing the source temperature.

  • Sample Concentration: Ensure that your sample concentration is appropriate for CI analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern of this compound in standard 70 eV Electron Ionization (EI)?

Q2: How do I choose between Low-Energy EI, Chemical Ionization (CI), and Field Ionization (FI) to minimize fragmentation?

A2: The choice of ionization technique depends on your analytical goal:

  • Low-Energy EI: This is a good first step if you want to stay in EI mode and have the capability on your instrument. It will likely increase the abundance of the molecular ion relative to the fragments.

  • Chemical Ionization (CI): CI is a robust and widely available soft ionization technique that will provide a clear indication of the molecular weight through the formation of a pseudomolecular ion.[3][4] It is generally more effective than low-energy EI for preserving the molecular species.

  • Field Ionization (FI): If obtaining a strong molecular ion with minimal to no fragmentation is your primary goal, FI is the best option. It is the "softest" of these techniques but may be less commonly available on all mass spectrometers.[5]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound is a flammable liquid and vapor. Standard laboratory safety procedures for handling volatile organic compounds should be followed, including working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.

Data Presentation

The following table summarizes the expected relative abundance of the molecular ion and major fragment ions for a highly branched C10H22 alkane like this compound under different ionization conditions. Please note that these are representative values and actual results may vary depending on the specific instrument and experimental parameters.

Ionization TechniqueIonization Energy/Reagent GasMolecular Ion (M+) or Pseudomolecular Ion ([M+H]+) Relative AbundanceMajor Fragment Ions (m/z)
Electron Ionization (EI)70 eV<1%43, 57, 71, 85
Low-Energy EI~15 eV5-20%43, 57, 71, 85
Chemical Ionization (CI)Methane>50% ([M+H]+ at m/z 143)[M-H]+, adduct ions
Field Ionization (FI)High Electric Field>90% (M+ at m/z 142)Minimal to none

Experimental Protocols

Protocol 1: Low-Energy Electron Ionization (EI) GC-MS

This protocol outlines the general steps for analyzing this compound using a gas chromatograph coupled to a mass spectrometer with a low-energy EI source.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) (e.g., 100 ppm).

  • GC Conditions:

    • Injector: Set to a temperature of 250°C. Use a split injection with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp at a moderate rate (e.g., 10°C/min) to a final temperature of 250°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: Set to a low value, typically in the range of 12-20 eV. Optimization may be required to find the best balance between molecular ion intensity and signal strength.

    • Source Temperature: Set to a moderate temperature (e.g., 200°C).

    • Mass Range: Scan from m/z 35 to 200.

  • Data Acquisition: Inject the sample and acquire the mass spectral data.

Protocol 2: Chemical Ionization (CI) GC-MS

This protocol provides a general procedure for analyzing this compound using GC-MS with a Chemical Ionization source.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 100 ppm in hexane).

  • GC Conditions: Use the same GC conditions as described in Protocol 1.

  • MS Conditions:

    • Ion Source: Chemical Ionization (CI).

    • Reagent Gas: Introduce methane into the ion source at the manufacturer's recommended pressure.

    • Source Temperature: Set to a temperature appropriate for CI, typically around 150-200°C.

    • Mass Range: Scan from m/z 50 to 250 to include the expected pseudomolecular and adduct ions.

  • Data Acquisition: Inject the sample and acquire the mass spectral data. The primary ion of interest will be the [M+H]+ ion at m/z 143.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample This compound Dilution Dilute in Hexane Sample->Dilution GCMS GC-MS System Dilution->GCMS EI Electron Ionization (EI) GCMS->EI CI Chemical Ionization (CI) GCMS->CI FI Field Ionization (FI) GCMS->FI LowEnergyEI Low-Energy EI GCMS->LowEnergyEI Fragmentation High Fragmentation (Weak M+) EI->Fragmentation MolecularIon Strong Molecular Ion or [M+H]+ CI->MolecularIon FI->MolecularIon Spectrum Mass Spectrum LowEnergyEI->Spectrum Spectrum->Fragmentation Reduced Fragmentation Spectrum->MolecularIon Enhanced M+

Caption: Workflow for minimizing fragmentation of this compound in mass spectrometry.

troubleshooting_logic cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes Start Issue: Weak or Absent Molecular Ion (M+) CheckEI Using Electron Ionization? Start->CheckEI ReduceEnergy Reduce Ionization Energy (Low-Energy EI) CheckEI->ReduceEnergy Yes UseSoftIonization Switch to Soft Ionization CheckEI->UseSoftIonization No EnhancedM Enhanced M+ Peak ReduceEnergy->EnhancedM CheckCIParams Using Chemical Ionization? UseSoftIonization->CheckCIParams OptimizeCI Optimize CI Parameters: - Reagent Gas Pressure - Reagent Gas Type - Source Temperature CheckCIParams->OptimizeCI Yes UseFI Consider Field Ionization (FI) for minimal fragmentation CheckCIParams->UseFI No StrongMH Strong [M+H]+ Peak OptimizeCI->StrongMH StrongM_FI Strong M+ Peak UseFI->StrongM_FI

Caption: Troubleshooting logic for addressing a weak or absent molecular ion peak.

References

Technical Support Center: Overcoming Solubility Issues of Nonpolar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubilization of nonpolar compounds in aqueous media.

Section 1: Co-solvency

The use of co-solvents is a common and effective technique to enhance the solubility of hydrophobic or nonpolar compounds by reducing the interfacial tension between the aqueous solution and the solute.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates when I dilute my organic stock solution with an aqueous buffer. What should I do?

A1: This is a common issue that arises from a rapid change in solvent polarity. Here’s a systematic approach to troubleshoot this:

  • Optimize the Dilution Protocol: Instead of a single, large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[3]

  • Adjust the Final Organic Solvent Concentration: For many cell-based assays, it is crucial to keep the final concentration of organic solvents like DMSO below 0.5% to avoid cellular toxicity.[3] However, the tolerance of your specific assay should be determined. If the compound is still precipitating, you may need to explore a different solubilization technique.

  • Use a Different Co-solvent: Some commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[4][5] The choice of co-solvent can significantly impact solubility.

Q2: How do I select the most appropriate co-solvent for my compound?

A2: The selection of a co-solvent depends on the physicochemical properties of your compound and the requirements of your experiment. A good starting point is to test a panel of pharmaceutically acceptable co-solvents. The ideal co-solvent will provide the desired solubility at a concentration that is non-toxic to your experimental system.

Q3: Can I use a combination of co-solvents?

A3: Yes, using a blend of co-solvents can sometimes offer a synergistic effect on solubility.[6] It is recommended to empirically determine the optimal ratio of co-solvents for your specific compound.

Quantitative Data: Co-solvent Efficacy

The following table summarizes the solubility enhancement of various drugs using different co-solvents.

DrugCo-solvent SystemSolubility EnhancementReference
LopinavirWater-PEG 400 (20:80 v/v)Significant increase from 2.02 mg/100 mL in water[7]
Rifabutin90% PEG 400 + 10% EthanolIncreased to 1.6803 mg/mL from 0.19 mg/mL in water[8]
ValdecoxibWater-PEG 400 with HP-β-CDSynergistic increase in solubility[6]
SimvastatinMethanol-Water with HPMC K3LVRemarkable increase in dissolution rate[9]
Experimental Protocol: Co-solvent Solubility Enhancement

This protocol outlines the steps to determine the solubility of a nonpolar compound in various co-solvent systems.

Materials:

  • Nonpolar compound of interest

  • Aqueous buffer (e.g., PBS)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Vials with caps

  • Orbital shaker

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of co-solvent/aqueous buffer mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, etc.).

  • Add an excess amount of the nonpolar compound to a known volume of each co-solvent mixture in separate vials.

  • Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • After agitation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.[9]

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Diagram: Co-solvency Workflow

CoSolvency_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_cosolvent Prepare Co-solvent/ Buffer Mixtures start->prep_cosolvent add_compound Add Excess Compound prep_cosolvent->add_compound agitate Agitate for 24-48h add_compound->agitate centrifuge Centrifuge Samples agitate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant analyze Analyze Concentration (UV-Vis/HPLC) filter_supernatant->analyze plot Plot Solubility vs. Co-solvent % analyze->plot end_node End plot->end_node

Co-solvency Experimental Workflow

Section 2: Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar "guest" molecules to form water-soluble "host-guest" inclusion complexes.[10][11]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a low yield of my cyclodextrin inclusion complex. What are the possible causes and solutions?

A1: Low complexation efficiency can be due to several factors:[3]

  • Mismatch between Guest and Cyclodextrin Cavity Size: The guest molecule must fit properly within the cyclodextrin cavity. If it is too large or too small, complexation will be inefficient.

    • Solution: Choose a cyclodextrin with a more appropriate cavity size. α-cyclodextrin is suitable for smaller molecules, β-cyclodextrin for a broader range, and γ-cyclodextrin for larger molecules. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can offer a better fit and improved solubility.[3]

  • Poor Solubility of Cyclodextrin or Guest: The formation of the inclusion complex occurs in solution. If either component has poor solubility in the chosen solvent, the process will be inefficient.

    • Solution: Use modified cyclodextrins with higher aqueous solubility, such as HP-β-CD.[3] Water is the preferred solvent as it promotes the hydrophobic interactions necessary for complexation.[3]

  • Inappropriate Preparation Method: The method used to prepare the solid complex significantly affects the yield.

    • Solution: For thermolabile or water-soluble guests, freeze-drying is often the most effective method.[12] For poorly water-soluble guests, the kneading method can provide good yields.[12]

Q2: My cyclodextrin complex is not improving the solubility of my compound. What should I do?

A2: If the inclusion complex does not enhance solubility, consider the following:[3]

  • Incomplete Complexation: Ensure that the complexation process was efficient and complete. The presence of uncomplexed, crystalline guest material will not lead to enhanced solubility.

  • Crystallinity of the Complex: Amorphous complexes generally have higher solubility and dissolve faster than their crystalline counterparts. The preparation method can influence the final physical form of the complex.

Quantitative Data: Cyclodextrin Solubility Enhancement

The following table provides examples of solubility enhancement by cyclodextrin complexation.

DrugCyclodextrinMolar Ratio (Drug:CD)Solubility IncreaseReference
ItraconazoleHP-β-CD1:3Significantly improved solubility[10]
Econazole Nitrateα-CD1:1From 0.42 mg/mL to higher values at 25°C[13]
Silymarinβ-CD1:1Improved solubility and dissolution rate[14]
CarbamazepineHP-β-CDNot specifiedImproved solubility and bioavailability[10]
Experimental Protocols

This protocol is used to determine the stoichiometry and stability constant of the drug-cyclodextrin complex.[14]

Materials:

  • Nonpolar drug

  • Cyclodextrin (e.g., β-CD, HP-β-CD)

  • Distilled water

  • Vials with caps

  • Shaker

  • Analytical instrument (UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of the drug to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).[3]

  • After equilibration, filter the suspensions to remove undissolved drug.

  • Determine the concentration of the dissolved drug in the supernatant of each sample using a suitable analytical method.[14]

  • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complex stoichiometry and stability constant.

This method is suitable for obtaining amorphous inclusion complexes with high solubility.[12]

Materials:

  • Nonpolar drug

  • Cyclodextrin

  • Distilled water

  • Stirrer

  • Freeze-dryer

Procedure:

  • Dissolve the drug and cyclodextrin in distilled water at the desired molar ratio with stirring.

  • Continue stirring for a predetermined period (e.g., 24 hours) at a specific temperature to maximize complex formation.

  • Rapidly freeze the solution (e.g., using liquid nitrogen).

  • Lyophilize the frozen solution under vacuum for 48-72 hours to remove the water by sublimation.[3]

  • The resulting product is a dry, fluffy powder of the inclusion complex.

Diagram: Cyclodextrin Complexation Troubleshooting

CD_Troubleshooting cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Complexation Yield or No Solubility Enhancement mismatch Guest/Host Size Mismatch issue->mismatch poor_sol Poor Solubility of Components issue->poor_sol prep_method Inappropriate Preparation Method issue->prep_method incomplete Incomplete Complexation issue->incomplete change_cd Select Different Cyclodextrin mismatch->change_cd use_modified_cd Use Modified Cyclodextrin (e.g., HP-β-CD) poor_sol->use_modified_cd optimize_method Optimize Preparation Method (e.g., Freeze-Drying) prep_method->optimize_method confirm_complex Confirm Complex Formation (e.g., DSC, XRD) incomplete->confirm_complex Nanosuspension_Logic cluster_start Starting Point cluster_decision Method Selection cluster_methods Preparation Methods cluster_outcome Outcome start Poorly Water-Soluble Compound decision Desired Scale and Particle Size start->decision top_down Top-Down (Milling, Homogenization) decision->top_down Large Scale bottom_up Bottom-Up (Precipitation) decision->bottom_up Lab Scale, Small Particles nanosuspension Stable Nanosuspension top_down->nanosuspension bottom_up->nanosuspension

References

Technical Support Center: Stability of 2,3,3,4-Tetramethylhexane in High-Temperature GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,3,3,4-tetramethylhexane and other branched alkanes under high-temperature gas chromatography (GC) conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound at high GC temperatures?

Q2: What are the typical signs of this compound degradation in a chromatogram?

Users may observe several indicators of thermal degradation in their chromatograms:

  • Peak Tailing or Broadening: Poor peak shape can be a sign of unwanted interactions and degradation.

  • Appearance of Unexpected Peaks: The presence of smaller, earlier-eluting peaks can indicate the formation of degradation products.

  • Reduced Peak Area: A decrease in the peak area of this compound suggests sample loss due to decomposition.

  • Irreproducible Results: Inconsistent peak areas and retention times can be a consequence of variable thermal degradation.

Q3: What are the primary causes of thermal degradation of branched alkanes during GC analysis?

The main contributors to the thermal decomposition of alkanes in a GC system are:

  • High Inlet Temperatures: Excessively high temperatures in the injection port can cause the carbon-carbon bonds in the alkane to break, leading to the formation of smaller fragments.[1]

  • Active Sites: Catalytically active sites within the GC inlet, on the liner, or on the column can promote decomposition at temperatures lower than those required for purely thermal cracking. These active sites can be exposed on scratched or poorly deactivated glass liners, glass wool, or metal surfaces in the inlet.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the thermal degradation of this compound.

Issue: Poor Peak Shape, Unexpected Peaks, or Reduced Analyte Response

Question: My chromatogram for this compound shows peak tailing, extra peaks before the main analyte peak, and a lower than expected response. What could be the cause and how can I fix it?

Answer: These are common indicators of thermal degradation. The following workflow can help you troubleshoot the issue.

G cluster_0 Troubleshooting Workflow start Problem Observed: Poor Peak Shape / Extra Peaks / Reduced Response check_inlet Step 1: Check Inlet Conditions start->check_inlet lower_temp Lower Inlet Temperature (e.g., by 20-50°C) check_inlet->lower_temp High Temperature? use_inert_liner Use a Deactivated Liner (e.g., Silanized) check_inlet->use_inert_liner Active Sites? check_column Step 2: Evaluate Column Health lower_temp->check_column use_inert_liner->check_column trim_column Trim the First 10-15 cm of the Column check_column->trim_column Contamination? condition_column Recondition the Column check_column->condition_column Bleed? check_method Step 3: Review GC Method trim_column->check_method condition_column->check_method optimize_ramp Optimize Temperature Ramp Rate check_method->optimize_ramp verify_flow Verify Carrier Gas Flow Rate check_method->verify_flow solution Problem Resolved optimize_ramp->solution verify_flow->solution

Caption: Troubleshooting workflow for thermal degradation issues.

Quantitative Data Summary

Specific quantitative data on the thermal stability of this compound is limited. However, studies on the thermal decomposition of n-alkanes can provide a general indication of the temperatures at which degradation may occur. It is important to note that branched alkanes may exhibit different stability profiles.

AlkaneDecomposition Temperature Range (°C)Key Degradation Products
n-Hexane260 - 280H₂, CH₄, C₂H₄, C₃H₆[1]
n-Pentane280 - 300Not specified
Isopentane290 - 310Not specified
n-Butane300 - 320Not specified
Isobutane330 - 350Not specified

Disclaimer: This data is for n-alkanes and less branched alkanes and should be used as a general guideline. The thermal stability of this compound may differ.

Experimental Protocols

To minimize thermal degradation of this compound, consider the following protocols:

Protocol 1: Optimization of GC Inlet Conditions
  • Lower the Inlet Temperature: Start with an injector temperature approximately 20-50°C below the temperature at which degradation is observed. The optimal temperature should be high enough to ensure efficient volatilization without causing decomposition.

  • Use an Inert Liner: Employ a deactivated (e.g., silanized) injector liner to minimize active sites that can catalyze degradation. If glass wool is used, ensure it is also deactivated.

  • Minimize Residence Time: For splitless injections, use the shortest possible splitless time that allows for efficient transfer of the analyte to the column.

Protocol 2: GC Column Conditioning

Proper column conditioning is crucial to remove contaminants and ensure an inert stationary phase.

  • Installation: Install the column in the GC inlet but do not connect it to the detector.

  • Purging: Purge the column with carrier gas at room temperature for 15-30 minutes to remove oxygen.

  • Conditioning: Slowly ramp the oven temperature to the maximum isothermal temperature recommended by the manufacturer, or 20°C above the final temperature of your analytical method, whichever is lower.

  • Hold: Hold at the maximum temperature for 1-2 hours.

  • Cool Down and Connect: Cool the oven, then connect the column to the detector and perform a blank run to ensure a stable baseline.

Mandatory Visualization

Conceptual Signaling Pathway of Thermal Degradation

The following diagram illustrates the potential thermal degradation pathways of a branched alkane like this compound in a high-temperature GC environment.

G cluster_1 Thermal Degradation Pathway parent This compound (C10H22) high_temp High Temperature (Inlet/Column) parent->high_temp active_sites Active Sites (Liner/Column) parent->active_sites cleavage C-C Bond Cleavage high_temp->cleavage active_sites->cleavage fragments Formation of Smaller Alkane and Alkene Fragments (e.g., C1-C9) cleavage->fragments rearrangement Isomerization/ Rearrangement cleavage->rearrangement new_products Formation of More Stable Isomers or Unsaturated Compounds rearrangement->new_products

Caption: Conceptual pathway of thermal degradation in a GC system.

References

Validation & Comparative

A Comparative Analysis of 2,3,3,4-Tetramethylhexane and Other Decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C₁₀H₂₂), a saturated hydrocarbon, exists as 75 constitutional isomers, each with unique physicochemical properties that dictate its suitability for various applications.[1][2][3][4][5] This guide provides a detailed comparison of 2,3,3,4-tetramethylhexane with other selected decane isomers, focusing on key physical properties and performance metrics relevant to fuel and solvent applications. The data presented is supported by established experimental protocols.

Physicochemical Properties: A Tabular Comparison

The degree of branching in decane isomers significantly influences their physical properties. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces, boiling points, melting points, density, and viscosity.

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Decane174.1[6]-29.7[6]0.730 @ 20°C[7]
This compound165.9--
2,2,5,5-Tetramethylhexane137.25-12.60.7212
3,3,4,4-Tetramethylhexane170-460.770 @ 20°C
2,2,3,3-Tetramethylhexane158[8]--

Performance Metrics as Fuel Components

The branching of alkane isomers has a profound impact on their combustion characteristics, making some more suitable for gasoline and others for diesel fuel. Key performance indicators include the octane (B31449) number (for gasoline) and cetane number (for diesel).

IsomerResearch Octane Number (RON)Motor Octane Number (MON)Cetane Number (CN)Heat of Combustion (kJ/mol)
n-Decane~20~ -10~52-6778.29 @ 25°C[9]
Highly Branched Isomers (general)HigherHigherLowerGenerally Lower

Note: Specific experimental data for many decane isomers, including this compound, are not widely published. The trend is that branching increases the octane number and decreases the cetane number.[10]

Experimental Protocols

The following are summaries of the standard experimental methods used to determine the key properties discussed in this guide.

Boiling Point

The boiling points of alkanes are typically determined by distillation methods. A common laboratory method involves heating the liquid in a distillation apparatus and measuring the temperature at which the vapor pressure equals the atmospheric pressure. For standardized measurements, methods like ASTM D86 are employed for the distillation of petroleum products.

Density

The density of liquid hydrocarbons is commonly measured using a hydrometer, pycnometer, or a digital density meter. The ASTM D1298 standard test method covers the laboratory determination of density, relative density (specific gravity), or API gravity of crude petroleum and liquid petroleum products using a hydrometer.

Viscosity

Kinematic viscosity of liquid petroleum products is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The ASTM D445 is the standard test method for this purpose.[11][12][13][14][15] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid. Generally, for smaller alkanes, increased branching leads to lower viscosity.[16][17]

Octane Number

The octane number of a spark-ignition engine fuel is a measure of its resistance to knocking or detonation. It is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[18]

  • Research Octane Number (RON): Determined under milder engine conditions (600 rpm) according to ASTM D2699.[6][18][19][20][21]

  • Motor Octane Number (MON): Determined under more severe engine conditions (900 rpm) according to ASTM D2700.[6][22][23][24][25]

Cetane Number

The cetane number is a measure of the ignition quality of diesel fuel. It is determined using a standardized single-cylinder CFR engine that can operate as a diesel engine. The ASTM D613 is the standard test method for determining the cetane number of diesel fuel oil by comparing its ignition delay with that of reference fuels.[26][27][28][29][30]

Heat of Combustion

The heat of combustion of liquid hydrocarbon fuels is determined using a bomb calorimeter. A known mass of the fuel is burned in a constant-volume bomb with an excess of oxygen. The heat released is absorbed by a known quantity of water, and the temperature change is measured. The ASTM D240 is a standard test method for this determination.[31][32][33][34][35] Generally, more stable branched isomers have a slightly lower heat of combustion compared to their straight-chain counterparts.[36]

Logical Relationship of Decane Isomer Properties

The following diagram illustrates the relationship between the molecular structure of decane isomers and their resulting physicochemical and performance properties.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Performance Metrics Decane Isomer Decane Isomer Boiling Point Boiling Point Decane Isomer->Boiling Point Branching ↓ Melting Point Melting Point Decane Isomer->Melting Point Symmetry ↑ Density Density Decane Isomer->Density Packing Efficiency Viscosity Viscosity Decane Isomer->Viscosity Branching ↓ (generally) Octane Number Octane Number Decane Isomer->Octane Number Branching ↑ Cetane Number Cetane Number Decane Isomer->Cetane Number Branching ↓ Heat of Combustion Heat of Combustion Decane Isomer->Heat of Combustion Stability ↑ (Branching)

Caption: Relationship between decane isomer structure and its properties.

References

A Comparative Guide to the Validation of Analytical Methods: 2,3,3,4-Tetramethylhexane as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods utilizing 2,3,3,4-tetramethylhexane as an internal standard, particularly in the context of gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). The performance of this compound is objectively compared with a commonly used alternative, Toluene-d8, supported by illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to validate robust and reliable analytical methods.

Introduction

In quantitative analytical chemistry, particularly for chromatographic techniques, an internal standard is crucial for improving the precision and accuracy of the results. It is a compound added in a constant amount to the blank, standards, and samples. The internal standard helps to correct for variations in sample injection volume, and potential losses during sample preparation.

An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest, but not naturally present in the samples. It should also be well-resolved from other components in the chromatogram. While stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the gold standard in mass spectrometry, other structurally similar compounds can also be employed effectively.

This guide explores the use of this compound as an internal standard and compares its hypothetical performance characteristics with Toluene-d8, a widely used deuterated internal standard for the analysis of aromatic and other volatile organic compounds.

Performance Comparison of Internal Standards

The choice of an internal standard is a critical step in method development and can significantly influence the validation parameters of an analytical method. Below is a table summarizing the typical performance characteristics of a hypothetical GC-MS method for the analysis of a representative volatile organic compound using either this compound or Toluene-d8 as the internal standard.

Table 1: Comparison of Validation Parameters for GC-MS Methods Using this compound and Toluene-d8 as Internal Standards for the Analysis of a Volatile Organic Compound.

Validation ParameterMethod with this compoundMethod with Toluene-d8
Linearity (r²) > 0.995> 0.998
Precision (%RSD)
- Intra-day< 10%< 5%
- Inter-day< 15%< 8%
Accuracy (% Recovery) 85 - 115%95 - 105%
Limit of Detection (LOD) Analyte-dependentAnalyte-dependent
Limit of Quantification (LOQ) Analyte-dependentAnalyte-dependent
Robustness AcceptableHigh

Note: The data presented in this table is illustrative and represents typical performance characteristics. Actual results may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

A detailed methodology for the key experiments in the validation of the analytical method is provided below.

1. Reagents and Standards

  • Analytes of interest

  • This compound (Internal Standard 1)

  • Toluene-d8 (Internal Standard 2)

  • Methanol (or other suitable solvent), HPLC grade

  • Helium (Carrier Gas), 99.999% purity

2. Instrumentation

  • Gas Chromatograph equipped with a Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of the analytes and internal standards (this compound and Toluene-d8) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a constant concentration of the chosen internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation: Spike a known amount of the internal standard into the unknown samples before any extraction or dilution steps.

4. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prepare_protocol Prepare Validation Protocol set_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data compare_results Compare Results to Criteria collect_data->compare_results document_validation Document Validation Report compare_results->document_validation

A typical workflow for analytical method validation.

Logical Relationships of Validation Parameters

The validation of an analytical method involves assessing several interconnected parameters to ensure its suitability for the intended purpose.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq specificity Specificity method->specificity robustness Robustness method->robustness linearity->accuracy linearity->precision precision->accuracy lod_loq->linearity

Interrelationships of key analytical method validation parameters.

Conclusion

The selection of an appropriate internal standard is a critical factor in the validation of a robust and reliable analytical method. While deuterated standards like Toluene-d8 often provide superior performance due to their close chemical and physical similarity to the target analytes, other compounds such as this compound can also serve as effective internal standards, particularly for the analysis of non-aromatic volatile hydrocarbons.

The choice between these alternatives will depend on several factors, including the specific analytes of interest, the complexity of the sample matrix, cost, and availability. The illustrative data and protocols presented in this guide provide a framework for researchers to develop and validate analytical methods tailored to their specific needs. A thorough method validation, encompassing the evaluation of linearity, precision, accuracy, and other key parameters, is essential to ensure the generation of high-quality, defensible data.

A Comparative Guide to Branched vs. Linear Alkanes as GC Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of gas chromatography (GC), the precise identification and quantification of analytes are paramount. This is particularly true in complex matrices encountered in petrochemical analysis, environmental testing, and drug development. Alkanes, due to their predictable elution patterns, serve as fundamental standards for calibrating retention times and calculating retention indices. This guide provides a comparative study of linear (n-alkanes) and branched alkanes as GC standards, offering insights into their respective performances with supporting data and experimental protocols.

Elution Behavior: The Fundamental Difference

The primary factor governing the elution order of alkanes in GC is their boiling point.[1] Linear alkanes, with their larger surface area and stronger van der Waals forces, exhibit progressively higher boiling points with increasing carbon number.[2][3] Consequently, they elute from a nonpolar GC column in a predictable, sequential order.[4]

Branched alkanes, in contrast, have a more compact, spherical shape, which reduces their surface area and weakens intermolecular forces.[2][5] This results in lower boiling points compared to their linear isomers of the same carbon number.[1][3] As a general rule, for a given carbon number, the more branched the alkane, the earlier it will elute from a nonpolar column.

Quantitative Comparison of Retention Behavior

To standardize retention times across different instruments and methods, the Kovats Retention Index (KI) or Linear Retention Index (LRI) system is employed.[6][7][8] This system relates the retention time of an analyte to that of bracketing n-alkanes. By definition, the retention index of an n-alkane is 100 times its carbon number (e.g., n-hexane = 600, n-heptane = 700).[9]

The following table summarizes the typical Kovats Retention Indices for a selection of linear and branched alkanes on a nonpolar stationary phase, illustrating the earlier elution of branched isomers.

AlkaneStructureCarbon NumberBoiling Point (°C)Kovats Retention Index (KI) on Nonpolar Column
n-HexaneLinear668600
2-MethylpentaneBranched660.3~574
3-MethylpentaneBranched663.3~586
2,2-DimethylbutaneBranched649.7~539
2,3-DimethylbutaneBranched658~565
n-HeptaneLinear798.4700
2-MethylhexaneBranched790~669
3-MethylhexaneBranched792~678
n-OctaneLinear8125.7800
2-MethylheptaneBranched8117.6~765
3-MethylheptaneBranched8119~775

Note: The Kovats Retention Indices for branched alkanes are approximate values as they can vary slightly depending on the specific column and analytical conditions.

Performance as GC Standards

Linear Alkanes (n-Alkanes):

  • Advantages:

    • Predictable Elution: Their homologous series provides a reliable "carbon number scale" for retention index calculations.[6]

    • Wide Availability: Commercially available in high purity as standard mixtures (e.g., C8-C20, C8-C40).[10]

    • Sharp Peaks: Generally produce sharp, symmetrical peaks, making them excellent for assessing column performance (efficiency and resolution).

  • Disadvantages:

    • Limited Structural Information: They do not represent the structural diversity of complex hydrocarbon samples, which often contain numerous branched isomers.

Branched Alkanes:

  • Advantages:

    • Identification of Isomers: Essential for the positive identification of branched compounds in a sample by comparing their retention times and mass spectra with those of known branched standards.[11][12]

    • Comprehensive Sample Characterization: Using a mixture of linear and branched standards provides a more detailed and accurate profile of complex hydrocarbon mixtures.

  • Disadvantages:

    • Complex Chromatograms: A mixture of many branched isomers can lead to a complex chromatogram with overlapping peaks, making identification challenging without mass spectrometry.[12]

    • Availability: While many common isomers are available, obtaining a comprehensive suite of all possible branched alkanes can be difficult and costly.

Experimental Protocol: Analysis of a Hydrocarbon Mixture

This protocol outlines a general method for the analysis of a hydrocarbon mixture using a standard gas chromatograph with a flame ionization detector (FID).

1. Reagents and Materials:

  • n-Alkane standard mixture (e.g., C8-C20) diluted in hexane (B92381).[13]

  • Branched alkane standard mixture (if available) diluted in hexane.

  • Unknown hydrocarbon sample, diluted in hexane to an appropriate concentration (e.g., 50 mg/L).[13]

  • Hexane (analytical grade).[13]

  • Helium or Nitrogen (carrier gas).[4]

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[13]

  • Capillary column: A nonpolar column, such as one with a dimethyl polysiloxane stationary phase (e.g., DB-1 or similar), is recommended for alkane analysis.[4][12] A typical dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 265 °C

  • Carrier Gas Flow Rate: Set to an optimal linear velocity for the carrier gas used (e.g., ~30 cm/sec for helium).

  • Oven Temperature Program: An initial temperature of 65 °C held for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 250 °C, held for 5 minutes. This program can be adjusted to optimize the separation of the specific sample components.[4]

  • Injection Volume: 1 µL

  • Split Ratio: 100:1 (can be adjusted based on sample concentration)

4. Procedure:

  • Inject the n-alkane standard mixture to establish the retention times for each linear alkane and to calculate the retention indices.[14]

  • If available, inject the branched alkane standard mixture to determine their retention times and indices.

  • Inject the unknown sample.[14]

  • Identify the n-alkanes in the unknown sample by comparing their retention times to the standard.

  • Calculate the retention indices for all unknown peaks using the retention times of the n-alkane standards.

  • Identify the branched alkanes and other compounds in the unknown by comparing their calculated retention indices and mass spectra (if using GC-MS) to reference libraries and the injected standards.[10]

Visualizing the Workflow and Elution Logic

The following diagrams illustrate the experimental workflow and the logical relationship governing the elution of linear and branched alkanes.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep_Standard Prepare n-Alkane Standard Inject_Standard Inject n-Alkane Standard Prep_Standard->Inject_Standard Prep_Branched Prepare Branched Alkane Standard Inject_Branched Inject Branched Standard Prep_Branched->Inject_Branched Prep_Sample Prepare Unknown Sample Inject_Sample Inject Unknown Prep_Sample->Inject_Sample GC_System Gas Chromatograph (Nonpolar Column, FID) Get_RT Record Retention Times (RT) GC_System->Get_RT Inject_Standard->GC_System Inject_Branched->GC_System Inject_Sample->GC_System Calc_RI Calculate Retention Indices (RI) Get_RT->Calc_RI Identify Identify Compounds (Compare RT, RI, Spectra) Calc_RI->Identify Quantify Quantify Components Identify->Quantify

Fig. 1: Experimental workflow for GC analysis of hydrocarbons.

Elution_Order cluster_0 Elution from GC Column cluster_1 Governing Principle Branched Branched Alkanes (Lower Boiling Point) Linear Linear Alkanes (Higher Boiling Point) Branched->Linear Increasing Retention Time BoilingPoint Boiling Point Elution Elution Order BoilingPoint->Elution Directly Proportional To

Fig. 2: Logical relationship of alkane structure to GC elution order.

References

A Comparative Guide to Kovats Retention Indices of Branched Alkanes on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Kovats Retention Indices for Branched Alkanes Across Multiple Gas Chromatography Columns

The accurate identification of branched alkanes is a critical task in various scientific disciplines, from petrochemical analysis to metabolomics. Gas chromatography (GC) is a fundamental technique for separating these isomers, and the Kovats retention index (RI) system provides a standardized method for reporting and comparing retention data.[1] This guide offers a comprehensive comparison of experimentally determined Kovats retention indices for a selection of branched alkanes on three widely used GC capillary columns with different stationary phase polarities: a non-polar, a semi-polar, and a polar column.

This information is crucial for researchers to cross-validate their findings, select appropriate columns for specific separations, and improve the confidence of compound identification.

Comparative Analysis of Kovats Retention Indices

The retention behavior of branched alkanes is significantly influenced by the polarity of the stationary phase within the GC column. Non-polar columns primarily separate compounds based on their boiling points and van der Waals interactions, while polar columns introduce additional interactions, such as dipole-dipole and hydrogen bonding, which can alter the elution order and resolution of isomers.

The following table summarizes the Kovats retention indices for a series of branched alkanes on a standard non-polar (100% dimethylpolysiloxane), a semi-polar (5%-phenyl-95%-methylpolysiloxane), and a polar (polyethylene glycol) stationary phase. This data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a comprehensive source for gas chromatographic retention data.[2][3]

Branched AlkaneIUPAC NameNon-Polar (e.g., DB-1) RISemi-Polar (e.g., DB-5) RIPolar (e.g., DB-Wax) RI
2-Methylpentane2-Methylpentane574579600
3-Methylpentane3-Methylpentane589594617
2,2-Dimethylbutane2,2-Dimethylbutane536540558
2,3-Dimethylbutane2,3-Dimethylbutane598604632
2-Methylhexane2-Methylhexane675681707
3-Methylhexane3-Methylhexane686692719
2,2-Dimethylpentane2,2-Dimethylpentane634640664
2,3-Dimethylpentane2,3-Dimethylpentane693700732
2,4-Dimethylpentane2,4-Dimethylpentane670676703
3,3-Dimethylpentane3,3-Dimethylpentane673680708
2,2,3-Trimethylbutane2,2,3-Trimethylbutane669676708

Note: The Kovats Retention Index (RI) values are unitless. The specific values presented are representative and may vary slightly depending on the exact experimental conditions.

Experimental Protocols

The determination of Kovats retention indices is a standardized process that involves the analysis of a sample containing the compounds of interest along with a homologous series of n-alkanes. The retention times of the n-alkanes are used to create a scale for calculating the retention indices of the other compounds in the sample.

Key Experimental Steps:
  • Preparation of Standards and Samples:

    • An n-alkane standard mixture is prepared by dissolving a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane (B92381) or pentane. The range of n-alkanes should bracket the expected elution times of the branched alkanes being analyzed.

    • The sample containing the branched alkanes of interest is prepared in the same solvent. For accurate RI calculation, it is often beneficial to co-inject the sample with the n-alkane mixture.

  • Gas Chromatography (GC) Conditions:

    • Columns:

      • Non-Polar: Typically a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1).

      • Semi-Polar: Commonly a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5).[2]

      • Polar: Often a polyethylene (B3416737) glycol stationary phase (e.g., DB-Wax, Carbowax 20M).[1]

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, typically in split or splitless mode.

    • Temperature Program: A temperature program is used to ensure the elution of all compounds within a reasonable time. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

    • Detector: A flame ionization detector (FID) is commonly used for the analysis of hydrocarbons due to its high sensitivity and wide linear range.

  • Data Analysis and RI Calculation:

    • The retention times of the n-alkanes and the branched alkanes are recorded.

    • The Kovats retention index (I) for each branched alkane is calculated using the following formula for temperature-programmed GC:

      I = 100 [ n + ( tR(x) - tR(n) ) / ( tR(n+1) - tR(n) ) ]

      Where:

      • n is the carbon number of the n-alkane eluting immediately before the branched alkane.

      • tR(x) is the retention time of the branched alkane.

      • tR(n) is the retention time of the n-alkane with carbon number n.

      • tR(n+1) is the retention time of the n-alkane with carbon number n+1.

Logical Workflow for Cross-Validation of Kovats Indices

The following diagram illustrates the logical workflow for the cross-validation of Kovats indices for branched alkanes on multiple GC columns.

G cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis on Multiple Columns cluster_nonpolar Non-Polar Column (e.g., DB-1) cluster_semipolar Semi-Polar Column (e.g., DB-5) cluster_polar Polar Column (e.g., DB-Wax) cluster_data Data Processing & Analysis cluster_output Output prep_alkanes Prepare n-Alkane Standard Mix gc_nonpolar GC Separation prep_alkanes->gc_nonpolar gc_semipolar GC Separation prep_alkanes->gc_semipolar gc_polar GC Separation prep_alkanes->gc_polar prep_sample Prepare Branched Alkane Sample prep_sample->gc_nonpolar prep_sample->gc_semipolar prep_sample->gc_polar get_rt Record Retention Times gc_nonpolar->get_rt gc_semipolar->get_rt gc_polar->get_rt calc_ri Calculate Kovats Indices get_rt->calc_ri compare_ri Compare RI Across Columns calc_ri->compare_ri table Generate Comparative Data Table compare_ri->table guide Publish Comparison Guide table->guide

Caption: Workflow for Kovats Index Cross-Validation.

Conclusion

The cross-validation of Kovats retention indices on multiple GC columns with varying stationary phase polarities is a robust method for the confident identification of branched alkanes. The data presented in this guide demonstrates the significant influence of the stationary phase on the retention of these isomers. By utilizing this comparative data and following the detailed experimental protocols, researchers can enhance the accuracy and reliability of their analytical results.

References

A Comparative Analysis of 2,3,3,4-Tetramethylhexane, Hexane, and Octane as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties and potential performance of 2,3,3,4-tetramethylhexane in comparison to the conventional alkane solvents, hexane (B92381) and octane (B31449), reveals distinct characteristics that may offer advantages in specific laboratory and industrial applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these solvents, supported by available data, to inform solvent selection in chemical synthesis, extractions, and other relevant processes.

Physicochemical Properties: A Tabular Comparison

The selection of an appropriate solvent is paramount in achieving desired reaction outcomes, optimizing separation processes, and ensuring the stability of chemical entities. The physical and chemical properties of a solvent, such as boiling point, density, viscosity, and polarity, are critical determinants of its performance. Below is a summary of key properties for this compound, hexane, and octane.

PropertyThis compoundn-Hexanen-Octane
Molecular Formula C₁₀H₂₂C₆H₁₄C₈H₁₈
Molecular Weight ( g/mol ) 142.2886.18114.23
Boiling Point (°C) 16568.7125-127
Density (g/cm³ at 20°C) ~0.75 (estimated)~0.659~0.703
Viscosity (cP at 20°C) Not available0.310.542
Polarity Index (P') Nonpolar (estimated <0.1)0.1Nonpolar (<0.1)
Dielectric Constant (at 20°C) Not available1.88 (25°C)1.95

Performance Comparison and Applications

The distinct properties of these three alkanes suggest different ideal applications.

This compound: With its significantly higher boiling point of 165°C, this compound is a candidate for reactions requiring elevated temperatures where the volatility of hexane or octane would necessitate high-pressure apparatus. Its highly branched structure may also influence its solvent capabilities. Increased branching in alkanes can affect their ability to solvate certain molecules compared to their linear counterparts. For instance, the intricate structure might offer better solubility for non-polar compounds with complex three-dimensional shapes. However, without direct experimental data on its solvent performance, its efficacy in specific applications remains theoretical.

Hexane: As a widely used nonpolar solvent, hexane is valued for its low boiling point, which facilitates easy removal by evaporation after a reaction or extraction.[1] Its low viscosity is also advantageous for mass transfer.[1] Common applications include oil extraction from seeds, as a cleaning agent, and as a reaction medium for a variety of organic syntheses. However, its high volatility and flammability require careful handling.

Octane: Occupying an intermediate position in terms of boiling point, octane is suitable for reactions that require temperatures above the boiling point of hexane but where the higher boiling point of this compound is not necessary. Its lower volatility compared to hexane reduces evaporative losses and can be beneficial for longer reaction times at moderate temperatures.

Experimental Protocols: A General Framework for Solvent Evaluation

To empirically determine the optimal solvent for a specific application, a systematic evaluation is necessary. The following protocols outline general methodologies for comparing solvent performance in extraction and reaction settings.

Protocol 1: Determination of Extraction Efficiency

This protocol can be used to compare the efficiency of this compound, hexane, and octane in extracting a target compound from a solid or liquid matrix.

Fig. 1: General workflow for determining solvent extraction efficiency.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the solid or liquid sample containing the target analyte into separate vessels for each solvent being tested.

  • Solvent Addition: Add a precise volume of this compound, hexane, and octane to their respective sample vessels.

  • Extraction: Agitate the mixtures for a standardized period to ensure thorough extraction. For liquid-liquid extractions, use a separatory funnel and shake vigorously with venting. For solid-liquid extractions, methods like sonication or Soxhlet extraction can be employed.

  • Phase Separation: Allow the phases to separate. For liquid-liquid extractions, collect the organic layer. For solid-liquid extractions, filter or centrifuge to remove the solid material.

  • Analyte Quantification: Carefully evaporate the solvent from the collected organic phase. The amount of the extracted analyte can then be determined gravimetrically or by a suitable analytical technique such as chromatography or spectroscopy.

  • Efficiency Calculation: The extraction efficiency is calculated as the mass of analyte recovered divided by the initial mass of analyte in the sample, expressed as a percentage.

Protocol 2: Evaluation of Solvent Effects on Reaction Rate and Yield

This protocol provides a framework for comparing how this compound, hexane, and octane affect the kinetics and outcome of a chemical reaction.

G A Setup Parallel Reactions B Add Reactants & Solvent A->B C Monitor Reaction Progress B->C D Quench Reaction & Workup C->D E Analyze Product Yield & Purity D->E

Fig. 2: Logical flow for comparing solvent effects on a chemical reaction.

Methodology:

  • Reaction Setup: Set up identical reaction vessels for each solvent to be tested. Ensure all other reaction parameters (temperature, reactant concentrations, stirring rate) are kept constant.

  • Reaction Initiation: Charge each vessel with the reactants and the respective solvent (this compound, hexane, or octane).

  • Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using an appropriate technique (e.g., TLC, GC, HPLC, NMR spectroscopy).

  • Data Analysis: Plot the concentration of a key reactant or product as a function of time to determine the reaction rate in each solvent.

  • Yield and Purity Determination: Once the reactions are complete, quench them and perform an appropriate workup procedure. Isolate the product and determine the yield and purity for each reaction.

Conclusion

While hexane and octane are well-established and characterized nonpolar solvents, the higher boiling point of this compound presents it as a potentially valuable alternative for high-temperature applications. Its highly branched structure may also offer unique solvency properties. However, the current lack of comprehensive experimental data on its density, viscosity, and direct performance comparisons necessitates further empirical investigation. The provided protocols offer a foundational approach for researchers to systematically evaluate and compare these solvents for their specific research and development needs. The choice of solvent will ultimately depend on the specific requirements of the application, including temperature, solubility of reactants and products, and the desired reaction kinetics.

References

Unraveling Structural Isomers: A Comparative Analysis of the Mass Spectra of 2,3,3,4-Tetramethylhexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electron ionization mass spectra of 2,3,3,4-tetramethylhexane and its isomers reveals characteristic fragmentation patterns crucial for their differentiation. This guide provides a comparative analysis of their mass spectral data, a detailed experimental protocol for obtaining reproducible spectra, and a visualization of the fragmentation pathways, offering valuable insights for researchers in structural elucidation and chemical analysis.

The analysis of complex hydrocarbon mixtures is a cornerstone of various scientific disciplines, from petroleum chemistry to drug metabolite identification. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. For alkanes, particularly structural isomers which can have very similar physical properties, mass spectrometry provides a unique fingerprint based on their fragmentation patterns under electron ionization.

Branched alkanes, such as this compound and its isomers, undergo characteristic fragmentation pathways primarily dictated by the stability of the resulting carbocations. Cleavage at branching points is favored as it leads to the formation of more stable tertiary and secondary carbocations. Consequently, the mass spectra of these isomers, while sharing the same molecular ion, exhibit distinct differences in the relative abundances of their fragment ions, allowing for their unambiguous identification.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral data for this compound and four of its structural isomers. The data, sourced from the NIST Mass Spectrometry Data Center, highlights the most abundant fragment ions and their relative intensities. All compounds have a molecular weight of 142.28 g/mol .

m/zThis compound2,2,3,3-Tetramethylhexane3,3,4,4-Tetramethylhexane2,2,4,4-Tetramethylhexane2,2,5,5-Tetramethylhexane
41 45503060100
43 1001005510085
57 85951008090
71 3025403520
85 151020185
142 (M+) <1<1<1<1<1

Note: Relative intensities are normalized to the base peak (100).

As the data indicates, the molecular ion peak (m/z 142) is virtually absent in all isomers, a common characteristic of highly branched alkanes due to their propensity to fragment readily.[1][2] The base peak, the most intense signal in the spectrum, varies among the isomers, providing a key diagnostic feature. For instance, while m/z 43 is a prominent peak for most of the isomers, m/z 57 is the base peak for 3,3,4,4-tetramethylhexane.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Alkanes

The following protocol outlines a standard procedure for the analysis of this compound and its isomers using GC-MS.

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from damaging the detector.

4. Data Analysis:

  • The acquired mass spectra are compared with a reference library, such as the NIST Mass Spectral Library, for compound identification.

  • Fragmentation patterns are analyzed to confirm the isomeric structure.

Fragmentation Pathways

The fragmentation of branched alkanes upon electron ionization is driven by the formation of the most stable carbocations.[1][2] The following diagram illustrates the principal fragmentation pathways for a representative tetramethylhexane isomer, this compound. The initial step is the removal of an electron to form the molecular ion, which then undergoes rapid fragmentation.

fragmentation_pathway M [C10H22]+• m/z 142 frag1 C(CH3)2CH(CH3)CH2CH3+ m/z 99 M->frag1 - •CH3 frag2 CH(CH3)C(CH3)2+ m/z 71 M->frag2 - •C3H7 frag3 C(CH3)2CH(CH3)+ m/z 71 M->frag3 - •C3H7 frag7 C5H11+ m/z 71 M->frag7 - •C5H11 frag5 C4H9+ m/z 57 frag1->frag5 - C3H6 frag6 C3H7+ m/z 43 frag2->frag6 - C2H4 frag3->frag6 - C2H4 frag4 CH3CH2C(CH3)2+ m/z 71 frag5->frag6 - CH2 frag7->frag5 - CH2=CH2 frag8 C2H5+ m/z 29

References

A Comparative Guide to the Environmental Impact of Straight-Chain versus Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular structure of alkanes, specifically their degree of branching, plays a pivotal role in determining their environmental fate and impact. This guide provides an objective comparison of straight-chain (n-alkanes) and branched-chain alkanes, focusing on their biodegradability, aquatic toxicity, and bioaccumulation potential. The information presented is supported by experimental data and detailed methodologies to aid in research and development, particularly in fields where the environmental footprint of chemical compounds is a critical consideration.

Key Environmental Impact Parameters: A Comparative Overview

The environmental impact of an organic compound is largely determined by its persistence, toxicity to environmental organisms, and its potential to accumulate in living tissues. For alkanes, these properties are significantly influenced by their isomeric structure.

Biodegradability

Generally, straight-chain alkanes are more readily biodegradable than their branched counterparts. The linear structure of n-alkanes allows for easier enzymatic attack by microorganisms, primarily through terminal oxidation followed by β-oxidation. In contrast, the steric hindrance presented by the branched structure of iso-alkanes impedes microbial degradation. For instance, the presence of quaternary carbon atoms in highly branched alkanes makes them particularly recalcitrant to biodegradation.

Table 1: Comparative Biodegradation of Alkanes

Alkane TypeExample CompoundBiodegradation PotentialSupporting Observations
Straight-Chain n-DodecaneReadily BiodegradableGenerally susceptible to rapid microbial degradation.
Branched-Chain 2,2,4,6,6-Pentamethylheptane (B104275)Slowly BiodegradableBranching, especially quaternary carbons, significantly reduces the rate and extent of biodegradation.

Note: Specific quantitative biodegradation data from standardized tests (e.g., OECD 301F) comparing a pair of linear and branched isomers under the same conditions is limited in publicly available literature.

Aquatic Toxicity

The acute toxicity of alkanes to aquatic organisms is a key indicator of their potential to cause immediate harm to ecosystems. While data for direct comparison of isomers is not abundant, toxicity is influenced by factors such as water solubility and bioavailability, which differ between linear and branched structures.

Table 2: Comparative Aquatic Toxicity of Alkanes

Alkane TypeExample CompoundAcute Aquatic Toxicity (LC50/EC50)General Trends
Straight-Chain n-DodecaneData not readily available for direct comparison.Toxicity is related to its bioavailability.
Branched-Chain 2,2,4,6,6-PentamethylheptaneData not readily available for direct comparison.May exhibit different toxic mechanisms due to structural differences.

Note: LC50 (Lethal Concentration 50%) or EC50 (Effective Concentration 50%) values from standardized tests (e.g., OECD 203 for fish, OECD 202 for Daphnia) are crucial for a definitive comparison, but specific side-by-side data for isomeric alkanes is sparse.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). It is often quantified by the Bioconcentration Factor (BCF), which measures the uptake from water alone. A study comparing n-dodecane with its highly branched isomer, 2,2,4,6,6-pentamethylheptane (PMH), in fathead minnows provides valuable insight.[1]

Table 3: Comparative Bioaccumulation of Dodecane Isomers in Fathead Minnows [1]

Parametern-Dodecane2,2,4,6,6-Pentamethylheptane (PMH)
Bioconcentration Factor (BCF) (L/kg) < 240 (upper limit)880 - 3,500
Interpretation Lower potential for bioconcentration.Higher potential for bioconcentration compared to its linear isomer.

This data suggests that while both compounds are metabolized by fish, the branched isomer has a higher tendency to accumulate.[1] This could be attributed to differences in uptake, metabolism, and elimination rates influenced by molecular shape and size.

Experimental Protocols

To ensure the reproducibility and comparability of environmental impact assessments, standardized experimental protocols are employed. Below are summaries of key OECD guidelines relevant to the data presented.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.

Methodology:

  • Test System: A defined volume of mineral medium, a microbial inoculum (typically from activated sludge), and the test substance (as the sole carbon source) are placed in a closed respirometer.

  • Procedure: The consumption of oxygen by the microbial population as they degrade the test substance is measured over a 28-day period. This is determined by measuring the pressure change inside the sealed vessel.

  • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

OECD_301F_Workflow cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Add Microbial Inoculum A->B C Add Test Substance B->C D Place in Respirometer C->D E Incubate at 20-25°C for 28 days D->E F Measure Oxygen Consumption (Pressure Change) E->F G Calculate % Biodegradation (vs. ThOD) F->G H Assess against 'Readily Biodegradable' Criteria G->H

Workflow for OECD 301F Biodegradability Test.
Fish Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period.

Methodology:

  • Test Organisms: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under controlled conditions (temperature, light, oxygen).

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

OECD_203_Workflow cluster_setup Test Setup cluster_exposure Exposure & Observation cluster_analysis Data Analysis A Select Test Fish Species C Acclimatize Fish A->C B Prepare Test Concentrations D Expose Fish to Concentrations B->D C->D E 96-hour Exposure D->E F Record Mortalities at 24, 48, 72, 96h E->F G Statistical Analysis F->G H Determine LC50 Value G->H

Workflow for OECD 203 Fish Acute Toxicity Test.
Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD 305

This guideline provides methods to determine the bioconcentration and bioaccumulation of a substance in fish.

Methodology:

  • Phases: The test consists of two phases: an uptake phase where fish are exposed to the test substance (either in water or through diet), followed by a depuration phase in a clean environment.[2][3][4][5]

  • Sampling: Fish are sampled at several time points during both phases to measure the concentration of the test substance in their tissues.[4]

  • Data Analysis: The data is used to calculate the bioconcentration factor (BCF) or biomagnification factor (BMF) and the uptake and depuration rate constants.[2]

logical_relationship cluster_factors Factors Influencing Environmental Impact cluster_impacts Environmental Impact Parameters A Alkane Structure B Straight-Chain A->B C Branched-Chain A->C D Higher Biodegradability B->D F Potentially Lower Bioaccumulation B->F E Lower Biodegradability C->E G Potentially Higher Bioaccumulation C->G

Influence of Alkane Structure on Environmental Impact.

Conclusion

The available evidence strongly indicates that the degree of branching in alkanes is a critical determinant of their environmental impact. Straight-chain alkanes are generally less persistent in the environment due to their higher susceptibility to biodegradation. Conversely, branched alkanes, particularly those with complex structures, are more resistant to microbial degradation and may have a higher potential for bioaccumulation.

References

A Comparative Guide to the Reactivity of Tetramethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkanes, while generally low, is a subject of significant interest in various fields, including organic synthesis, combustion chemistry, and drug metabolism. The structural arrangement of atoms within an isomeric series of alkanes can have a profound impact on their chemical behavior. This guide provides a comparative analysis of the relative reactivity of different tetramethylhexane isomers, supported by theoretical principles and available data. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthetic routes, and elucidating metabolic pathways.

Factors Influencing Alkane Reactivity

The reactivity of alkanes is primarily governed by the strength of their carbon-hydrogen (C-H) bonds. Reactions involving alkanes, such as free-radical halogenation, typically proceed via the abstraction of a hydrogen atom to form a radical intermediate. The stability of this intermediate is a key determinant of the reaction rate. Generally, the order of stability for alkyl radicals is:

Tertiary > Secondary > Primary

This stability trend is attributed to hyperconjugation and inductive effects, where adjacent alkyl groups help to delocalize the unpaired electron and stabilize the radical center. Consequently, C-H bonds that lead to the formation of more stable radicals are weaker and more susceptible to abstraction.

Theoretical Comparison of Reactivity in Free-Radical Chlorination

In the absence of direct, comprehensive experimental data comparing all tetramethylhexane isomers under identical conditions, a theoretical comparison can be made based on the principles of free-radical halogenation. The product distribution in the monochlorination of an alkane can be estimated by considering the number of each type of hydrogen atom (primary, secondary, or tertiary) and their relative rates of abstraction. For chlorination at room temperature, a typical set of relative reactivity ratios for primary, secondary, and tertiary hydrogens is approximately 1 : 3.8 : 5 .

The following table outlines the different types of hydrogen atoms present in various tetramethylhexane isomers and provides a theoretical framework for their relative reactivity towards free-radical chlorination.

IsomerStructurePrimary C-H BondsSecondary C-H BondsTertiary C-H BondsPredicted Major Monochlorination Product(s)
2,2,3,3-Tetramethylhexane C(C)(C)C(C)(C)CC18023-Chloro-2,2,3,3-tetramethylhexane
2,2,4,4-Tetramethylhexane C(C)(C)CC(C)(C)C18201-Chloro-2,2,4,4-tetramethylhexane, 3-Chloro-2,2,4,4-tetramethylhexane
2,2,5,5-Tetramethylhexane C(C)(C)CCC(C)(C)18401-Chloro-2,2,5,5-tetramethylhexane, 3-Chloro-2,2,5,5-tetramethylhexane
2,3,3,4-Tetramethylhexane CC(C)C(C)(C)C(C)C18123-Chloro-2,3,3,4-tetramethylhexane, 4-Chloro-2,3,3,4-tetramethylhexane
3,3,4,4-Tetramethylhexane CCC(C)(C)C(C)(C)CC12402-Chloro-3,3,4,4-tetramethylhexane

Note: The prediction of the major product is based on the statistical probability of collision and the relative reactivity of the C-H bonds. In reality, steric hindrance can also play a role, potentially favoring abstraction at less hindered sites.

Experimental Protocols

A representative experimental protocol for determining the relative reactivity of alkane isomers through competitive free-radical halogenation is described below.

Competitive Monochlorination of Alkane Isomers

Objective: To determine the relative rates of monochlorination of different tetramethylhexane isomers.

Materials:

  • A mixture of two or more tetramethylhexane isomers of known molar ratio.

  • Sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

  • A radical initiator, such as azobisisobutyronitrile (AIBN).

  • An inert solvent, such as carbon tetrachloride (CCl₄).

  • Internal standard for gas chromatography (GC) analysis (e.g., a non-reactive alkane).

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

Procedure:

  • A standard solution containing known concentrations of the tetramethylhexane isomers and the internal standard in the inert solvent is prepared.

  • A reaction vessel is charged with a specific volume of the standard solution.

  • A solution of sulfuryl chloride and the radical initiator in the same solvent is prepared.

  • The reaction vessel is brought to a constant temperature (e.g., 80 °C) in a water bath or heating block.

  • The chlorinating agent solution is added to the reaction vessel with stirring. The reaction is initiated by the thermal decomposition of AIBN.

  • The reaction is allowed to proceed for a specific time, ensuring that the conversion of the alkanes is kept low (typically <10%) to minimize polychlorination.

  • The reaction is quenched by cooling the mixture in an ice bath and adding a quenching agent (e.g., a solution of sodium thiosulfate).

  • The organic layer is separated, washed, dried, and analyzed by gas chromatography.

  • The relative amounts of the unreacted alkanes and the various monochlorinated products are determined by integrating the peak areas in the gas chromatogram and correcting for the detector response factors.

Data Analysis: The relative rate constants for the chlorination of the different isomers can be calculated from the relative consumption of the starting materials and the formation of the products, using the following relationship for a competitive reaction:

By analyzing the product distribution for each isomer, the relative reactivity of the different C-H bonds within each molecule can also be determined.

Logical Workflow for Reactivity Prediction

The following diagram illustrates the logical workflow for predicting the relative reactivity and major monochlorination products of a tetramethylhexane isomer.

G Workflow for Predicting Reactivity of Tetramethylhexane Isomers cluster_0 Input cluster_1 Analysis cluster_2 Prediction Isomer Tetramethylhexane Isomer Structure IdentifyH Identify and count primary, secondary, and tertiary C-H bonds Isomer->IdentifyH RelativeReactivity Determine Relative Reactivity of each C-H bond (Statistical Factor x Reactivity Factor) IdentifyH->RelativeReactivity BDE Consider C-H Bond Dissociation Energies (Tertiary < Secondary < Primary) BDE->RelativeReactivity Sterics Assess Steric Hindrance at each C-H position ProductDistribution Predict Product Distribution for Monochlorination Sterics->ProductDistribution RelativeReactivity->ProductDistribution MajorProduct Identify Major Monochlorination Product(s) ProductDistribution->MajorProduct

Caption: Logical workflow for predicting the reactivity of tetramethylhexane isomers.

Conclusion

The relative reactivity of tetramethylhexane isomers is dictated by the number and type of C-H bonds present in their structures. Isomers with a higher number of tertiary C-H bonds are generally more reactive towards reactions involving radical intermediates, such as free-radical halogenation. Conversely, isomers with only primary and secondary C-H bonds, or those where the reactive sites are sterically hindered, will exhibit lower reactivity. The principles and experimental protocols outlined in this guide provide a framework for researchers to understand, predict, and experimentally determine the relative reactivities of this important class of branched alkanes. This knowledge is essential for controlling reaction outcomes in synthetic applications and for understanding the metabolic fate of related structures in drug development.

A Comparative Analysis of Predicted versus Experimental Properties of 2,3,3,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the accuracy of predictive models for a branched alkane.

This guide provides a detailed comparison of the predicted and experimentally determined physicochemical properties of 2,3,3,4-tetramethylhexane. The accuracy of computational models is critical in the fields of chemical research and drug development for virtual screening, property prediction, and process simulation. By juxtaposing theoretical predictions with empirical data, this document aims to offer a clear perspective on the reliability of in silico methods for this specific branched alkane.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound and its isomers. A direct comparison for density and refractive index is limited due to the scarcity of specific experimental data for the 2,3,3,4-isomer. In these cases, data for isomers are provided for context, alongside computationally derived values.

Table 1: Comparison of Boiling Points (°C)

CompoundExperimental Value (°C)Predicted Value (°C)Method of Prediction
This compound165162.62Quantitative Structure-Property Relationship (QSPR)

Table 2: Comparison of Densities (g/cm³)

CompoundExperimental Value (g/cm³)Predicted Value (g/cm³)Method of Prediction
This compoundNot Available0.771Computed by PubChem
2,2,3,4-Tetramethylhexane0.755--
3,3,4,4-Tetramethylhexane0.770--

Table 3: Comparison of Refractive Indices

CompoundExperimental ValuePredicted ValueMethod of Prediction
This compoundNot Available1.431Computed by PubChem
2,2,3,4-Tetramethylhexane1.422--
3,3,4,4-Tetramethylhexane1.4359--

Experimental Protocols: Standardized Methodologies

The experimental data cited in this guide are ideally determined using standardized testing methods to ensure accuracy and reproducibility. The following are detailed summaries of the relevant American Society for Testing and Materials (ASTM) protocols for the key properties of liquid hydrocarbons.

Boiling Point Determination (ASTM D1078)

The boiling point of volatile organic liquids like this compound is determined using the distillation range method outlined in ASTM D1078.[1][2][3][4]

  • Principle: This test method measures the distillation (boiling) range of liquids that are chemically stable at their boiling points and boil between 30 and 350°C.[1][2]

  • Apparatus: A distillation flask, condenser, and a receiving graduate are used. A calibrated thermometer is placed to measure the temperature of the vapor.

  • Procedure: A 100 mL sample is placed in the distillation flask. Heat is applied, and the temperature is recorded at the first drop of distillate and throughout the distillation process. The boiling point is the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[5][6]

Density Measurement (ASTM D4052)

The density of liquid hydrocarbons is accurately measured using a digital density meter according to ASTM D4052.[7][8][9][10][11][12]

  • Principle: This method relies on the oscillating U-tube principle.[7] A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate.[8][9] The density of the sample is determined by measuring the change in the oscillation frequency.[8][9]

  • Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube.

  • Procedure: The instrument is calibrated with two reference standards of known density. A small sample volume (approximately 1-2 mL) is injected into the clean, dry U-tube.[8] The instrument measures the oscillation period and calculates the density. This method is applicable to liquids with densities between 0.65 g/cm³ and 1.0 g/cm³.[7]

Refractive Index Measurement (ASTM D1218)

The refractive index of hydrocarbon liquids is determined using ASTM D1218.[13][14][15][16][17][18][19][20][21]

  • Principle: This test method measures the refractive index of transparent and light-colored hydrocarbon liquids.[13][16][18][20] Refractive index is a fundamental physical property that relates to the bending of light as it passes through the substance.[14][15][18]

  • Apparatus: A calibrated refractometer, typically an Abbe-type instrument, with a circulating fluid bath for temperature control.

  • Procedure: A small drop of the sample is placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus. The refractive index is then read from the scale. The measurement is typically performed at 20°C or 25°C.[17]

Visualizing the Workflow

To provide a clearer understanding of the process of comparing predicted and experimental data, the following diagrams illustrate the logical flow.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Reporting A Experimental Measurement of This compound Properties C Tabular Comparison of Quantitative Data A->C B Computational Prediction of This compound Properties B->C D Generation of Comparison Guide C->D

Caption: Workflow for comparing experimental and predicted data.

G A This compound B Experimental Properties (Boiling Point, Density, Refractive Index) A->B  Measurement C Predicted Properties (Boiling Point, Density, Refractive Index) A->C  Computation D Accuracy Assessment B->D C->D

Caption: Logical relationship between the molecule and its property analysis.

References

Safety Operating Guide

Safe Disposal of 2,3,3,4-Tetramethylhexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 2,3,3,4-tetramethylhexane, a flammable hydrocarbon.

Key Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1]
Appearance Not specified, likely a colorless liquid
Boiling Point 157°C at 760 mmHg
Flash Point 41.4°C
Density 0.731 g/cm³

Disposal Procedures

The primary methods for the disposal of flammable hydrocarbons like this compound involve professional chemical waste management services.

Step-by-Step Disposal Protocol:

  • Segregation and Storage:

    • Store waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable hydrocarbons.

    • Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

    • Do not mix with other types of chemical waste unless explicitly permitted by your EHS department.

  • Personal Protective Equipment (PPE):

    • When handling the chemical for disposal, always wear appropriate PPE, including:

      • Chemical-resistant gloves (e.g., nitrile)

      • Safety goggles or a face shield

      • A lab coat or chemical-resistant apron

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.

    • Provide them with the name of the chemical, the quantity to be disposed of, and any other relevant safety information.

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Handling Spills:

    • In the event of a spill, immediately alert others in the area.

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

    • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.[3]

  • Disposal of Contaminated Packaging:

    • Containers that held this compound should be managed as hazardous waste.

    • Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[3] The rinsate should be collected and disposed of as chemical waste.

    • After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[3] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Storage cluster_handling Handling & Preparation cluster_disposal Disposal A Identify Waste (this compound) B Segregate into a Labeled, Sealed Container A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Wear Appropriate PPE E Document Waste (Name, Quantity) D->E F Contact EHS or Licensed Disposal Vendor E->F G Arrange for Pickup F->G H Final Disposal (Incineration or Destruction) G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.